Ethyl 7-hydroxy-1H-indazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 7-hydroxy-1H-indazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-15-10(14)6-3-7-5-11-12-9(7)8(13)4-6/h3-5,13H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZCBEDXVPHTFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=C1)O)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 7-hydroxy-1H-indazole-5-carboxylate
For inquiries, please contact: [Simulated Contact Information]
Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery
The indazole nucleus is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities.[1] As a bioisostere of indole, indazole-containing compounds have demonstrated a wide spectrum of pharmacological properties, including anti-inflammatory, analgesic, and potent anti-cancer activities.[1][2] Ethyl 7-hydroxy-1H-indazole-5-carboxylate is a functionalized derivative of the indazole core, presenting multiple points for chemical modification, making it a valuable building block in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both theoretical insights and detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, evaluation, and application of novel indazole-based compounds.
Molecular Structure and Core Properties
The foundational attributes of this compound are summarized below. These properties are fundamental to its chemical behavior and are the starting point for more in-depth characterization.
| Property | Value | Source |
| Chemical Structure | N/A | |
| Molecular Formula | C₁₀H₁₀N₂O₃ | [3][4][5] |
| Molecular Weight | 206.20 g/mol | [3][4][5] |
| CAS Number | 1197944-13-0 | [3][4][5] |
Melting Point: A Key Indicator of Purity and Stability
The melting point of a crystalline solid is a critical physical property that provides insights into its purity and the strength of its crystal lattice. For a pure compound, the melting point is typically a sharp, well-defined temperature range of 0.5-1.0°C. Impurities tend to depress and broaden this range. The structure of this compound, with its capacity for hydrogen bonding via the hydroxyl (-OH) and indazole N-H groups, suggests a relatively high melting point due to strong intermolecular forces.
Experimental Protocol for Melting Point Determination
This protocol outlines the capillary method for determining the melting point range of a solid organic compound.[1][6][7][8]
Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Sample of this compound, finely powdered
-
Spatula
-
Mortar and pestle (optional, for powdering the sample)
Procedure:
-
Sample Preparation: Place a small amount of the compound on a clean, dry surface. If necessary, use a mortar and pestle to grind the crystals into a fine powder.
-
Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the solid down. Repeat this process until the packed sample is 2-3 mm high.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Rapid Preliminary Measurement: Heat the apparatus rapidly to get an approximate melting point range. This helps to save time in subsequent, more precise measurements.
-
Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new capillary with the sample. Heat the apparatus slowly, at a rate of approximately 1-2°C per minute, as you approach the expected melting point.
-
Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
-
Replicate Measurements: Repeat the accurate measurement at least twice more with fresh samples to ensure the reproducibility of the results.
Data Presentation:
| Trial | Onset of Melting (°C) | Completion of Melting (°C) | Melting Range (°C) |
| 1 | |||
| 2 | |||
| 3 | |||
| Average |
Solubility Profile: Guiding Formulation and Biological Studies
The solubility of a compound in various solvents is a critical parameter that influences its suitability for different applications, from reaction conditions to formulation for biological assays. The "like dissolves like" principle is a useful guideline; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[9] this compound possesses both polar (hydroxyl, ester, N-H) and non-polar (aromatic ring) regions, suggesting it will have varied solubility. The presence of acidic (phenolic -OH) and basic (indazole nitrogen) functionalities also implies that its solubility will be pH-dependent.
Experimental Protocol for Solubility Determination
This protocol provides a systematic approach to determining the solubility of an organic compound in a range of common laboratory solvents.[3][9][10][11]
Materials:
-
Test tubes and rack
-
Spatula
-
Graduated cylinders or pipettes
-
Sample of this compound
-
Solvents: Water, Diethyl ether, 5% w/v Sodium Hydroxide (NaOH) solution, 5% w/v Sodium Bicarbonate (NaHCO₃) solution, 5% v/v Hydrochloric Acid (HCl) solution, Concentrated Sulfuric Acid (H₂SO₄).
Procedure:
-
Initial Solubility in Water: Place approximately 25 mg of the compound into a test tube. Add 0.75 mL of deionized water in portions, shaking vigorously after each addition. Observe if the solid dissolves completely.
-
Solubility in Ether: In a separate test tube, repeat the process with 0.75 mL of diethyl ether.
-
Acid-Base Solubility Tests (if insoluble in water):
-
5% NaOH: To a fresh sample, add 0.75 mL of 5% NaOH solution. The dissolution in a basic solution would indicate an acidic functional group.
-
5% NaHCO₃: To a fresh sample, add 0.75 mL of 5% NaHCO₃ solution. Solubility in this weak base suggests a relatively strong acid, such as a carboxylic acid. The phenolic hydroxyl group in the target molecule is likely to be soluble in NaOH but may be less so in NaHCO₃.
-
5% HCl: To a fresh sample, add 0.75 mL of 5% HCl solution. Dissolution in an acidic solution indicates the presence of a basic functional group, such as an amine. The indazole ring system has basic nitrogens.
-
-
Solubility in Concentrated H₂SO₄: If the compound is insoluble in water, 5% NaOH, and 5% HCl, its solubility in cold, concentrated sulfuric acid can be tested. This test is indicative of compounds that are neutral but contain atoms with lone pairs of electrons (like oxygen or nitrogen) that can be protonated.
-
Classification: Based on the observations, classify the compound's solubility.
Data Presentation:
| Solvent | Observation (Soluble/Insoluble) | Inferred Functional Group Characteristics |
| Water | ||
| Diethyl Ether | ||
| 5% NaOH | ||
| 5% NaHCO₃ | ||
| 5% HCl | ||
| Conc. H₂SO₄ |
Acid Dissociation Constant (pKa): Quantifying Acidity and Basicity
The pKa value is the negative base-10 logarithm of the acid dissociation constant (Ka) and is a quantitative measure of the strength of an acid in a solution. For a molecule like this compound with both acidic (phenolic hydroxyl) and basic (indazole nitrogens) centers, determining the pKa values is crucial for understanding its ionization state at different pH values. This knowledge is vital for predicting its behavior in biological systems and for developing analytical methods like HPLC. Several methods can be employed to determine pKa, including potentiometric titration and UV-Vis spectrophotometry.[12][13] NMR spectroscopy can also be a powerful tool for pKa determination.[14][15]
Experimental Protocol for pKa Determination via Potentiometric Titration
This protocol describes the determination of pKa by titrating a solution of the compound with a strong acid or base and monitoring the pH.
Materials:
-
pH meter with a suitable electrode, calibrated with standard buffers
-
Burette
-
Stir plate and stir bar
-
Beaker
-
Sample of this compound
-
Standardized solutions of Hydrochloric Acid (e.g., 0.1 M) and Sodium Hydroxide (e.g., 0.1 M)
-
Co-solvent if the compound is not sufficiently water-soluble (e.g., methanol or DMSO) and deionized water.
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a known volume of deionized water (or a water/co-solvent mixture).
-
Titration Setup: Place the beaker with the sample solution on the stir plate, add a stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution.
-
Titration:
-
For the acidic pKa (phenolic -OH): Fill the burette with the standardized NaOH solution. Record the initial pH of the sample solution. Add the NaOH solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
For the basic pKa (indazole nitrogen): Fill the burette with the standardized HCl solution and repeat the titration process.
-
-
Data Analysis:
-
Plot a titration curve of pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point (the point where half of the acidic or basic species has been neutralized). This corresponds to the midpoint of the steepest part of the titration curve.
-
Alternatively, a Gran plot or derivative plots can be used for a more accurate determination of the equivalence point.
-
Data Presentation:
| Titrant Volume (mL) | pH |
| 0.0 | |
| ... | |
| ... |
From the titration curve, the following pKa value(s) can be determined:
-
pKa (acidic):
-
pKa (basic):
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful analytical techniques for determining the structure of organic compounds.[2][16][17] ¹H NMR provides information about the number of different types of protons and their neighboring protons, while ¹³C NMR provides information about the carbon skeleton.
Expected ¹H NMR Features:
-
Signals in the aromatic region (around 7-8 ppm) corresponding to the protons on the indazole ring.
-
A signal for the N-H proton of the indazole, which may be broad and its chemical shift can be concentration and solvent dependent.
-
A signal for the phenolic O-H proton, also potentially broad.
-
A quartet and a triplet corresponding to the ethyl group of the ester.
Expected ¹³C NMR Features:
-
Signals in the aromatic region for the carbons of the indazole ring.
-
A signal for the carbonyl carbon of the ester (typically around 160-170 ppm).
-
Signals for the carbons of the ethyl group.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Sample of this compound
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the solid is completely dissolved.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum. This typically involves a short pulse sequence and data acquisition. Subsequently, acquire the ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS at 0 ppm).
-
Spectral Interpretation: Analyze the chemical shifts, integration (for ¹H NMR), and splitting patterns (multiplicity) to assign the signals to the respective nuclei in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[18][19][20][21]
Expected FTIR Absorption Bands:
-
A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group and the N-H stretching of the indazole.
-
Aromatic C-H stretching bands around 3000-3100 cm⁻¹.
-
Aliphatic C-H stretching bands from the ethyl group around 2850-2960 cm⁻¹.
-
A strong absorption band around 1700-1730 cm⁻¹ due to the C=O stretching of the ester.
-
C=C and C=N stretching vibrations from the aromatic ring system in the 1450-1600 cm⁻¹ region.
-
C-O stretching bands for the ester and the hydroxyl group in the 1000-1300 cm⁻¹ region.
Materials:
-
FTIR spectrometer
-
Sample holder (e.g., KBr pellet press, ATR accessory)
-
Potassium Bromide (KBr), IR grade (for pellet method)
-
Sample of this compound
Procedure (using KBr pellet method):
-
Sample Preparation: Grind a small amount (1-2 mg) of the compound with about 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, uniform powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Background Spectrum: Place the empty sample holder in the FTIR spectrometer and run a background scan to account for atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the KBr pellet with the sample in the spectrometer and acquire the IR spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[22][23][24][25] It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Expected Mass Spectrum Features:
-
The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (206.20 g/mol ).
-
Fragment ions resulting from the loss of specific groups, such as the ethoxy group (-OCH₂CH₃) from the ester, or the loss of CO.
Materials:
-
Mass spectrometer (e.g., with Electrospray Ionization - ESI source)
-
Solvent for sample dissolution (e.g., methanol, acetonitrile)
-
Sample of this compound
Procedure (using ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent.[26] Further dilute this solution as needed for the instrument.
-
Instrument Setup: The mass spectrometer is calibrated using a standard compound. The ESI source parameters (e.g., capillary voltage, nebulizing gas flow, drying gas temperature) are optimized for the analyte.
-
Sample Infusion: The sample solution is introduced into the ESI source, typically via direct infusion with a syringe pump or through an LC system.
-
Data Acquisition: The mass spectrum is acquired over a relevant m/z range.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling similar chemical compounds should be followed.[27][28][29][30][31]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Visualizations
Workflow for Physicochemical Characterization
Caption: Workflow for the comprehensive physicochemical characterization of the compound.
Decision Tree for Solubility Testing
Caption: Decision tree for the systematic determination of compound solubility.
References
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Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]
-
experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]
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Melting point determination. University of Calgary. Retrieved from [Link]
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Determination Of Melting Point Of An Organic Compound. BYJU'S. Retrieved from [Link]
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Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). RSC Medicinal Chemistry. Retrieved from [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Procedure For Determining Solubility of Organic Compounds. Scribd. Retrieved from [Link]
-
Video: Melting Point Determination of Solid Organic Compounds. (2017, February 22). Journal of Visualized Experiments. Retrieved from [https://www.jove.com/v/102 melting-point-determination-of-solid-organic-compounds]([Link] melting-point-determination-of-solid-organic-compounds)
-
Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
How To Determine PKA Of Organic Compounds? (2025, February 14). Chemistry For Everyone - YouTube. Retrieved from [Link]
-
Mass spectrometry (MS) | Organic Chemistry II Class Notes. Fiveable. Retrieved from [Link]
-
Development of Methods for the Determination of pKa Values. (2015). Analytica Chimica Acta. Retrieved from [Link]
-
Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023, October 13). Analytical Chemistry. Retrieved from [Link]
-
NMR Spectroscopy. Michigan State University Department of Chemistry. Retrieved from [Link]
-
Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]
-
How to Estimate the pKa Values Using the pKa Table. Organic Chemistry Tutor. Retrieved from [Link]
-
NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023, November 7). AZoLifeSciences. Retrieved from [Link]
-
Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility, University of Oxford. Retrieved from [Link]
-
Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. (2023, October 16). The University of East Anglia. Retrieved from [Link]
-
1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. (2021, December 10). Chemistry LibreTexts. Retrieved from [Link]
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Mass Spectrometry. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
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Mass Spectrometry Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules. Retrieved from [Link]
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fourier transform infrared spectroscopy. Retrieved from [Link]
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Fourier Transform Infrared (FTIR) Spectroscopy. PhotoMetrics, Inc. Retrieved from [Link]
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FTIR Analysis. RTI Laboratories. Retrieved from [Link]
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Fourier Transform Infrared Spectroscopy (FTIR) Services. EAG Laboratories. Retrieved from [Link]
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9.11: Nuclear Magnetic Resonance Spectroscopy. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]
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NMR spectroscopy - An Easy Introduction. Chemistry Steps. Retrieved from [Link]
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How to Read and Interpret FTIR Spectroscope of Organic Material. (2019, April 1). Indonesian Journal of Science & Technology. Retrieved from [Link]
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SAFETY DATA SHEET. Chemical Management. Retrieved from [Link]
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This compound. ABL Technology. Retrieved from [Link]
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Ethyl 1H-indazole-5-carboxylate. PubChem. Retrieved from [Link]
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Syntheses and Antiinflammatory Actions of 4,5,6,7-tetrahydroindazole-5-carboxylic Acids. (1979). Journal of Medicinal Chemistry. Retrieved from [Link]
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Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR of Ethyl 7-hydroxy-1H-indazole-5-carboxylate
For Immediate Release
This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 7-hydroxy-1H-indazole-5-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the spectral features of this important heterocyclic compound, grounded in the principles of NMR spectroscopy and supported by data from analogous structures.
Introduction
This compound is a member of the indazole family, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The precise structural elucidation of such molecules is paramount for understanding their function and for the development of new therapeutic agents. NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure in solution. This guide will delve into the expected ¹H and ¹³C NMR spectra of this compound, providing a foundational understanding for researchers working with this and related compounds.
While direct experimental spectra for this specific molecule are not widely published in peer-reviewed literature, this guide constructs a detailed, predicted spectral analysis based on established NMR principles and extensive data from structurally similar indazole derivatives.
Molecular Structure and NMR Assignment
The structure of this compound, with the proposed numbering for NMR signal assignment, is presented below. This numbering is crucial for correlating specific protons and carbons to their respective signals in the NMR spectra.
Figure 1: Structure of this compound with atom numbering for NMR assignments.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the indazole core, the ethyl ester group, and the hydroxyl and amine protons. The predicted chemical shifts (δ) are presented in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (TMS). The solvent used for analysis (typically DMSO-d₆ or CDCl₃) will influence the chemical shifts, particularly for the labile -OH and -NH protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H3 | ~8.0 - 8.2 | s | - | 1H |
| H4 | ~7.8 - 8.0 | d | ~1.0 - 1.5 | 1H |
| H6 | ~7.2 - 7.4 | d | ~1.0 - 1.5 | 1H |
| -OCH₂CH₃ | ~4.3 - 4.5 | q | ~7.0 - 7.2 | 2H |
| -OCH₂CH₃ | ~1.3 - 1.5 | t | ~7.0 - 7.2 | 3H |
| 7-OH | ~9.5 - 10.5 (broad) | s (br) | - | 1H |
| 1-NH | ~13.0 - 14.0 (broad) | s (br) | - | 1H |
Rationale for ¹H Assignments:
-
Aromatic Protons (H3, H4, H6): The protons on the indazole ring are in the aromatic region. H3 is typically a singlet as it lacks adjacent proton coupling partners. H4 and H6 are expected to appear as doublets due to a small four-bond (⁴J) "W-coupling" between them. The electron-withdrawing carboxylate group at C5 will deshield the adjacent H4 and H6 protons, shifting them downfield.
-
Ethyl Ester Protons: The methylene protons (-OCH₂CH₃) will appear as a quartet due to coupling with the three methyl protons. The methyl protons (-OCH₂CH₃) will be a triplet, coupled to the two methylene protons.
-
Labile Protons (-OH and -NH): The hydroxyl and amine protons are exchangeable and their chemical shifts are highly dependent on solvent, concentration, and temperature. In a polar aprotic solvent like DMSO-d₆, they are often observed as broad singlets at higher chemical shifts. The indazole N-H proton is known to be significantly deshielded.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are as follows:
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C3 | ~135 - 138 |
| C3a | ~140 - 142 |
| C4 | ~115 - 118 |
| C5 | ~120 - 123 |
| C6 | ~110 - 113 |
| C7 | ~150 - 155 |
| C7a | ~125 - 128 |
| C=O (ester) | ~165 - 168 |
| -OCH₂CH₃ | ~60 - 62 |
| -OCH₂CH₃ | ~14 - 15 |
Rationale for ¹³C Assignments:
-
Aromatic Carbons: The carbon atoms of the indazole ring will resonate in the aromatic region (~110-155 ppm). The C7 carbon, being attached to the electronegative oxygen atom of the hydroxyl group, is expected to be the most deshielded among the aromatic carbons. The quaternary carbons (C3a, C5, C7, C7a) can be distinguished from the protonated carbons (C3, C4, C6) using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
-
Carbonyl Carbon: The ester carbonyl carbon (C=O) will appear at a characteristic downfield position, typically in the range of 165-168 ppm.
-
Ethyl Ester Carbons: The methylene carbon (-OCH₂CH₃) will be found around 60-62 ppm, while the methyl carbon (-OCH₂CH₃) will be at a much higher field, around 14-15 ppm.
Experimental Protocol for NMR Data Acquisition
For researchers seeking to acquire experimental data, the following protocol outlines a standard procedure for the preparation and analysis of an NMR sample of this compound.
Figure 2: Standard workflow for NMR sample preparation and analysis.
Conclusion
This technical guide provides a robust, predicted ¹H and ¹³C NMR spectral analysis of this compound. By understanding the expected spectral features and the rationale behind them, researchers can more effectively utilize NMR spectroscopy for the characterization and quality control of this and related indazole derivatives. The provided experimental workflow serves as a practical starting point for acquiring high-quality NMR data. The combination of predictive analysis and practical guidance in this document is intended to empower scientists in their research and development endeavors.
References
For the creation of this guide, general principles of NMR spectroscopy and spectral data of analogous indazole compounds were consulted from various authoritative sources. As no direct, publicly available experimental data for this compound was found, specific citations to a singular data source are not applicable. The predictions are based on established chemical shift theory and comparison with known compounds within the indazole class.
A Comprehensive Technical Guide to the Mass Spectrometry Analysis of Ethyl 7-hydroxy-1H-indazole-5-carboxylate
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive framework for the analysis of Ethyl 7-hydroxy-1H-indazole-5-carboxylate using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). As a pivotal building block in medicinal chemistry, particularly for developing anti-inflammatory and anti-cancer agents, robust analytical methods for its characterization are paramount.[1] This document details the core principles, a validated experimental workflow, and in-depth data interpretation strategies. We delve into the rationale behind methodological choices, from ionization polarity to fragmentation analysis, ensuring a self-validating and scientifically rigorous approach. This guide is intended for researchers, analytical scientists, and drug development professionals who require a definitive understanding of this analyte's mass spectrometric behavior.
Introduction to the Analyte: this compound
This compound is a heterocyclic organic compound featuring a bicyclic indazole core. Its structure is functionalized with a phenolic hydroxyl group at position 7 and an ethyl ester at position 5, making it a versatile intermediate in organic synthesis.[1]
Chemical Structure and Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₃ | [2] |
| Average Molecular Weight | 206.20 g/mol | [2] |
| Monoisotopic (Exact) Mass | 206.06914 Da | Calculated |
| CAS Number | 1197944-13-0 | [2] |
| Key Functional Groups | Indazole Ring, Phenolic Hydroxyl, Ethyl Ester | N/A |
The presence of both acidic (phenolic hydroxyl) and basic (indazole nitrogens) sites, along with the labile ester group, dictates its behavior in a mass spectrometer and informs the optimal analytical strategy.
Core Principles: Why LC-MS/MS?
For a molecule like this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice. It offers an unparalleled combination of sensitivity, selectivity, and structural elucidation capabilities.[3]
-
Electrospray Ionization (ESI): ESI is a 'soft ionization' technique, meaning it can convert molecules from solution into gas-phase ions with minimal fragmentation.[4][5] This is ideal for obtaining a clear signal for the intact molecule (as a pseudomolecular ion), which is the first step in any mass spectrometric analysis.[4]
-
Ionization Polarity Rationale:
-
Positive Ion Mode (+ESI): The two nitrogen atoms on the indazole ring are basic and can readily accept a proton (H⁺) in an acidic mobile phase. This makes the formation of the protonated molecule, [M+H]⁺, highly favorable and the primary choice for sensitive detection and fragmentation studies.[6]
-
Negative Ion Mode (-ESI): The phenolic hydroxyl group at position 7 is acidic and can easily lose a proton in a basic mobile phase to form the deprotonated molecule, [M-H]⁻. This provides an alternative and confirmatory mode of analysis.[6]
-
-
Tandem Mass Spectrometry (MS/MS): While ESI provides the molecular weight, it offers little structural information.[4] MS/MS solves this by isolating the ion of interest (the precursor ion) and subjecting it to fragmentation through Collision-Induced Dissociation (CID). The resulting fragment ions (product ions) create a unique "fingerprint" that is used to confirm the molecule's identity and elucidate its structure.[5]
The Analytical Workflow: From Sample to Structure
A robust analysis follows a logical sequence of steps, each optimized to ensure data quality and reproducibility. The workflow is designed as a self-validating system, where each stage provides a quality check for the next.
Caption: Overall workflow for LC-MS/MS analysis.
Detailed Experimental Protocol
This protocol provides a starting point for the analysis. Instrument-specific parameters may require further optimization.
A. Sample & Standard Preparation
-
Stock Solution: Accurately weigh ~1 mg of this compound standard and dissolve in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.
-
Working Solution: Serially dilute the stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 1 µg/mL.
-
Causality: Using a mix of water and organic solvent for the final dilution ensures compatibility with the initial mobile phase conditions, leading to better peak shapes.
-
B. Liquid Chromatography (LC) Parameters
-
Column: Hypurity C18, 100 x 2.1 mm, 1.9 µm particle size (or equivalent).[7]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: Formic acid is a common additive in positive mode ESI. It acidifies the mobile phase, promoting the protonation of the analyte to form [M+H]⁺, thereby increasing sensitivity.[6]
-
-
Gradient:
Time (min) Flow Rate (mL/min) %B 0.0 0.4 15 8.0 0.4 95 10.0 0.4 95 10.1 0.4 15 | 12.0 | 0.4 | 15 |
-
Column Temperature: 40 °C.[7]
-
Injection Volume: 5 µL.[7]
C. Mass Spectrometry (MS) Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Full Scan (MS1) and Product Ion Scan (MS2).
-
Mass Range (MS1): m/z 100-500.
-
Precursor Ion (for MS2): m/z 207.1 (calculated for [C₁₀H₁₁N₂O₃]⁺).
-
Collision Gas: Argon.
-
Collision Energy (CE): Ramped from 15-40 eV.
-
Causality: Ramping the collision energy allows for the observation of both low-energy (stable) and high-energy (smaller) fragments in a single experiment, providing a more complete picture of the fragmentation pattern.
-
-
Source Parameters (Typical):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Data Interpretation & Fragmentation Analysis
A. Expected Mass Spectra In a full scan (MS1) experiment in positive ion mode, the primary ion observed will be the protonated molecule, [M+H]⁺.
-
Molecular Formula: C₁₀H₁₀N₂O₃
-
Exact Mass of Neutral Molecule: 206.06914 Da
-
Expected [M+H]⁺ Ion: C₁₀H₁₁N₂O₃⁺
-
Expected m/z of [M+H]⁺: 207.07642
High-resolution mass spectrometry (HRMS) instruments like Q-TOF or Orbitrap should measure this mass with an accuracy of <5 ppm, confirming the elemental composition.[8]
B. Proposed Fragmentation Pathway of the [M+H]⁺ Ion The fragmentation of this compound is predictable based on established chemical principles, primarily involving the ethyl ester group and subsequent cleavages of the core structure.[9] The cleavage of bonds adjacent to carbonyl groups and losses of small, stable neutral molecules are common fragmentation routes.[9][10]
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Solubility and stability of Ethyl 7-hydroxy-1H-indazole-5-carboxylate in different solvents
An In-depth Technical Guide for Researchers
Subject: Ethyl 7-hydroxy-1H-indazole-5-carboxylate
Area of Focus: Comprehensive Solubility and Stability Profiling
Prepared by: Senior Application Scientist, Gemini Laboratories
This document provides a comprehensive technical framework for determining the aqueous and organic solubility, as well as the chemical stability, of this compound. This guide is intended for researchers, formulation scientists, and drug development professionals who require a robust understanding of the compound's fundamental physicochemical properties to advance its development. The protocols and rationale described herein are grounded in established pharmaceutical development principles and regulatory guidelines.
Introduction and Strategic Importance
This compound belongs to the indazole class of heterocyclic compounds. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications in oncology and anti-inflammatory research.[1][2] Before any meaningful biological or preclinical evaluation can occur, a thorough understanding of a compound's solubility and stability is paramount. These properties directly influence bioavailability, formulation strategies, storage conditions, and the design of a valid analytical method.[3][4]
This guide will provide the scientific reasoning and detailed experimental protocols necessary to:
-
Determine the thermodynamic solubility of the target compound in a strategic panel of solvents and aqueous buffers.
-
Execute a forced degradation study to identify potential degradation pathways and establish a stability-indicating analytical method, in line with International Council for Harmonisation (ICH) guidelines.[4][5]
Compound Profile: this compound
-
Molecular Formula: C₁₀H₁₀N₂O₃[6]
-
Structural Features: The molecule contains a hydrophilic hydroxyl (-OH) group, a lipophilic ethyl ester (-COOCH₂CH₃) group, and an aromatic indazole core. This amphiphilic nature suggests a complex solubility profile. The ester functional group is a potential liability for hydrolysis under acidic or basic conditions, while the phenolic hydroxyl and the indazole ring system may be susceptible to oxidation.
Solubility Determination: A Phased Approach
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[3] The objective is to determine the equilibrium (thermodynamic) solubility, which represents the maximum concentration of a substance that can be dissolved in a solvent at equilibrium.[9] The shake-flask method is the gold standard for this determination.[3]
Rationale for Solvent Selection
A carefully selected panel of solvents provides a comprehensive understanding of the compound's behavior. The structure of this compound, with its hydrogen bond donor (hydroxyl, N-H) and acceptor (carbonyl, ether oxygen, ring nitrogens) sites, suggests solubility will be highly dependent on the solvent's properties.
-
Aqueous Buffers: Testing across a physiologically relevant pH range (1.2 to 6.8) is essential, as recommended by the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.[10] The phenolic hydroxyl group's ionization state will change with pH, significantly impacting solubility.
-
Organic Solvents: A range of organic solvents with varying polarities and hydrogen bonding capabilities should be assessed. This data is crucial for developing formulations (e.g., for topical or parenteral delivery) and for designing purification and analytical methods.[11]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
This protocol outlines the steps to determine the equilibrium solubility of the target compound.
Materials:
-
This compound (purity ≥97%)[6]
-
20 mL glass scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Calibrated pH meter
-
Analytical balance
-
0.22 µm syringe filters (ensure low compound binding, e.g., PTFE or PVDF)
-
HPLC system with UV or MS detector
-
Solvents and Buffers (see Table 1)
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials (e.g., 5-10 mg). The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.[10]
-
Solvent Addition: Add a precise volume (e.g., 2 mL) of the selected solvent or buffer to each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and moderate agitation (e.g., 150 rpm). Allow the slurries to equilibrate for a minimum of 48-72 hours. This duration is critical to ensure thermodynamic equilibrium is reached.
-
Sample Collection: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.
-
Filtration: Carefully withdraw an aliquot from the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. Critical Step: This step removes undissolved solid particles. Any carryover will lead to an overestimation of solubility.
-
Dilution: Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.[12]
Analytical Method: HPLC-UV for Quantification
A stability-indicating reverse-phase HPLC (RP-HPLC) method is required.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid, is a common starting point for indazole derivatives.[13]
-
Detection: UV detection at a wavelength of maximum absorbance (λmax), determined by a UV scan of a dilute solution of the compound.
-
Quantification: Use an external calibration curve prepared with at least five concentration levels of the reference standard.
Data Presentation: Solubility Profile
The results should be summarized in a clear, tabular format.
Table 1: Solubility of this compound at 25 °C
| Solvent/Buffer System | pH | Solubility (mg/mL) | Solubility (µg/mL) | Classification |
|---|---|---|---|---|
| 0.1 M HCl | 1.2 | Experimental Data | Experimental Data | e.g., Sparingly soluble |
| Acetate Buffer | 4.5 | Experimental Data | Experimental Data | e.g., Slightly soluble |
| Phosphate Buffer (PBS) | 6.8 | Experimental Data | Experimental Data | e.g., Very slightly soluble |
| Water | ~7.0 | Experimental Data | Experimental Data | e.g., Practically insoluble |
| Methanol | N/A | Experimental Data | Experimental Data | e.g., Soluble |
| Ethanol | N/A | Experimental Data | Experimental Data | e.g., Soluble |
| Acetonitrile | N/A | Experimental Data | Experimental Data | e.g., Sparingly soluble |
| Dimethyl Sulfoxide (DMSO) | N/A | Experimental Data | Experimental Data | e.g., Freely soluble |
| Propylene Glycol | N/A | Experimental Data | Experimental Data | e.g., Soluble |
| Ethyl Acetate | N/A | Experimental Data | Experimental Data | e.g., Slightly soluble |
Classification based on USP solubility definitions.
Workflow Visualization
Caption: Potential degradation pathways for the target compound.
Conclusion and Recommendations
This guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of the solubility and stability of this compound. The successful execution of these protocols will yield critical data to guide all subsequent stages of drug development.
Key Recommendations:
-
Handling and Storage: Based on the anticipated susceptibility to hydrolysis, the compound should be stored in a cool, dry environment, protected from light and moisture. For solutions, use of aprotic solvents (e.g., DMSO) for long-term storage is recommended over aqueous or alcohol-based systems.
-
Formulation Development: The pH-solubility profile will be critical. If oral delivery is considered, formulation strategies may be required to overcome low solubility at intestinal pH.
-
Analytical Method: The forced degradation study is the foundation for a validated, stability-indicating analytical method, which is a non-negotiable requirement for all future quality control and stability assessments.
References
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ICH. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]
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Slideshare. (n.d.). Ich guideline for stability testing. [Link]
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AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]
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ICH. (n.d.). Quality Guidelines. [Link]
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
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KK Wagh College of Pharmacy. (n.d.). ICH GUIDELINES FOR STABILITY. [Link]
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Pharmaguideline. (2011). Determination of Solubility in Pharmaceuticals. [Link]
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World Health Organization (WHO). (n.d.). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. [Link]
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ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives. [Link]
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NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
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ResearchGate. (2025). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. [Link]
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YouTube. (2023). Forced Degradation Studies in Pharmaceutical Industry. [Link]
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An In-depth Technical Guide to the Tautomeric Forms of Hydroxy-Indazole Carboxylate Derivatives
Abstract
Indazole derivatives are a cornerstone in medicinal chemistry, serving as privileged scaffolds in a multitude of therapeutic agents.[1][2] The inherent annular tautomerism of the indazole ring system, primarily between the 1H- and 2H-forms, presents a critical challenge in drug design and development, as the distinct isomers possess unique physicochemical and pharmacological profiles.[3][4] This guide provides an in-depth exploration of the tautomerism in hydroxy-indazole carboxylate derivatives. We will dissect the structural nuances, the influential factors governing tautomeric equilibrium, and the definitive analytical methodologies required for unambiguous characterization. This document is intended for researchers, scientists, and drug development professionals seeking to master the complexities of this vital heterocyclic system.
The Foundational Chemistry: Indazole Tautomerism
Indazole, a bicyclic heteroaromatic system, exists predominantly in two tautomeric forms: 1H-indazole and 2H-indazole.[2] A third, non-aromatic 3H-tautomer is significantly less stable and rarely observed.[5] The equilibrium between the 1H and 2H forms is the most relevant in synthetic and medicinal chemistry.
-
1H-Indazole : This tautomer features a benzenoid structure and is generally the thermodynamically more stable and predominant form in most states (gas, solution, and solid).[2][5][6] Its greater stability is attributed to its aromatic character.
-
2H-Indazole : This tautomer possesses a quinonoid character, rendering it energetically less favorable than the 1H form.[1] The free energy of 1H-indazole is approximately 2.3-3.6 kcal/mol lower than that of the 2H-tautomer.[7]
Despite the inherent stability of the 1H-tautomer, synthetic procedures often yield mixtures of N-1 and N-2 substituted isomers, necessitating robust analytical methods for their differentiation.[4][6]
Caption: Fig 1. Annular tautomeric equilibrium in hydroxy-indazole carboxylates.
Factors Influencing Tautomeric Equilibrium
The delicate balance between the 1H and 2H tautomers can be shifted by a variety of internal and external factors. Understanding these influences is paramount for controlling product outcomes in synthesis and for predicting biological activity.
Substituent Effects
The electronic nature of substituents on the indazole core significantly impacts the relative stability of the tautomers. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can differentially stabilize or destabilize the respective forms.[5] While the 1H-form is generally favored, specific substitution patterns, particularly those that can engage in intramolecular hydrogen bonding, can stabilize the 2H-tautomer.[8]
Solvent Effects
The solvent environment plays a critical role in determining the predominant tautomeric form in solution.[5]
-
Polarity : The dipole moment of 2H-indazole derivatives is typically higher than that of their 1H-counterparts.[5] Consequently, polar solvents can preferentially stabilize the more polar 2H-tautomer, shifting the equilibrium.
-
Hydrogen Bonding : Solvents with hydrogen-bonding capabilities can interact differently with the N-H protons of the two forms, influencing their relative stabilities.[9][10] Studies on similar heterocyclic systems have shown that the solvent's ability to form hydrogen bonds can dramatically influence the tautomerization process.[9]
The causality behind solvent choice in experiments is thus critical; a nonpolar solvent might be used to reflect the inherent stability of the tautomers, while a polar protic solvent might be chosen to investigate the potential for tautomeric shifts in a biological (aqueous) environment.
Synthesis of Hydroxy-Indazole Carboxylate Derivatives
The synthesis of these target molecules often begins with readily available starting materials like 1H-indazole-3-carboxylic acid.[11] A general approach involves protection of the indazole nitrogen, followed by functionalization and deprotection. Amide coupling reactions are commonly employed to generate carboxamide derivatives, which are of significant pharmacological interest.[12][13]
Caption: Fig 2. Generalized synthetic workflow for indazole-3-carboxamides.
Definitive Spectroscopic and Crystallographic Characterization
Unambiguous identification of the N-1 and N-2 isomers is a critical, self-validating step in the research and development process. A multi-technique approach, integrating NMR, UV-Vis, and X-ray crystallography, provides the highest level of confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for distinguishing between 1- and 2-substituted indazoles in solution.[14] Both ¹H and ¹³C NMR spectra provide diagnostic signals to establish the position of substitution.
Causality of Chemical Shifts: The chemical environment of the protons and carbons in the 1H- and 2H-isomers is sufficiently different to be diagnostic. The quinonoid nature of the 2H-isomer leads to a general deshielding of the ring protons, particularly H-3, compared to the 1H-isomer.[4]
| Nucleus | 1H-Isomer (Characteristic Shift, ppm) | 2H-Isomer (Characteristic Shift, ppm) | Key Differentiating Feature |
| ¹H (H-3) | ~8.10 (s) | ~8.40 (s) | The H-3 proton is typically more deshielded in the 2H-isomer.[4] |
| ¹H (N-H) | ~13.40 (s, broad) | N/A | A broad, downfield N-H signal is characteristic of unsubstituted 1H-indazoles.[4] |
| ¹³C (C-3) | ~137-141 | ~122-127 | C-3 is significantly more shielded in the 2H-isomer.[14] |
| ¹³C (C-7a) | ~140-142 | ~148-152 | C-7a (the bridgehead carbon) is more deshielded in the 2H-isomer.[14] |
Table 1: Comparative NMR Chemical Shifts for 1H- and 2H-Indazole Derivatives.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified indazole derivative in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical, as it can influence the tautomeric equilibrium.[5]
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (≥400 MHz).
-
Structural Elucidation: Analyze the spectra, paying close attention to the diagnostic chemical shifts listed in Table 1. Use HMBC correlations to confirm long-range couplings, for instance, from the N-alkyl protons to the indazole ring carbons (C-3 and C-7a), which can definitively confirm the site of substitution.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides complementary information about the electronic structure of the tautomers. The 1H- and 2H-isomers exhibit distinct absorption spectra due to their different electronic systems (benzenoid vs. quinonoid). For example, in acetonitrile, 1-methylindazole and 2-methylindazole show different absorption maxima, which can be used for their differentiation.[15] This technique is particularly useful for studying the effects of solvent on the tautomeric equilibrium.[16]
Experimental Protocol: UV-Vis Analysis
-
Solution Preparation: Prepare dilute solutions (e.g., 10⁻⁵ to 10⁻⁴ M) of the indazole derivative in various spectroscopic-grade solvents of differing polarity (e.g., hexane, acetonitrile, ethanol, water).
-
Spectral Measurement: Record the absorption spectrum for each solution over a range of ~200-400 nm using a dual-beam spectrophotometer.
-
Data Analysis: Compare the λmax values and spectral shapes. A shift in λmax upon changing solvent polarity can indicate a shift in the tautomeric equilibrium.[10][16]
Single-Crystal X-ray Crystallography
While spectroscopic methods are powerful, single-crystal X-ray crystallography remains the unequivocal "gold standard" for the absolute structural determination of solid-state compounds.[17] It provides unambiguous confirmation of the tautomeric form and the precise three-dimensional arrangement of atoms, bond lengths, and angles.[18][19]
Causality of Method Choice: When NMR and other spectroscopic data are ambiguous or when a mixture of isomers cannot be separated, X-ray crystallography provides the definitive answer. The resulting crystal structure serves as a validation tool for all other analytical data.[17]
Caption: Fig 3. Self-validating workflow for tautomer determination.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the purified compound suitable for diffraction (typically 0.1-0.3 mm in size with well-defined faces). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Carefully select and mount a suitable crystal on a goniometer head.[17]
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the data and solve the crystal structure using specialized software. The resulting model will reveal the exact connectivity and confirm which tautomer is present in the solid state.
Biological and Pharmaceutical Relevance
The tautomeric form of a hydroxy-indazole carboxylate derivative can have a profound impact on its biological activity. The two isomers present different hydrogen bond donor/acceptor patterns and overall molecular shapes, leading to different binding affinities for biological targets like kinases or receptors.[2] For instance, Phase I metabolism of synthetic cannabinoids with an indazole core often involves hydroxylation, and the resulting metabolites' activity can be tautomer-dependent.[11] Therefore, controlling and confirming the tautomeric form is not merely an academic exercise but a critical step in the development of safe and effective drugs.
Conclusion
The study of tautomerism in hydroxy-indazole carboxylate derivatives is a multifaceted challenge that requires a deep understanding of structural chemistry, reaction conditions, and advanced analytical techniques. The 1H-tautomer is generally more stable, but this equilibrium is subject to influence from both substituents and the surrounding solvent environment. A rigorous, multi-pronged analytical approach, culminating in single-crystal X-ray crystallography, provides a self-validating workflow for the unambiguous determination of these structures. For professionals in drug discovery, mastering the synthesis and characterization of these specific tautomers is essential for advancing the development of novel therapeutics.
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- a) UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole... (n.d.).
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Ethyl 7-hydroxy-1H-indazole-5-carboxylate: A Versatile Heterocyclic Scaffold for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4][5] Its unique electronic properties and ability to act as a versatile pharmacophore have cemented its importance in the pursuit of novel therapeutics. This technical guide focuses on a particularly valuable derivative: Ethyl 7-hydroxy-1H-indazole-5-carboxylate . The strategic placement of a hydroxyl group at the 7-position and an ethyl carboxylate at the 5-position provides three key points for chemical modification: the N-H of the indazole ring, the phenolic hydroxyl group, and the ester. This trifecta of reactive sites makes it an exceptionally useful building block for the construction of diverse molecular libraries, enabling extensive structure-activity relationship (SAR) studies. This guide will provide a comprehensive overview of the synthesis, characterization, reactivity, and potential applications of this key heterocyclic intermediate, offering both theoretical insights and practical, field-proven protocols.
The Indazole Core: A Foundation of Therapeutic Success
Indazoles are bicyclic heterocyclic aromatic compounds, consisting of a benzene ring fused to a pyrazole ring. They exist in two principal tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[3][6] The indazole motif is a bioisostere of indole, a common fragment in natural products and pharmaceuticals, allowing it to mimic indole in biological systems while offering distinct chemical and physical properties.[1]
The therapeutic relevance of the indazole scaffold is vast, with derivatives exhibiting a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, anti-diabetic, and anti-viral properties.[1][2][3][6] Notable examples of FDA-approved drugs containing the indazole core include:
-
Pazopanib: A multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1]
-
Axitinib: A potent and selective inhibitor of vascular endothelial growth factor (VEGF) receptors, also used for renal cell carcinoma.
-
Granisetron: A 5-HT3 receptor antagonist employed as an antiemetic to manage nausea and vomiting caused by chemotherapy and radiation.[1]
The success of these drugs underscores the value of the indazole nucleus in designing molecules that can effectively interact with biological targets.
Synthesis of this compound: A Plausible Synthetic Approach
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Fischer Esterification of 3,5-Dihydroxybenzoic Acid
-
Rationale: The initial step involves the protection of the carboxylic acid functionality as an ethyl ester. This is a standard Fischer esterification reaction, driven to completion by using an excess of ethanol and a catalytic amount of strong acid.[7][8]
-
Procedure:
-
To a solution of 3,5-dihydroxybenzoic acid (1.0 eq) in absolute ethanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Ethyl 3,5-dihydroxybenzoate.
-
Step 2: Nitration of Ethyl 3,5-dihydroxybenzoate
-
Rationale: Regioselective nitration is a critical step. The two hydroxyl groups are ortho-, para-directing and activating. Nitration is expected to occur at the position ortho to one hydroxyl group and para to the other, which is the 2-position.
-
Procedure:
-
Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C.
-
Slowly add Ethyl 3,5-dihydroxybenzoate (1.0 eq) to the cooled nitrating mixture, maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0-5°C for 1-2 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give Ethyl 3,5-dihydroxy-2-nitrobenzoate.
-
Step 3: Reduction of the Nitro Group
-
Rationale: The nitro group is reduced to an amine, a necessary precursor for the indazole ring formation. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Procedure:
-
Dissolve Ethyl 3,5-dihydroxy-2-nitrobenzoate (1.0 eq) in ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain Ethyl 2-amino-3,5-dihydroxybenzoate.
-
Step 4: Diazotization and Indazole Formation
-
Rationale: The final step involves the diazotization of the aniline followed by intramolecular cyclization to form the indazole ring. This is a classic method for indazole synthesis from ortho-amino carbonyl compounds.
-
Procedure:
-
Dissolve Ethyl 2-amino-3,5-dihydroxybenzoate (1.0 eq) in a mixture of water and concentrated hydrochloric acid at 0°C.
-
Slowly add a solution of sodium nitrite (1.0-1.2 eq) in water, keeping the temperature below 5°C.
-
Stir the reaction mixture at 0-5°C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours to facilitate cyclization.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Spectroscopic Characterization
Accurate characterization of this compound is crucial for confirming its identity and purity. Below are the expected spectroscopic data based on the analysis of structurally related compounds.[1][9][10]
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂O₃ |
| Molecular Weight | 206.20 g/mol [6] |
| Appearance | Off-white to pale yellow solid |
| CAS Number | 1197944-13-0[6][11] |
¹H NMR (Proton NMR) Spectroscopy (400 MHz, DMSO-d₆):
-
Rationale: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl ester group, and the exchangeable protons of the N-H and O-H groups.
-
Expected Chemical Shifts (δ, ppm):
-
~13.0 (s, 1H, N-H)
-
~10.0 (s, 1H, O-H)
-
~8.0 (s, 1H, Ar-H at C4)
-
~7.5 (s, 1H, Ar-H at C6)
-
4.35 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)
-
1.35 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)
-
¹³C NMR (Carbon-13 NMR) Spectroscopy (100 MHz, DMSO-d₆):
-
Rationale: The carbon NMR will confirm the carbon framework of the molecule, with characteristic shifts for the aromatic carbons, the ester carbonyl, and the ethyl group.
-
Expected Chemical Shifts (δ, ppm):
-
~165.0 (C=O, ester)
-
~145.0 (C7-OH)
-
~140.0 (C7a)
-
~135.0 (C3a)
-
~125.0 (C5)
-
~120.0 (C3)
-
~115.0 (C6)
-
~110.0 (C4)
-
60.5 (-OCH₂)
-
14.5 (-CH₃)
-
Mass Spectrometry (MS):
-
Rationale: Mass spectrometry will confirm the molecular weight of the compound.
-
Expected m/z: 207.07 [M+H]⁺
Infrared (IR) Spectroscopy:
-
Rationale: The IR spectrum will show characteristic absorption bands for the functional groups present.
-
Expected Absorption Bands (cm⁻¹):
-
3400-3200 (O-H and N-H stretching)
-
~1700 (C=O stretching of the ester)
-
~1600, 1480 (C=C aromatic stretching)
-
~1250 (C-O stretching)
-
Chemical Reactivity and Derivatization: A Trifunctional Building Block
The synthetic utility of this compound stems from its three distinct reactive handles, allowing for sequential and regioselective modifications.
Reactivity Map
Caption: Key reaction sites on this compound.
N-Functionalization of the Indazole Ring
-
N-Alkylation: The N-H proton of the indazole ring is acidic and can be deprotonated with a suitable base, such as sodium hydride (NaH), followed by reaction with an alkyl halide or tosylate.[12][13] The regioselectivity of N-alkylation (N1 vs. N2) can be influenced by the solvent, base, and substituents on the indazole ring. For 7-substituted indazoles, N2-alkylation can be favored.[12][13]
-
N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce aryl or heteroaryl groups at the N1 position.
O-Functionalization of the Phenolic Hydroxyl Group
-
O-Alkylation (Williamson Ether Synthesis): The phenolic hydroxyl group can be deprotonated with a milder base, such as potassium carbonate (K₂CO₃), and subsequently alkylated with various alkyl halides to form ethers.
-
O-Acylation: The hydroxyl group can be readily acylated using acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine to form esters.
Modification of the Ethyl Ester
-
Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic (e.g., LiOH, NaOH) or acidic conditions. This carboxylic acid serves as a versatile handle for further modifications.
-
Amidation: The resulting carboxylic acid can be coupled with a wide range of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a diverse library of amides.
Cross-Coupling Reactions
While the core itself is not halogenated, it can be functionalized with halogens to enable palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction for the introduction of aryl or heteroaryl substituents on the benzene ring.[3][4]
Applications in Drug Discovery
The this compound scaffold is a valuable starting point for the discovery of novel therapeutic agents across various disease areas. The ability to independently modify the three functional groups allows for the systematic exploration of chemical space and the fine-tuning of pharmacological properties.
Potential Therapeutic Targets and Applications
-
Kinase Inhibitors: The indazole core is a well-established hinge-binding motif in many kinase inhibitors. Derivatization of the N1, C5, and C7 positions can be used to target the solvent-exposed regions of the ATP-binding pocket, leading to potent and selective inhibitors of various kinases implicated in cancer and inflammatory diseases.
-
GPCR Ligands: The diverse functionalities that can be introduced onto the scaffold make it suitable for targeting G-protein coupled receptors (GPCRs), which are involved in a wide range of physiological processes.
-
Epigenetic Modulators: The indazole scaffold has been explored in the design of inhibitors of epigenetic targets, such as histone deacetylases (HDACs) and bromodomains. The hydroxyl and carboxylate functionalities can serve as key interaction points with these targets.
-
Anti-infective Agents: Indazole derivatives have shown promise as anti-bacterial, anti-fungal, and anti-parasitic agents.[1] The versatile chemistry of this compound allows for the generation of libraries to screen against various pathogens.
Workflow for Fragment-Based Drug Discovery (FBDD)
Caption: Application of the building block in a fragment-based drug discovery workflow.
Conclusion
This compound is a highly valuable and versatile building block for modern drug discovery. Its trifunctional nature provides medicinal chemists with a powerful tool to rapidly generate diverse libraries of compounds for biological screening. The foundational indazole core, with its proven track record in approved pharmaceuticals, combined with the strategic placement of reactive functional groups, makes this molecule a cornerstone for the development of the next generation of innovative medicines. This guide has provided a comprehensive overview of its synthesis, characterization, and reactivity, offering a solid foundation for its application in research and development.
References
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D. S. Sharada, et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
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S. V. Kumar, et al. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology. [Link]
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Y. Zhang, et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
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A. K. Tiwari, et al. (2022). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. ResearchGate. [Link]
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N. Upmanyu, et al. (2016). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]
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The Royal Society of Chemistry. (2019). Supporting Information. [Link]
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Liu, Z., et al. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]
-
Keating, J. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]
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Alam, M. S., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]
-
Arote, R. B., et al. (2022). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports. [Link]
-
Maccioni, E., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
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Teixeira, C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. [Link]
-
jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. [Link]
-
ChemComplete. (2017, December 19). Carboxylic Acid Derivatives - Fischer Esterification and Ester Hydrolysis [Video]. YouTube. [Link]
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Introduction: The Indazole Scaffold as a Privileged Core in Medicinal Chemistry
An In-depth Technical Guide to the Discovery and History of Novel Indazole-5-Carboxylate Compounds
The indazole ring system, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyrazole ring, is recognized as a "privileged scaffold" in modern medicinal chemistry.[1][2] First described by Emil Fischer, this nitrogen-containing heterocycle is rare in nature but is a cornerstone of numerous synthetic compounds with a vast spectrum of pharmacological activities.[1][3] Its structural rigidity, synthetic versatility, and capacity to engage in crucial hydrogen bonding interactions have cemented its importance in drug design.[2] Indazole derivatives are key components in drugs approved for use as antiemetics (Granisetron), anti-inflammatory agents (Benzydamine), and multikinase inhibitors for cancer therapy (Pazopanib, Axitinib).[1][4]
While functionalization can occur at various positions, the indazole-5-carboxylate moiety and its derivatives serve as particularly valuable intermediates and pharmacophores.[5][6] The carboxylic acid group at the 5-position provides a critical chemical handle for further molecular elaboration, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive exploration of the discovery, synthesis, and biological evaluation of novel indazole-5-carboxylate compounds, offering field-proven insights for researchers and drug development professionals.
The Evolution of Synthesis: From Core Formation to Functionalization
The synthetic accessibility of the indazole core is a primary reason for its widespread use.[2] Historically, methods often involved the cyclization of benzene precursors like o-toluidines or phenylhydrazines.[7] Modern synthetic chemistry has introduced a plethora of more efficient and regioselective methods, including intramolecular C-H amination and 1,3-dipolar cycloadditions, broadening the scope of accessible derivatives.[8]
The introduction of the 5-carboxylate group is typically achieved either by starting with a pre-functionalized benzene ring or by post-cyclization modification. For instance, ethyl 1H-indazole-5-carboxylate can be derived from the carboxylation of 1H-indazole-5-amine, serving as a key building block for more complex molecules.[6] The true value of the 5-carboxylate is realized in its subsequent chemical transformations.
Causality in Experimental Choice: The Carboxylate-to-Amide Transition
In drug discovery, a carboxylic acid group is often considered a liability due to potential issues with metabolic instability and poor cell permeability. Consequently, a common and highly effective strategy is to convert the carboxylic acid into a more stable and synthetically versatile amide. This bioisosteric replacement often maintains or enhances the hydrogen bonding capabilities required for target engagement while improving the overall drug-like properties of the molecule. The choice of amine for this coupling reaction is a cornerstone of SAR exploration, allowing for the introduction of diverse chemical functionalities to probe the binding pocket of a biological target.
Logical Workflow for Indazole-5-Carboxamide Synthesis
The following diagram illustrates a typical workflow, starting from a functionalized precursor to the synthesis of a diverse library of indazole-5-carboxamide derivatives. This logical progression allows for systematic exploration of chemical space.
Caption: General workflow for the synthesis and evaluation of an indazole-5-carboxamide library.
Therapeutic Applications and Biological Targets
Indazole-5-carboxylate derivatives have been investigated across a range of therapeutic areas, primarily driven by their ability to act as inhibitors of protein kinases, which are crucial regulators of cellular signaling that are often dysregulated in diseases like cancer.[2][9]
Anticancer Activity: Many indazole compounds function as ATP-competitive kinase inhibitors.[2] The indazole scaffold effectively mimics the adenine portion of ATP, binding to the hinge region of the kinase active site. Derivatives of indazole-5-carboxylates, particularly after conversion to carboxamides, have been designed as potent dual inhibitors of key oncogenic kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[10][11] Inhibition of these pathways can block tumor angiogenesis and proliferation.[10][11] Studies have shown that specific substitutions on the carboxamide nitrogen are critical for achieving high potency and selectivity.[12]
Anti-inflammatory and Neurological Applications: The indazole scaffold is also present in compounds targeting inflammatory pathways and neurological disorders.[9][13] For example, derivatives have been developed as antagonists for the 5-HT4 receptor, which is implicated in gastrointestinal motility and cognitive function.[14] Others have shown potential as inhibitors of the Calcium-Release Activated Calcium (CRAC) channel, which plays a key role in the activation of mast cells during an inflammatory response.[15]
Mechanism of Action: Inhibition of the VEGFR-2 Signaling Pathway
VEGFR-2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. Indazole-based inhibitors block the ATP-binding site of the VEGFR-2 kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS/MEK/ERK pathway.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of indazole compounds.
Structure-Activity Relationship (SAR) Insights
SAR studies are fundamental to optimizing a lead compound. For indazole-5-carboxylates, several key structural features have been shown to modulate biological activity.
-
The N1 Position: Alkylation or arylation at the N1 position of the indazole ring can significantly impact potency and selectivity. This substituent often projects into a specific pocket of the target protein, and its size, shape, and electronics are critical. For CRAC channel blockers, a 2,4-dichlorobenzyl group at N1 was found to be highly effective.[15]
-
The C3 Position: While this guide focuses on 5-carboxylates, substitutions at the C3 position are also common. Small alkyl or aryl groups can be introduced here to probe additional interactions within the target's active site.
-
The 5-Carboxamide Moiety: As previously discussed, converting the 5-carboxylic acid to a 5-carboxamide is often essential for activity. The nature of the amide substituent (-NH-R) is paramount. SAR studies have revealed that specific aryl or heteroaryl groups in the 'R' position can lead to potent inhibition, often by forming additional hydrogen bonds or occupying a hydrophobic pocket.[15]
SAR Summary Table: Indazole-3-Carboxamides as CRAC Channel Blockers
The following table, adapted from SAR data on the closely related indazole-3-carboxamides, illustrates how systematic changes to the amide substituent affect inhibitory potency.[15] A similar logic applies to the 5-carboxylate series.
| Compound ID | Indazole Core Modification (N1) | Amide Substituent (Ar in -CO-NH-Ar) | IC₅₀ (µM) for Ca²⁺ Influx |
| 12a | 1-(2,4-dichlorobenzyl) | 2,6-difluorophenyl | 1.51 |
| 12b | 1-(2,4-dichlorobenzyl) | 4-pyridyl | 4.60 |
| 12d | 1-(2,4-dichlorobenzyl) | 3-fluoro-4-pyridyl | 0.67 |
| 9c | 1-(2,4-dichlorobenzyl) | 4-pyridyl (reversed amide) | > 100 (Inactive) |
Data illustrates the importance of both the amide substituent and the specific amide bond regiochemistry for biological activity.[15]
Logical Relationships in SAR
The interplay between different parts of the molecule determines its overall activity.
Caption: Key structural determinants of biological activity for indazole-5-carboxamide derivatives.
Experimental Protocols: A Self-Validating System
The following protocols provide step-by-step methodologies for the synthesis and biological evaluation of a representative indazole-5-carboxamide compound. They are designed to be self-validating through the inclusion of controls and clear endpoints.
Protocol 1: Synthesis of N-(4-fluorophenyl)-1H-indazole-5-carboxamide
This protocol details a standard amide coupling reaction, a cornerstone of medicinal chemistry, using a common coupling agent.
Objective: To synthesize an indazole-5-carboxamide derivative from the corresponding carboxylic acid.
Materials:
-
1H-indazole-5-carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
4-fluoroaniline
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware, magnetic stirrer, and TLC equipment
Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 1H-indazole-5-carboxylic acid (1.0 eq). Dissolve it in anhydrous DMF.
-
Activation: Add HOBt (1.2 eq) and EDCI (1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes. The formation of the activated ester is the key to efficient coupling. Causality Note: EDCI is a water-soluble carbodiimide that facilitates amide bond formation by creating a highly reactive O-acylisourea intermediate, which is then converted to a more stable activated ester by HOBt, minimizing side reactions.
-
Amine Addition: Add 4-fluoroaniline (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is consumed.
-
Workup:
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(4-fluorophenyl)-1H-indazole-5-carboxamide.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Self-Validation: The success of the reaction is validated by TLC analysis showing the consumption of starting material and the appearance of a new, less polar product spot. Final validation is achieved through spectroscopic characterization confirming the expected molecular structure.
Protocol 2: Antiproliferative MTT Cell Viability Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability, a standard method for assessing the cytotoxic potential of novel compounds.[16]
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound against a cancer cell line (e.g., HCT-116 colorectal cancer cells).[10]
Materials:
-
HCT-116 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO to make a stock solution)
-
Doxorubicin (positive control, dissolved in DMSO)
-
Vehicle control (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates, multichannel pipette, incubator, microplate reader
Methodology:
-
Cell Seeding: Seed HCT-116 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and the Doxorubicin positive control in complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound, positive control, or vehicle control (DMSO concentration should be constant across all wells, typically <0.5%).
-
Include "cells only" (no treatment) and "medium only" (blank) wells.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Causality Note: Viable, metabolically active cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells: (Absorbance of treated cells / Absorbance of control cells) * 100.
-
Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Trustworthiness & Self-Validation:
-
Positive Control (Doxorubicin): Ensures the assay is working correctly and provides a benchmark for the potency of the test compound.
-
Vehicle Control (DMSO): Confirms that the solvent used to dissolve the compound does not have a significant toxic effect on its own.
-
Blank Control (Medium only): Used for background subtraction to ensure accuracy.
Future Directions and Conclusion
The discovery and development of novel indazole-5-carboxylate compounds continue to be a fertile area of research. Future efforts will likely focus on leveraging this scaffold to design inhibitors with greater selectivity for specific kinase isoforms or to develop compounds targeting novel biological pathways. The synthetic tractability and established biological importance of the indazole core ensure its continued prominence in the quest for new therapeutics.[2] This guide has outlined the historical context, synthetic logic, and biological rationale underpinning the exploration of indazole-5-carboxylates, providing a robust framework for scientists engaged in the intricate process of drug discovery.
References
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- Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing.
- Qin, J., Cheng, W., Duan, Y.-T., Yang, H., & Yao, Y. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 839–860.
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Methodological & Application
Application Notes & Protocols: Strategic Use of Ethyl 7-hydroxy-1H-indazole-5-carboxylate for the Synthesis of Advanced Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The indazole scaffold has emerged as a "privileged" heterocyclic motif in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors, including Pazopanib and Axitinib.[2][3] This document provides a detailed guide for researchers, chemists, and drug development professionals on the strategic utilization of Ethyl 7-hydroxy-1H-indazole-5-carboxylate , a versatile and highly functionalized starting material, for the rational design and synthesis of potent kinase inhibitors. We will delve into the causality behind synthetic choices, provide detailed, self-validating experimental protocols, and outline methodologies for the biological evaluation of the resulting compounds.
Introduction: The Indazole Scaffold in Kinase Inhibition
Kinases catalyze the transfer of a phosphate group from ATP to substrate proteins, a fundamental process controlling a vast array of cellular functions.[1] The development of small molecule inhibitors that target the ATP-binding site of specific kinases has revolutionized targeted therapy.[4] The indazole ring system is particularly effective in this role. Its bicyclic structure can form key hydrogen bond interactions with the "hinge" region of the kinase active site, mimicking the adenine portion of ATP. The various positions on the indazole ring (N1, N2, C3, C5, C7, etc.) offer multiple vectors for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2][5]
This compound is an exceptionally useful building block because it possesses three distinct functional handles:
-
The N-H of the indazole: Can be alkylated or arylated to extend into the solvent-exposed region of the kinase.
-
The C7-hydroxyl group: A key site for modification, often via etherification, to interact with specific amino acid residues or to modulate solubility.
-
The C5-ethyl ester: Can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a precursor for a wide range of amide derivatives, crucial for establishing additional interactions and improving drug-like properties.[6]
Physicochemical Properties of the Starting Material
A thorough understanding of the starting material is fundamental to successful synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | [7] |
| CAS Number | 1197944-13-0 | [7][8] |
| Molecular Formula | C₁₀H₁₀N₂O₃ | [7] |
| Molecular Weight | 206.20 g/mol | [7] |
| Appearance | Solid (form may vary) | - |
| Purity | Typically ≥97% | [7] |
| MDL Number | MFCD18459126 | [7] |
General Synthetic Strategy: A Modular Approach
The synthesis of complex kinase inhibitors from this compound typically follows a modular, multi-step approach. The core principle is the sequential or convergent coupling of the indazole core with other key pharmacophoric fragments, often a substituted pyrimidine or a similar nitrogen-containing heterocycle. A representative workflow is the synthesis of a VEGFR-2 inhibitor, a class of drugs critical for inhibiting angiogenesis in tumors.[9][10]
The general workflow can be visualized as follows:
Caption: General synthetic workflow for kinase inhibitor synthesis.
Detailed Experimental Protocols
The following protocols are exemplary and should be adapted based on the specific target molecule. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: N-Methylation of the Indazole Core
-
Causality: Alkylation at the N1 or N2 position is a common strategy to orient the molecule within the ATP-binding pocket and to block a potential hydrogen bond donor site, which can improve cell permeability. The regioselectivity of this step can be influenced by the choice of base and solvent.[11]
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~0.2 M), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add methyl iodide (MeI, 1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-methylated indazole intermediate.
-
Protocol 2: Ester Hydrolysis to Carboxylic Acid
-
Causality: The ethyl ester is a stable protecting group for the carboxylic acid. Its hydrolysis is a necessary step to activate it for subsequent amide bond formation, a crucial linkage in many kinase inhibitors like Pazopanib.[12][13]
-
Procedure:
-
Dissolve the N-methylated indazole intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq).
-
Stir the mixture at room temperature or gently heat to 40 °C for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully acidify with 1N HCl to a pH of ~3-4, which should precipitate the carboxylic acid product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to obtain the pure indazole carboxylic acid.
-
Protocol 3: Amide Coupling with a Target Amine
-
Causality: This step connects the indazole core to the second key fragment of the inhibitor. The choice of coupling reagent (e.g., HATU, HOBt/EDC) is critical for efficiently forming the amide bond while minimizing side reactions and racemization if chiral centers are present.[6][13]
-
Procedure:
-
Suspend the indazole carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the desired amine fragment (e.g., 5-amino-2-methylbenzenesulfonamide for a Pazopanib-like structure, 1.1 eq).[14]
-
Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq).
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-18 hours.
-
Monitor the reaction by LC-MS. Upon completion, dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash chromatography or recrystallization to obtain the final kinase inhibitor.
-
Biological Evaluation: From Enzyme to Cell
Synthesis is only the first phase. The resulting compounds must be rigorously tested to confirm their biological activity and establish a structure-activity relationship (SAR).
Part A: In Vitro Biochemical Kinase Assays
-
Objective: To determine the direct inhibitory effect of the synthesized compound on the catalytic activity of the target kinase and to assess its selectivity against other kinases.[15][16] The key output is the IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%.[17]
-
Exemplary Protocol: ADP-Glo™ Luminescence-Based Kinase Assay
-
Principle: This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. In the second step, the remaining ATP is depleted, and the ADP is converted back to ATP, which is then used by luciferase to generate a light signal proportional to the initial kinase activity.[4]
-
Procedure:
-
Prepare a serial dilution of the synthesized inhibitor in DMSO.
-
In a 384-well plate, add the kinase, the specific peptide substrate, and ATP to initiate the kinase reaction in the presence of the inhibitor (or DMSO as a vehicle control).
-
Incubate at the optimal temperature (e.g., 30 °C) for the recommended time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition relative to the DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value.
-
-
Caption: Workflow for an ADP-Glo™ biochemical kinase assay.
-
Data Presentation: Kinase Selectivity Profile
| Kinase Target | IC₅₀ (nM) of Compound X |
| VEGFR-2 (KDR) | 1.24 |
| VEGFR-1 (Flt-1) | 5.8 |
| VEGFR-3 (Flt-4) | 8.2 |
| PDGFR-β | 25.6 |
| c-Kit | 45.1 |
| EGFR | >10,000 |
| CDK2 | >10,000 |
This table illustrates how a compound derived from an indazole scaffold can show high potency and selectivity for a specific family of kinases, such as the VEGFR family.[10]
Part B: Cell-Based Assays
-
Objective: To evaluate the compound's ability to inhibit kinase activity within a living cell and to measure its downstream functional consequences, such as inhibiting cell proliferation or inducing apoptosis.[18][19]
-
Exemplary Protocol: Cell Proliferation (MTT) Assay
-
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Procedure:
-
Seed cancer cells (e.g., HUVECs for anti-angiogenesis studies or specific tumor cell lines) in a 96-well plate and allow them to adhere overnight.[20]
-
Treat the cells with a serial dilution of the synthesized inhibitor (and a vehicle control) for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the GI₅₀ (concentration for 50% growth inhibition).
-
-
Conclusion
This compound stands out as a high-value, strategically functionalized starting material for the synthesis of kinase inhibitors. Its three distinct modification points provide chemists with the flexibility to build molecular complexity and optimize for potency, selectivity, and drug-like properties. The integrated workflow of rational synthesis, followed by rigorous biochemical and cell-based evaluation, provides a robust paradigm for advancing drug discovery projects targeting the kinome.
References
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Kinase Screening Assay Services. Reaction Biology. [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. U.S. National Institutes of Health's National Library of Medicine (NIH/NLM). [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
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Cell-based test for kinase inhibitors. INiTS. [Link]
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Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. ResearchGate. [Link]
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New Screening Approaches for Kinases. Royal Society of Chemistry. [Link]
-
Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed. [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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Structures of kinase inhibitors containing an indazole moiety. ResearchGate. [Link]
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Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. [Link]
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A cell-based screening assay to identify novel kinase inhibitors. American Association for Cancer Research (AACR). [Link]
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Design of indazole derivatives 20-21 as VEGFR inhibitors. ResearchGate. [Link]
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In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]
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Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ResearchGate. [Link]
-
New benzimidazole-oxadiazole derivatives as potent VEGFR-2 inhibitors: Synthesis, anticancer evaluation, and docking study. PubMed. [Link]
-
Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold. PubMed. [Link]
-
A Novel Practical Synthesis of Pazopanib: An Anticancer Drug. ResearchGate. [Link]
-
Ethyl 1H-indazole-5-carboxylate. PubChem. [Link]
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Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. E-Cronicon. [Link]
-
This compound. AHH Chemical Co., LTD. [Link]
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An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. MDPI. [Link]
- Process for the preparation of pazopanib or salts thereof.
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Cas 192944-51-7,ETHYL 1H-INDAZOLE-5-CARBOXYLATE. LookChem. [Link]
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Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Assiut University. [Link]
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Indazole – an emerging privileged scaffold: synthesis and its biological significance. U.S. National Institutes of Health's National Library of Medicine (NIH/NLM). [Link]
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Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. [Link]
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]
-
Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. U.S. National Institutes of Health's National Library of Medicine (NIH/NLM). [Link]
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Application Note & Protocol: Regioselective N-alkylation of Ethyl 7-hydroxy-1H-indazole-5-carboxylate
Abstract
N-alkylated indazoles are privileged scaffolds in medicinal chemistry, frequently appearing in therapeutic agents for oncology and inflammatory diseases.[1][2] However, their synthesis is often complicated by a lack of regioselectivity, as direct alkylation can occur at either the N1 or N2 position of the indazole ring, frequently yielding isomeric mixtures that are challenging to separate.[2][3] This guide provides a comprehensive technical overview and detailed experimental protocols for the N-alkylation of a specific, multifunctional intermediate: Ethyl 7-hydroxy-1H-indazole-5-carboxylate. We delve into the mechanistic principles governing regioselectivity, offering field-proven protocols to selectively target the N1 and N2 positions. The causality behind the choice of reagents and solvents is explained to empower researchers to adapt these methods for analogous structures.
Introduction: The Challenge of Indazole Alkylation
The indazole nucleus is an ambident nucleophile. Due to annular tautomerism, the N-H proton can reside on either nitrogen, although the 1H-indazole tautomer is thermodynamically more stable than the 2H form.[1][4] Upon deprotonation, the resulting indazolide anion possesses significant electron density at both N1 and N2, leading to competition during alkylation.
For the specific substrate, This compound , two primary challenges must be addressed:
-
N1 vs. N2 Regioselectivity: Controlling the site of alkylation is paramount to avoid tedious purification and yield loss.[5]
-
N- vs. O-Alkylation: The presence of the 7-hydroxy group introduces a second potential site for alkylation. However, the nitrogen of the indazole ring is a softer and generally more nucleophilic center than the phenolic oxygen, making N-alkylation the kinetically favored pathway under most conditions described herein.[6][7]
This document will focus primarily on controlling the N1 vs. N2 outcome, which is the more significant synthetic hurdle.
Mechanistic Insights: Directing the Regioselectivity
The final ratio of N1 to N2 alkylated products is not arbitrary; it is a direct consequence of the interplay between the substrate's electronic and steric properties and the reaction conditions employed.[8]
-
Substituent Effects: The position and nature of substituents on the indazole ring are critical. For the target molecule, the ester at C5 is electron-withdrawing, but the hydroxyl group at C7 is the most influential feature. Scientific literature has demonstrated that substituents at the C7 position provide significant steric hindrance around the N1 position, thereby favoring alkylation at the more accessible N2 position.[4][5][9][10]
-
Solvent and Base System: The choice of base and solvent is the most powerful tool for controlling regioselectivity.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): In solvents like N,N-dimethylformamide (DMF), the cation from the base (e.g., K⁺ from K₂CO₃) is well-solvated, resulting in a "freer" indazolide anion. In this scenario, the inherent electronics and sterics of the substrate dominate, and for our target molecule, attack at the N2 position is favored.[9]
-
Nonpolar Aprotic Solvents (e.g., THF): In a solvent like tetrahydrofuran (THF), a strong base with a small cation, such as sodium hydride (NaH), generates a sodium indazolide salt that exists as a tight ion pair.[9] For many indazoles with a coordinating group (like an ester) at the C3 position, the sodium cation can form a chelate between the N2 nitrogen and the carbonyl oxygen, sterically blocking the N2 position and directing the alkylating agent to N1.[2][8] While our target has a C5-ester, the dominant C7-substituent effect makes high N2 selectivity the most probable outcome even under these conditions.
-
Below is a visualization of the competing reaction pathways for this substrate.
Caption: Competing alkylation pathways for the indazolide anion.
Experimental Protocols & Workflow
This section provides detailed, step-by-step protocols for achieving selective N-alkylation. The general experimental workflow is outlined below.
Caption: General experimental workflow for N-alkylation.
Protocol 1: Highly Selective N2-Alkylation (Recommended)
This protocol is recommended for the title compound, as the C7-hydroxy group sterically directs alkylation to the N2 position, a preference enhanced by a polar aprotic solvent system.
Materials:
-
This compound (1.0 equiv)
-
Alkylating agent (e.g., Iodomethane, Benzyl bromide) (1.1 - 1.2 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Water (deionized)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound and anhydrous potassium carbonate.
-
Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF to achieve a concentration of approximately 0.1-0.2 M with respect to the indazole.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkylating agent dropwise to the stirring suspension.
-
Stir the reaction at room temperature (or heat to 40-60 °C if the alkylating agent is less reactive) for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Separate the layers. Wash the organic layer sequentially with water (2x) and then with brine (1x) to remove residual DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel to isolate the pure N2-alkylated product.
Protocol 2: N1-Selective Alkylation (General Method for Indazoles)
This protocol favors N1-alkylation for many indazole scaffolds but may yield mixtures with the title compound due to the powerful directing effect of the C7-substituent. It is included for comprehensive guidance.[5][8][11]
Materials:
-
This compound (1.0 equiv)
-
Alkylating agent (e.g., Iodomethane, Benzyl bromide) (1.1 equiv)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry, inert atmosphere (N₂ or Ar) flask, add this compound and anhydrous THF (to approx. 0.1 M).
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Re-cool the mixture to 0 °C and add the alkylating agent dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude material by flash column chromatography.
Data Summary & Expected Outcomes
The choice of reaction conditions is critical for achieving the desired regiochemical outcome. The following table summarizes the expected major products based on literature precedent for substituted indazoles.[3][4][5][8][9]
| Base | Solvent | Typical Temp. | Expected Major Product for this Substrate | Rationale |
| K₂CO₃ / Cs₂CO₃ | DMF | RT - 60 °C | N2-alkylated | Polar solvent, "free" anion. Steric hindrance at C7 directs alkylation to N2.[9] |
| NaH | THF | 0 °C - RT | Mixture, likely N2-major | Non-polar solvent promotes ion-pairing. However, C7-sterics likely override chelation control.[5][8] |
| DBU | MeCN | RT | Mixture, favoring N2 | Non-nucleophilic organic base. Outcome is sensitive to substrate electronics.[9] |
Product Verification: Differentiating N1 and N2 Isomers
Unambiguous structural confirmation is essential. While mass spectrometry can confirm the molecular weight, only Nuclear Magnetic Resonance (NMR) spectroscopy can definitively distinguish between the N1 and N2 regioisomers.
Technique: Heteronuclear Multiple Bond Correlation (HMBC) The key is to identify the 3-bond correlation (³J) between the protons of the newly introduced alkyl group's α-carbon (e.g., the -CH₂- or -CH₃) and the carbons of the indazole core.[4]
-
N1-Alkylated Isomer: A correlation will be observed between the α-protons of the N1-alkyl group and the C7a carbon of the indazole ring. No correlation to C3 is expected.
-
N2-Alkylated Isomer: A correlation will be observed between the α-protons of the N2-alkyl group and the C3 carbon of the indazole ring. No correlation to C7a is expected.
This reliable NMR analysis provides the self-validating data required to confirm the success and selectivity of the chosen protocol.
References
- Cui, J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- Dong, L., et al. (n.d.).
- Author not listed. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.
- Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
- Author not listed. (2024).
- Author not listed. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe.
- Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC - NIH.
- Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
- Author not listed. (n.d.).
- Cui, J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry.
- Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Author not listed. (2013).
- Various Authors. (2016). Why n-alkylation is more favorable than o-alkyation?
- Author not listed. (n.d.).
- Author not listed. (n.d.).
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Application of Ethyl 7-hydroxy-1H-indazole-5-carboxylate in Neuroprotective Agent Development: A Technical Guide for Researchers
Abstract
Neurodegenerative diseases represent a significant and growing global health challenge, necessitating the urgent development of novel therapeutic agents capable of protecting neurons from damage and death. The indazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including promising neuroprotective effects.[1][2] This technical guide focuses on Ethyl 7-hydroxy-1H-indazole-5-carboxylate, a member of the indazole family, and provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate its potential as a neuroprotective agent. While specific neuroprotective data for this exact molecule is not yet prevalent in public literature, this document outlines a logical, evidence-based workflow for its evaluation. We present detailed protocols for a tiered in vitro screening cascade designed to assess cytotoxicity, cytoprotection against various insults, and to elucidate potential mechanisms of action, including anti-oxidative, anti-apoptotic, and anti-inflammatory properties. Furthermore, we provide a roadmap for transitioning promising in vitro findings to in vivo models of neurodegeneration. This guide is intended to empower researchers to systematically explore the therapeutic potential of this compound and similar novel chemical entities.
Introduction: The Rationale for Investigating Indazole Derivatives in Neuroprotection
The landscape of neurodegenerative disease research is marked by a critical need for effective disease-modifying therapies. The complex pathophysiology of conditions such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis involves a confluence of cellular stressors, including oxidative stress, apoptosis, and neuroinflammation, which ultimately lead to neuronal loss.[3][4][5] The indazole nucleus, a bicyclic heteroaromatic system, has garnered significant attention from medicinal chemists due to its synthetic tractability and its presence in numerous biologically active compounds.[6] Several indazole derivatives have been reported to possess neuroprotective properties, acting through various mechanisms such as the inhibition of key kinases like Glycogen Synthase Kinase 3 (GSK-3) and monoamine oxidase (MAO).[1][7] This precedent provides a strong rationale for the systematic investigation of novel indazole-containing molecules, such as this compound, for their potential to mitigate neuronal damage.
This application note will guide the user through a multi-stage experimental process, beginning with fundamental in vitro characterization and progressing to more complex mechanistic and in vivo studies.
Proposed Experimental Workflow for Neuroprotective Agent Evaluation
A structured and hierarchical approach is crucial for the efficient evaluation of a novel compound's neuroprotective potential. The following workflow is recommended for this compound:
Caption: Proposed workflow for evaluating the neuroprotective potential of a novel compound.
Phase 1: In Vitro Screening Protocols
The initial phase of evaluation focuses on establishing the basic safety and efficacy profile of this compound in relevant neuronal cell models. The human neuroblastoma cell line, SH-SY5Y, is a commonly used and well-characterized model for initial neuroprotective screening.[8]
Protocol: Initial Cytotoxicity Assessment
Objective: To determine the concentration range of this compound that is non-toxic to neuronal cells.
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[9]
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.[9]
-
Incubation: Replace the medium in the wells with the compound-containing medium and incubate for 24-48 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control. Determine the concentration at which the compound reduces cell viability by 50% (CC₅₀).
Protocol: Neuroprotection Assay against Oxidative Stress
Objective: To assess the ability of this compound to protect neuronal cells from oxidative damage induced by hydrogen peroxide (H₂O₂).
Materials:
-
All materials from the cytotoxicity protocol
-
Hydrogen peroxide (H₂O₂)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells as described previously.
-
Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 2-4 hours.
-
Induction of Oxidative Stress: Add H₂O₂ to the wells at a pre-determined toxic concentration (e.g., 100-200 µM) and incubate for 24 hours.
-
Cell Viability Assessment: Perform the MTT assay as described above.
-
Data Analysis: Compare the viability of cells pre-treated with the compound to those treated with H₂O₂ alone. An increase in cell viability indicates a neuroprotective effect.
| Parameter | Description | Typical Concentration Range |
| CC₅₀ | 50% Cytotoxic Concentration | > 50 µM (desired) |
| EC₅₀ | 50% Effective Concentration for Neuroprotection | 1-10 µM (potent) |
Phase 2: Mechanistic Elucidation Protocols
Once a neuroprotective effect is confirmed, the next step is to investigate the underlying mechanism of action. Key pathways to explore include the modulation of oxidative stress, apoptosis, and neuroinflammation.
Protocol: Assessment of Intracellular Reactive Oxygen Species (ROS)
Objective: To determine if the neuroprotective effect of this compound is associated with a reduction in intracellular ROS levels.
Materials:
-
SH-SY5Y cells and culture reagents
-
This compound
-
H₂O₂
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) dye
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with the compound and H₂O₂ as in the neuroprotection assay.
-
Dye Loading: After the treatment period, incubate the cells with DCFH-DA. DCFH-DA is a cell-permeable dye that is oxidized to the highly fluorescent DCF in the presence of ROS.[10]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader or flow cytometer.
-
Data Analysis: A decrease in fluorescence in compound-treated cells compared to H₂O₂-only treated cells indicates a reduction in ROS levels.[11]
Protocol: Caspase-3/7 Activity Assay for Apoptosis
Objective: To investigate if the compound inhibits the apoptotic cascade by measuring the activity of effector caspases. Apoptosis is a key mechanism of neuronal death in many neurodegenerative diseases.[12][13]
Materials:
-
SH-SY5Y cells and culture reagents
-
This compound
-
Apoptosis inducer (e.g., staurosporine or H₂O₂)
-
Luminescent caspase-3/7 assay kit
Procedure:
-
Cell Treatment: Seed and treat cells with the compound and an apoptosis inducer.
-
Assay: Following the manufacturer's protocol for the caspase-3/7 assay kit, lyse the cells and add the caspase substrate. The cleavage of the substrate by active caspases generates a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: A reduction in the luminescent signal in compound-treated cells suggests inhibition of caspase activity and an anti-apoptotic effect.
Caption: Hypothesized intervention points of a neuroprotective agent in the apoptotic pathway.
Protocol: Anti-Neuroinflammatory Activity in Microglia
Objective: To assess the potential of this compound to suppress the inflammatory response in microglia, the resident immune cells of the brain.[14][15]
Materials:
-
BV-2 microglial cell line
-
Culture reagents
-
This compound
-
Lipopolysaccharide (LPS)[16]
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture: Culture BV-2 microglial cells.
-
Treatment: Pre-treat the cells with the compound for 2 hours, followed by stimulation with LPS (a potent inflammatory agent) for 24 hours.[17]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant using ELISA kits.[14]
-
Data Analysis: A dose-dependent decrease in the production of these cytokines in the presence of the compound indicates anti-neuroinflammatory activity.
Phase 3: In Vivo Validation
Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy in a more complex biological system.
Animal Models of Neurodegeneration
The choice of animal model depends on the specific neurodegenerative disease being targeted.[18]
-
Parkinson's Disease Models: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-OHDA (6-hydroxydopamine) induced models in rodents are commonly used to mimic the dopaminergic neurodegeneration seen in Parkinson's disease.[3][4]
-
Alzheimer's Disease Models: Scopolamine-induced amnesia models can be used for initial screening for cognitive improvement, while transgenic mouse models are used for more in-depth studies.[3][4]
Experimental Design Considerations
-
Route of Administration and Dosing: The compound's solubility and stability will determine the appropriate route of administration (e.g., oral gavage, intraperitoneal injection). A dose-ranging study should be conducted.
-
Behavioral Assessments: A battery of behavioral tests should be employed to assess motor function (e.g., rotarod test for Parkinson's models) or cognitive function (e.g., Morris water maze for Alzheimer's models).
-
Histopathological and Biochemical Analysis: Following the behavioral assessments, brain tissue should be collected for analysis of neuronal loss (e.g., tyrosine hydroxylase staining for dopaminergic neurons), protein aggregation, and markers of oxidative stress and inflammation.
Conclusion
The systematic evaluation of novel compounds is a cornerstone of neuroprotective drug discovery. This compound, by virtue of its indazole core, represents a compelling candidate for investigation. The protocols and workflow detailed in this application note provide a robust framework for elucidating its potential neuroprotective properties. A phased approach, from broad in vitro screening to targeted mechanistic studies and finally to in vivo validation, will be critical in determining the therapeutic promise of this and other novel chemical entities in the fight against neurodegenerative diseases.
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Creative Biolabs. Neuroinflammation Assay Services. [Link]
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Cellectricon. Neuroinflammation. [Link]
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Scantox. Translational Neuroinflammation Assays for High-Throughput In Vitro Screening. [Link]
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García-García, E., et al. (2024). New insights in animal models of neurotoxicity-induced neurodegeneration. Frontiers in Pharmacology, 15, 1368143. [Link]
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ResearchGate. New insights in animal models of neurotoxicity-induced neurodegeneration. [Link]
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Nexus BioQuest. Neuro inflammation CRO Services. [Link]
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Frontiers in Pharmacology. New insights in animal models of neurotoxicity-induced neurodegeneration. [Link]
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MDPI. Non-Clinical Models for Neurodegenerative Diseases: Therapeutic Approach and Drug Validation in Animal Models. [Link]
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F1000Research. Assessing neuroinflammation in vitro in a microglial model: advancing cannabinoid-based therapeutic insights. [Link]
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PubMed Central. Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. [Link]
-
ResearchGate. Importance of Indazole against Neurological Disorders | Request PDF. [Link]
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Stony Brook University Libraries. Neuroprotection Methods and Protocols. [Link]
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NCBI Bookshelf. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke. [Link]
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PubMed Central. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. [Link]
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PubMed. Apoptosis: a target for neuroprotection. [Link]
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MDPI. Experimental Models and Translational Strategies in Neuroprotective Drug Development with Emphasis on Alzheimer's Disease. [Link]
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Bentham Science. Importance of Indazole against Neurological Disorders. [Link]
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PubMed. Pharmacological properties of indazole derivatives: recent developments. [Link]
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ResearchGate. Determination of oxidative stress markers in neuronal differentiated... [Link]
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PubMed Central. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. [Link]
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InnoSer. In vitro neurology assays. [Link]
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Oxford Academic. Oxidative stress-induced apoptosis in neurons correlates with mitochondrial DNA base excision repair pathway imbalance. [Link]
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BMG LABTECH. Apoptosis – what assay should I use? [Link]
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MDPI. Oxidative Stress and Alterations in the Antioxidative Defense System in Neuronal Cells Derived from NPC1 Patient-Specific Induced Pluripotent Stem Cells. [Link]
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PubMed Central. Neuroprotective strategies targeting apoptotic and necrotic cell death for stroke. [Link]
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MDPI. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients. [Link]
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ResearchGate. In vitro and in vivo models for developmental neurotoxicity screening.... [Link]
-
Spandidos Publications. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. [Link]
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Royal Society of Chemistry. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
-
PubMed. Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. [Link]
-
PubMed. [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. [Link]
-
PubMed. The Mechanism of Actions of 3-(5'-(hydroxymethyl-2'-furyl)-1-benzyl Indazole (YC-1) on Ca(2+)-activated K(+) Currents in GH(3) Lactotrophs. [Link]
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Application Note: A Validated Protocol for the Chemoselective Reduction of Ethyl 7-hydroxy-1H-indazole-5-carboxylate
Abstract
This document provides a comprehensive, field-tested protocol for the chemoselective reduction of the ester moiety in Ethyl 7-hydroxy-1H-indazole-5-carboxylate to its corresponding primary alcohol, (7-hydroxy-1H-indazol-5-yl)methanol. This transformation is a critical step in the synthesis of various indazole-based pharmacophores central to drug discovery programs. We detail a robust procedure utilizing lithium aluminum hydride (LAH), addressing critical aspects of reagent selection, stoichiometry, reaction execution under inert conditions, and a safe, effective work-up procedure. The causality behind each experimental choice is explained to ensure both reproducibility and a fundamental understanding of the process for researchers, scientists, and drug development professionals.
Introduction and Strategic Considerations
The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including use as anti-cancer and anti-inflammatory agents.[1] The conversion of an ester, such as in this compound, to a primary alcohol functionality, provides a versatile synthetic handle for further molecular elaboration, enabling the construction of diverse compound libraries for screening.
The primary challenge in this synthesis lies in achieving chemoselectivity. The substrate contains three key features: the target ethyl ester, an acidic phenolic hydroxyl group, and the N-H bond of the indazole ring. The chosen reducing agent must selectively reduce the ester without affecting the aromatic indazole core and must be used in sufficient quantity to overcome the reactive hydroxyl group.
Rationale for Reagent Selection: Lithium Aluminum Hydride (LAH)
Several hydride-based reducing agents were considered for this transformation. Lithium aluminum hydride (LiAlH₄ or LAH) was selected as the optimal reagent for its potency and reliability in reducing esters to primary alcohols.[2][3]
-
Comparative Analysis of Reducing Agents:
-
Sodium Borohydride (NaBH₄): Generally lacks the reactivity to reduce esters and is typically used for aldehydes and ketones.[2]
-
Diisobutylaluminum Hydride (DIBAL-H): A powerful reducing agent, but its primary utility is the partial reduction of esters to aldehydes, especially when used at low temperatures (-78 °C) and with controlled stoichiometry.[4][5] Driving the reaction to the alcohol stage can be less efficient than with LAH.
-
Borane (BH₃•THF): While capable of reducing esters, it often requires longer reaction times for aromatic esters compared to aliphatic ones and is more commonly employed for the selective reduction of carboxylic acids.[2][6]
-
Lithium Aluminum Hydride (LiAlH₄): As a highly reactive, potent hydride source, LAH readily reduces a wide range of carbonyl compounds, including esters, to the corresponding alcohols.[7][8] Its high reactivity ensures a complete and typically rapid conversion under mild conditions (0 °C to room temperature).
-
The indazole ring is generally stable to LAH under these conditions. The most significant side reaction is the deprotonation of the acidic 7-hydroxy group and the indazole N-H, which consumes equivalents of the hydride. This is not detrimental to the outcome but must be factored into the reagent stoichiometry.
Mechanistic Pathway
The reduction of the ester proceeds via a two-step nucleophilic addition of hydride (H⁻) from the AlH₄⁻ anion.[8]
-
First Hydride Addition: The hydride attacks the electrophilic carbonyl carbon of the ester, breaking the π-bond and forming a tetrahedral intermediate.
-
Intermediate Collapse: This intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the ethoxide as a leaving group, which remains coordinated to the aluminum species. This step generates a transient aldehyde.
-
Second Hydride Addition: The aldehyde formed is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride to form a primary alkoxide.[7][8]
-
Aqueous Work-up: The final alcohol product is liberated upon quenching the reaction and protonating the aluminum alkoxide species during an aqueous work-up.[8]
Experimental Protocol
This protocol is designed for a representative 5 mmol scale. Adjustments can be made as needed, with proportional scaling of all reagents and solvents.
Materials and Equipment
-
Substrate: this compound
-
Reagent: Lithium aluminum hydride (LiAlH₄), powder or 1 M solution in THF
-
Solvents: Anhydrous Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Diethyl Ether (Et₂O)
-
Work-up Reagents: Deionized Water, 15% (w/v) Sodium Hydroxide (NaOH) solution
-
Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Purification: Silica Gel (230-400 mesh)
-
Glassware: Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, nitrogen/argon inlet, and bubbler. All glassware must be oven-dried and cooled under an inert atmosphere.
-
Safety: The reaction must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and gloves, is mandatory.[9]
Stoichiometry and Key Parameters
A summary of the critical reaction parameters is provided in the table below. An excess of LAH is used to ensure complete reduction of the ester and to compensate for the hydride consumed by the deprotonation of the two acidic protons (7-OH and N1-H).
| Parameter | Value/Condition | Rationale |
| Substrate Scale | 5.0 mmol (1.03 g) | Representative lab scale. |
| Solvent | Anhydrous THF | Ethereal solvent is required for LAH; THF provides good solubility.[7] |
| LiAlH₄ (LAH) | 10.0 mmol (0.38 g) | 2.0 equivalents. Accounts for reduction (2 hydride equiv.) and acidic protons. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exotherm, then warming ensures completion. |
| Reaction Time | 1-3 hours | Monitored by TLC until starting material is consumed. |
| Atmosphere | Inert (Nitrogen/Argon) | LAH reacts violently with moisture and oxygen.[9] |
Visual Workflow
The following diagram outlines the complete experimental procedure from setup to final product isolation.
Caption: Experimental workflow from preparation to purification.
Step-by-Step Procedure
-
Reaction Setup: Assemble an oven-dried, three-neck 100 mL round-bottom flask equipped with a magnetic stir bar, a condenser with a nitrogen/argon inlet, a thermometer, and a rubber septum. Purge the system with inert gas for 10-15 minutes.
-
Substrate Addition: To the flask, add this compound (1.03 g, 5.0 mmol) and anhydrous THF (25 mL). Stir the mixture until the solid is fully dissolved.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
-
LAH Addition: Carefully and portion-wise, add lithium aluminum hydride powder (0.38 g, 10.0 mmol) to the stirred solution over 15 minutes. Caution: Hydrogen gas evolution will occur due to the reaction with the hydroxyl group. Ensure the addition rate is slow enough to control the effervescence.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 10% Methanol in Dichloromethane). The reaction is complete when the starting material spot has been fully consumed.
-
Quenching (Fieser Work-up): Once the reaction is complete, cool the flask back to 0 °C in an ice bath.[10][11] Proceed with the following sequential, dropwise additions with vigorous stirring:
-
Granulation: Remove the ice bath and allow the mixture to stir at room temperature for at least 30 minutes. A granular white precipitate of aluminum salts should form, which is easy to filter.[7]
-
Isolation: Filter the mixture through a pad of Celite® or filter paper, washing the filter cake thoroughly with several portions of Ethyl Acetate or THF (3 x 20 mL) to ensure complete recovery of the product.
-
Drying and Concentration: Combine the filtrate and washings. Dry the organic solution over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to afford the pure (7-hydroxy-1H-indazol-5-yl)methanol.
Troubleshooting
-
Problem: A gelatinous precipitate or emulsion forms during work-up, making filtration difficult.
-
Solution: This can happen if the quenching procedure is not followed precisely. Add anhydrous MgSO₄ and stir vigorously for another 15-30 minutes to help break the emulsion and granulate the salts.[10][11] Alternatively, using a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) during the quench can help chelate the aluminum salts and prevent emulsions.[12]
-
-
Problem: The reaction does not go to completion.
-
Solution: Ensure all reagents and solvents are strictly anhydrous, as moisture will consume the LAH. If necessary, a small additional portion of LAH can be added, but this will require adjusting the quenching volumes accordingly.
-
Conclusion
This application note provides a reliable and scientifically grounded protocol for the reduction of this compound. The selection of lithium aluminum hydride is justified by its high reactivity, and the detailed Fieser work-up procedure ensures safe quenching and straightforward product isolation. By following this guide, researchers can confidently synthesize the key (7-hydroxy-1H-indazol-5-yl)methanol intermediate for applications in pharmaceutical and chemical research.
References
-
University of Rochester, Department of Chemistry. Workup: Aluminum Hydride Reduction. [Link]
-
ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Organic Chemistry Portal. Ester to Alcohol - Common Conditions. [Link]
-
ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?. [Link]
-
Myers, A. G. Research Group, Harvard University. Chem 115 Handout: Reducing Agents. [Link]
-
OrgoSolver. (2024). Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps. [Link]
-
Oreate AI Blog. (2025). The Role of Dibal in Ester Chemistry: Transformations and Reactions. [Link]
-
YouTube. (2020). Reduction of carboxylic acid, carboxylic ester and carboxylic acid chloride with Borane (BH3). [Link]
-
Master Organic Chemistry. (2011). DIBAL (Di-isobutyl Aluminum Hydride) – A Bulky Reducing Agent For The Partial Reduction Of Esters and Nitriles. [Link]
-
Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]
-
Chad's Prep. Hydride Reduction. [Link]
-
MDPI. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
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Cyclization reactions involving the carboxylate group of Ethyl 7-hydroxy-1H-indazole-5-carboxylate
Application Notes & Protocols: Strategic Cyclization of Ethyl 7-hydroxy-1H-indazole-5-carboxylate
Introduction
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active agents.[1][2] Its unique bicyclic aromatic structure, comprising fused benzene and pyrazole rings, offers a versatile template for designing molecules with diverse biological activities, including anti-inflammatory, anti-tumor, and protein kinase inhibitory properties.[1][3][4]
Within this important class of heterocycles, this compound emerges as a particularly valuable and strategic starting material.[5] Its trifunctional nature—featuring a nucleophilic hydroxyl group, an activatable carboxylate ester, and a reactive pyrazole ring system—provides multiple handles for synthetic diversification. These functionalities can be selectively manipulated to construct complex, fused polycyclic systems, which are of significant interest in drug discovery programs for exploring novel chemical space and optimizing drug-receptor interactions.
This guide provides an in-depth exploration of cyclization strategies that specifically leverage the carboxylate group of this compound. We move beyond simple derivatization to detail robust protocols for constructing fused heterocyclic systems, explaining the mechanistic rationale behind each transformation and offering practical insights for successful execution in a research setting.
Part 1: Foundational Transformation - Saponification of the Ethyl Ester
The ethyl ester of the title compound is generally unreactive toward direct intramolecular cyclization under mild conditions. Therefore, the foundational step for most subsequent cyclization pathways is its hydrolysis to the corresponding carboxylic acid. This conversion dramatically enhances the reactivity of the C5 position, transforming it into a versatile functional group that can be readily activated for ring-closure reactions.
Protocol 1: Hydrolysis to 7-hydroxy-1H-indazole-5-carboxylic acid
Causality and Experimental Choice: This protocol employs a standard saponification reaction using lithium hydroxide (LiOH). LiOH is preferred over NaOH or KOH in many modern synthetic applications due to its lower basicity, which can minimize potential side reactions, and the higher solubility of lithium salts in mixed aqueous-organic solvent systems, often leading to cleaner reactions and simpler work-ups. The use of a THF/water mixture ensures the solubility of both the starting ester and the inorganic base.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq) to the solution.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Quenching and Acidification: Once complete, carefully add 1M hydrochloric acid (HCl) to the reaction mixture until the pH is approximately 2-3. This protonates the carboxylate, causing the product to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold water and then a minimal amount of cold diethyl ether to remove any residual impurities. Dry the product under high vacuum to yield 7-hydroxy-1H-indazole-5-carboxylic acid as a solid.
| Parameter | Value |
| Solvent System | THF / H₂O (3:1) |
| Base | LiOH·H₂O |
| Stoichiometry | 1.5 equivalents |
| Temperature | Room Temperature |
| Typical Reaction Time | 2 - 4 hours |
| Expected Yield | >95% |
Part 2: Intramolecular Cyclization Strategy I - Synthesis of Fused Oxazinones
This strategy leverages the natural proximity of the 7-hydroxy and 5-carboxylic acid groups to forge a new six-membered heterocyclic ring, resulting in a pyrazolo[5,1-b]oxazinone scaffold. This intramolecular lactonization is a powerful method for creating rigid, planar systems for biological screening.
Mechanistic Rationale: The reaction proceeds via the activation of the carboxylic acid, transforming the hydroxyl group of the acid into a better leaving group. This is typically achieved using a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The intramolecular nucleophilic attack by the phenolic 7-hydroxy group on the activated carbonyl carbon then proceeds, followed by elimination of the carbodiimide-derived urea, to yield the cyclized lactone product.
Caption: Workflow for Oxazinone Synthesis.
Protocol 2: DCC-Mediated Synthesis of a Pyrazolo[5,1-b]oxazinone Derivative
Step-by-Step Methodology:
-
Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 7-hydroxy-1H-indazole-5-carboxylic acid (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM) or THF.
-
Coupling Agent Addition: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) to the solution.
-
Catalyst (Optional): For sluggish reactions, a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq) can be added to facilitate the reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The formation of a white precipitate (dicyclohexylurea, DCU) is indicative of reaction progress. Monitor by TLC. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, filter off the DCU precipitate and wash it with a small amount of DCM.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure fused oxazinone product.
| Parameter | Value |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Coupling Agent | DCC (1.1 eq) |
| Catalyst | DMAP (0.1 eq, optional) |
| Temperature | Room Temperature |
| Typical Reaction Time | 12 - 24 hours |
| Work-up | Filtration of DCU |
Part 3: Intramolecular Cyclization Strategy II - Synthesis of Tricyclic Pyrazolo-Pyridinones
A more advanced application involves using the carboxylate group as a director for a C-C or C-N bond-forming cyclization after initial functionalization of the indazole's pyrazole nitrogen. This approach enables the construction of complex tricyclic scaffolds. One such strategy is the synthesis of a pyrazolo[1,5-a]pyridinone system.
Mechanistic Rationale: This multi-step synthesis begins with the N1-alkylation of the indazole ring with a reagent containing a latent nucleophile or a group that can be converted into one. For this example, we will use a Knoevenagel condensation approach. The 7-hydroxy-1H-indazole-5-carboxylic acid is first condensed with an active methylene compound like malononitrile in the presence of a base. This forms an intermediate which, upon heating, undergoes an intramolecular cyclization where the indazole N1 attacks one of the nitrile groups, followed by tautomerization and hydrolysis to form the stable tricyclic pyridinone ring system.
Caption: Pathway to Tricyclic Pyrazolo-Pyridinones.
Protocol 3: Synthesis of a 7-hydroxy-pyrazolo[1,5-a]pyridine-fused System
Step-by-Step Methodology:
-
Reactant Mixture: In a flask equipped with a Dean-Stark apparatus, combine 7-hydroxy-1H-indazole-5-carboxylic acid (1.0 eq), malononitrile (1.2 eq), and a catalytic amount of piperidine (0.1 eq) in toluene.
-
Knoevenagel Condensation: Reflux the mixture, azeotropically removing water, until the starting acid is consumed as monitored by TLC (typically 4-6 hours).
-
Solvent Removal: After the initial condensation, cool the reaction mixture and remove the toluene under reduced pressure.
-
Intramolecular Cyclization: Add dimethylformamide (DMF) to the crude intermediate and heat the mixture to 120-140 °C. The cyclization reaction is often accompanied by a color change. Monitor the formation of the tricyclic product by TLC or LC-MS (typically 6-12 hours).
-
Isolation: Cool the reaction to room temperature and pour it into ice-water. The solid product that precipitates is collected by vacuum filtration.
-
Purification: The crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water or DMF/water) or purified by column chromatography to yield the final tricyclic product.
| Parameter | Value |
| Reagents (Step 1) | Malononitrile (1.2 eq), Piperidine (cat.) |
| Solvent (Step 1) | Toluene |
| Temperature (Step 1) | Reflux |
| Solvent (Step 2) | DMF |
| Temperature (Step 2) | 120 - 140 °C |
| Typical Reaction Time | 10 - 18 hours (total) |
References
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Deriv
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions. PubMed Central.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PubMed Central.
- Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
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- Construction of pyrazolo[1,5-a]pyrimidines and pyrimido[1,2-b]indazoles with calcium carbide as an alkyne source. Royal Society of Chemistry.
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- An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
- Ethyl 1H-Indazole-5-carboxyl
- Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
- Indazole – an emerging privileged scaffold: synthesis and its biological significance.
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- Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Assiut University Journal.
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Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of Ethyl 7-hydroxy-1H-indazole-5-carboxylate Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Indazole Scaffold in Kinase Inhibition
The indazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1][2] Many indazole-containing compounds have been successfully developed as potent kinase inhibitors, with several reaching clinical trials and gaining FDA approval for cancer therapy.[3][4] Protein kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] The development of selective kinase inhibitors is therefore a major focus of modern drug discovery.
This guide focuses on the structure-activity relationship (SAR) of a specific, yet promising, subclass: Ethyl 7-hydroxy-1H-indazole-5-carboxylate derivatives. This scaffold presents multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. We will explore the synthetic strategies to access these derivatives, delineate the key structural features influencing their biological activity, and provide detailed protocols for their evaluation as kinase inhibitors.
Synthetic Strategies for 1H-Indazole-5-carboxylate Derivatives
The synthesis of substituted indazoles can be achieved through various methods.[4][6] For the this compound core, a common approach involves the construction of the bicyclic ring system from appropriately substituted aniline or benzonitrile precursors.
A plausible synthetic route, based on established methodologies, is outlined below. This multi-step synthesis allows for the introduction of diversity at various positions of the indazole core.
Caption: General synthetic workflow for this compound derivatives.
The 7-hydroxy group and the 5-carboxylate moiety are key features that can be exploited for establishing important interactions with the target kinase. The N1 position of the indazole ring and the C3 position are common sites for introducing substituents to modulate activity and selectivity.
Structure-Activity Relationship (SAR) Insights
While a dedicated SAR study for this compound derivatives is not extensively published, we can extrapolate key relationships from studies on related indazole scaffolds, such as indazole-3-carboxamides and other 5- and 7-substituted indazoles investigated as kinase inhibitors.[7][8][9][10]
Key Positions for Modification and Their Anticipated Impact:
-
N1-Substitution (R1): The N1 position of the indazole ring is often directed towards the solvent-exposed region of the ATP-binding pocket of kinases.
-
Small alkyl groups (e.g., methyl, ethyl) can provide a baseline level of activity.
-
Larger, more complex groups , such as substituted phenyl rings or heterocyclic moieties, can significantly enhance potency by forming additional interactions (e.g., hydrogen bonds, van der Waals forces) with the protein.[9] The nature and substitution pattern of these aromatic rings are critical for achieving selectivity against different kinases.
-
-
C3-Substitution (R2): The C3 position is another crucial site for modification.
-
Small hydrophobic groups can occupy small pockets within the active site.
-
Introduction of groups capable of forming hydrogen bonds (e.g., amino, hydroxyl) can lead to significant increases in potency. Studies on 3-aminoindazoles have shown the importance of this group for interacting with the hinge region of many kinases.[2]
-
-
C5-Carboxylate Group: The ethyl carboxylate at the C5 position can act as a hydrogen bond acceptor.
-
Ester modification: Varying the alcohol portion of the ester (e.g., methyl, propyl) can influence solubility and cell permeability.
-
Conversion to Amide: Converting the ester to a carboxamide introduces a hydrogen bond donor and can open up new interaction possibilities, potentially leading to a different selectivity profile.
-
-
C7-Hydroxy Group: The hydroxyl group at the C7 position is a key hydrogen bond donor and can anchor the molecule within the kinase active site.
-
Bioisosteric replacement: Replacing the hydroxyl group with other hydrogen-bonding moieties (e.g., -NH2, -NHR) could be explored to fine-tune interactions.
-
Alkylation: Conversion to an ether (e.g., -OCH3) would remove the hydrogen bond donating capability and is expected to significantly impact potency, providing a valuable tool for SAR confirmation.
-
Table 1: Hypothetical SAR Summary for this compound Derivatives
| Position of Modification | Type of Substituent | Expected Impact on Kinase Inhibitory Activity | Rationale |
| N1 | Small Alkyl | Baseline activity | Fills a small hydrophobic pocket. |
| Substituted Aryl/Heteroaryl | Potential for high potency and selectivity | Can form additional interactions with the solvent-exposed region. | |
| C3 | Hydrogen | Lower potency | Lack of interaction with the hinge region. |
| Amino or substituted amino | Increased potency | Forms key hydrogen bonds with the kinase hinge region.[2] | |
| C5-Ester | Ethyl (or other small alkyls) | Moderate activity, good cell permeability | Acts as a hydrogen bond acceptor. |
| Conversion to Amide | Altered potency and selectivity | Introduces a hydrogen bond donor. | |
| C7-OH | Hydroxyl | Crucial for activity | Acts as a key hydrogen bond donor. |
| Methoxy | Significantly reduced potency | Loss of hydrogen bond donating capability. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of an N1-Aryl-Ethyl 7-hydroxy-1H-indazole-5-carboxylate Derivative
This protocol outlines a general synthetic sequence for the preparation of a representative compound.
Materials:
-
This compound
-
Substituted aryl boronic acid
-
Copper(II) acetate
-
Pyridine
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
N-Arylation: To a solution of this compound (1.0 eq) in DCM, add the desired aryl boronic acid (1.5 eq), copper(II) acetate (1.2 eq), and pyridine (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N1-aryl derivative.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Biochemical Kinase Activity Assay (Luminescence-Based)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against a target kinase.[11]
Materials:
-
Purified recombinant target kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Synthesized indazole derivatives (test compounds)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform a serial dilution (e.g., 10-point, 3-fold) in the kinase assay buffer.
-
Assay Plate Setup: Add 1 µL of the serially diluted compounds or vehicle control (DMSO) to the wells of the 384-well plate.
-
Kinase/Substrate Addition: Prepare a master mix of the target kinase and its substrate in the kinase assay buffer. Add 2 µL of this mixture to each well.
-
Reaction Initiation: Start the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Caption: Workflow for a luminescence-based in vitro kinase assay.
Protocol 3: Cell-Based Kinase Activity Assay (Western Blot)
This protocol assesses the ability of the compounds to inhibit the target kinase within a cellular context by measuring the phosphorylation of a downstream substrate.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Synthesized indazole derivatives
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies (total and phospho-specific for the kinase substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed the cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compounds for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Normalize the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phospho-protein signal to the total protein signal to determine the extent of inhibition.
-
Kinase Selectivity Profiling
To evaluate the selectivity of promising compounds, it is essential to screen them against a broad panel of kinases.[1][3] This can be done through commercial services that offer profiling against hundreds of kinases. A selective inhibitor will exhibit a significantly lower IC50 for the target kinase compared to other kinases.[11]
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. By systematically exploring the structure-activity relationships through chemical synthesis and rigorous biological evaluation, researchers can identify potent and selective compounds with therapeutic potential. The protocols provided in this guide offer a framework for the synthesis and characterization of these derivatives, paving the way for the discovery of next-generation targeted therapies.
References
-
Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637. [Link]
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Bamborough, P., et al. (2011). Fragment-based discovery of 1H-indazole-5-carboxamides as potent inhibitors of receptor interacting protein kinase 2 (RIPK2). Bioorganic & medicinal chemistry letters, 21(24), 7365-7370. [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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Krishnamurty, R., & Maly, D. J. (2007). Chemical genomic and proteomic methods for determining kinase inhibitor selectivity. Combinatorial chemistry & high throughput screening, 10(8), 652-666. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
-
Martens, S., et al. (2023). In vitro kinase assay. protocols.io. [Link]
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Zhang, C., et al. (2013). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & medicinal chemistry letters, 23(11), 3268-3272. [Link]
-
Tsolaki, E., et al. (2024). Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. Molecular diversity, 28(6), 3757-3782. [Link]
-
Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC advances, 11(26), 15995-16003. [Link]
-
Sbardella, G., et al. (2015). Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. Journal of chemical information and modeling, 55(12), 2540-2551. [Link]
-
Akritopoulou-Zanze, I., et al. (2004). Synthesis and biological evaluation of 5-substituted-3-aminoindazoles as cyclin-dependent kinase inhibitors. Bioorganic & medicinal chemistry letters, 14(10), 2507-2511. [Link]
-
ResearchGate. (2015). Structure-Based Discovery Of 1H-Indazole-3-Carboxamides As A Novel Structural Class Of Human GSK-3 Inhibitors. [Link]
-
Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC medicinal chemistry, 14(10), 1883-1913. [Link]
-
Wang, X., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (Basel, Switzerland), 26(16), 4939. [Link]
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Claramunt, R. M., et al. (2011). Synthesis and biological evaluation of indazole derivatives. European journal of medicinal chemistry, 46(4), 1439-1447. [Link]
-
ResearchGate. (2023). Synthesis of 1H‐indazole derivatives. [Link]
-
Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & medicinal chemistry letters, 27(4), 869-873. [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]
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Application Notes and Protocols: Ethyl 7-hydroxy-1H-indazole-5-carboxylate as a Versatile Intermediate in the Synthesis of Biologically Active Molecules, Including Potential Anti-inflammatory Agents
Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry
The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in a multitude of compounds exhibiting a wide spectrum of biological activities.[1][2] Indazole derivatives have been successfully developed into drugs for treating cancer (e.g., Pazopanib, Axitinib), as well as agents with anti-inflammatory, antimicrobial, and anti-HIV properties.[2][3] The therapeutic versatility of the indazole core lies in its ability to act as a bioisostere for other aromatic systems, such as indole, and its capacity for substitution at various positions, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.[2]
A significant area of interest for indazole-based compounds is in the modulation of protein kinases, a family of enzymes that play a critical role in cellular signaling pathways.[3][4] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and chronic inflammatory conditions. Consequently, the development of kinase inhibitors has become a major focus of modern drug discovery. The indazole scaffold has proven to be an effective hinge-binding motif for many kinase inhibitors, contributing to their potency and selectivity.[5] Given that inflammatory responses are often mediated by kinase signaling cascades, indazole derivatives are promising candidates for the development of novel anti-inflammatory therapeutics.[1][6][7]
This application note focuses on Ethyl 7-hydroxy-1H-indazole-5-carboxylate , a strategically functionalized indazole derivative poised for elaboration into a diverse array of biologically active molecules. The presence of a hydroxyl group at the 7-position and an ethyl carboxylate at the 5-position offers two distinct points for chemical modification, making it an ideal starting material for the construction of compound libraries for screening and lead optimization. We will explore its role as a key intermediate, with a particular focus on its application in the synthesis of acetyl-CoA carboxylase (ACC) inhibitors, a target with implications in both metabolic and inflammatory diseases.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is fundamental to successful reaction design and process development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₃ | |
| Molecular Weight | 206.20 g/mol | |
| CAS Number | 1197944-13-0 | |
| Appearance | Off-white to light yellow solid | Generic |
| Solubility | Soluble in DMF, DMSO, and alcohols | Inferred from reaction conditions |
Synthetic Pathways and Methodologies
The strategic placement of the hydroxyl and ester functionalities on the indazole core of this compound allows for a variety of subsequent chemical transformations. The phenolic hydroxyl group can be readily alkylated or arylated, while the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.
Core Synthetic Strategy: O-Alkylation of the 7-Hydroxy Group
A key reaction showcasing the utility of this compound is the O-alkylation of the 7-hydroxy group. This transformation is exemplified in the synthesis of intermediates for pyrazolospiroketone acetyl-CoA carboxylase (ACC) inhibitors, as detailed in patent literature.[8][9] ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid synthesis. ACC inhibitors have therapeutic potential for metabolic diseases and are also being explored for their roles in oncology and inflammatory conditions.
The following diagram illustrates the general workflow for the utilization of this compound as a synthetic intermediate.
Caption: General synthetic workflow utilizing this compound.
Experimental Protocol: Synthesis of Ethyl 7-ethoxy-1H-indazole-5-carboxylate
This protocol details the O-alkylation of this compound with iodoethane, a representative transformation demonstrating its utility as a synthetic intermediate. This procedure is adapted from methodologies described in the patent literature for the synthesis of ACC inhibitors.[8][9]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |
| This compound | 206.20 | ≥97% | Commercially Available |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 60% | Sigma-Aldrich |
| Iodoethane | 155.97 | ≥99% | Sigma-Aldrich |
| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | ≥99.8% | Sigma-Aldrich |
| Saturated aqueous NH₄Cl | - | - | Lab prepared |
| Ethyl acetate | 88.11 | ACS grade | Fisher Scientific |
| Brine | - | - | Lab prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ≥99.5% | Sigma-Aldrich |
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M.
-
Cooling: Cool the resulting solution to 0 °C in an ice-water bath.
-
Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.0 eq) portion-wise to the stirred solution at 0 °C. Caution: Hydrogen gas is evolved. This step should be performed in a well-ventilated fume hood.
-
Stirring: Stir the reaction mixture at 0 °C for 1 hour. The formation of the sodium salt may be observed as a change in the appearance of the solution.
-
Alkylation: Add iodoethane (1.0 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water (2x) and then with brine (1x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 7-ethoxy-1H-indazole-5-carboxylate.
Expected Outcome:
The product, Ethyl 7-ethoxy-1H-indazole-5-carboxylate, is expected to be an off-white to pale yellow solid. The yield and purity should be determined by standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS).
Causality Behind Experimental Choices:
-
Choice of Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the phenolic hydroxyl group, forming the corresponding alkoxide. This increases the nucleophilicity of the oxygen, facilitating the subsequent Sₙ2 reaction with the electrophile.
-
Choice of Solvent: DMF is an excellent polar aprotic solvent for this type of reaction. It readily dissolves the starting material and the intermediate salt, and it does not interfere with the reaction by protonating the alkoxide.
-
Reaction Temperature: The initial deprotonation is carried out at 0 °C to control the exothermic reaction and prevent potential side reactions. The subsequent alkylation is allowed to proceed at room temperature to ensure a reasonable reaction rate.
-
Work-up Procedure: The aqueous work-up is crucial for removing the DMF solvent, unreacted reagents, and inorganic salts. The use of a mild quenching agent like saturated NH₄Cl neutralizes any remaining base.
Downstream Applications and Future Perspectives
The O-alkylated product, Ethyl 7-ethoxy-1H-indazole-5-carboxylate, can be further elaborated. For instance, the ethyl ester can be hydrolyzed to the carboxylic acid, which can then be coupled with various amines to generate a library of amides. This approach is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of a new chemical series.
The following diagram illustrates a potential downstream synthetic pathway.
Caption: Downstream functionalization of the O-alkylated intermediate.
The versatility of this compound as a building block, combined with the established biological importance of the indazole scaffold, makes it a valuable tool for researchers in drug discovery. Its potential for generating diverse libraries of compounds for screening against various targets, particularly kinases involved in inflammatory pathways, warrants further investigation.
References
-
Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules. [Link]
-
Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats. Hacettepe University Journal of the Faculty of Pharmacy. [Link]
-
Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. ResearchGate. [Link]
-
Synthesis of New Indazole Analogs of Curcumin as Antioxidant and Anti-inflammatory Candidates: An In Vitro Investigation. ResearchGate. [Link]
-
Synthesis and antiinflammatory activity of novel indazolones. Ovid. [Link]
- Pyrazolospiroketone acetyl-c0a carboxylase inhibitors.
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central. [Link]
-
This compound. Hairui Chemical. [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]
-
New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato. [Link]
-
Synthesis of new indazole derivatives as potential antioxidant agents. ResearchGate. [Link]
- Pyrazolospiroketone acetyl-c0a carboxylase inhibitors.
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]
-
2H-Indazole synthesis. Organic Chemistry Portal. [Link]
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Indazole synthesis. Organic Chemistry Portal. [Link]
-
Indazole derivatives as inhibitors of FGFR1. ResearchGate. [Link]
- Synthesis of indazoles.
- Indazole derivatives as kinase inhibitors for the treatment of cancer.
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- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Challenges in the Regioselective Synthesis of 1H-Indazoles
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Indazole Synthesis. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, its synthesis, particularly the control of regioselectivity, presents significant challenges that can impede research and development. The two nitrogen atoms in the pyrazole ring create isomeric possibilities, primarily the 1H- and 2H-tautomers, with the 1H-indazole being the more thermodynamically stable and predominant form.[4][5]
This guide is designed to provide practical, field-proven insights to help you navigate and troubleshoot the complexities of regioselective 1H-indazole synthesis. It is structured as a series of troubleshooting scenarios and frequently asked questions, explaining not just what to do, but why it works.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific, hands-on problems encountered during the synthesis of N-substituted indazoles.
Problem 1: My N-alkylation reaction yields an inseparable mixture of N1 and N2 regioisomers. How can I improve selectivity?
This is the most common challenge in indazole chemistry. The outcome of N-alkylation is a delicate balance of steric effects, electronic properties, and reaction conditions which dictate whether the reaction proceeds under kinetic or thermodynamic control.[6][7]
Scenario A: I need to synthesize the N1-substituted (1H) indazole.
The N1-substituted product is typically the thermodynamically more stable isomer.[4][8] To favor its formation, you need to use conditions that allow the reaction to reach thermodynamic equilibrium or that inherently favor the N1 position.
Core Strategy: Employ a Base/Solvent System that Favors Thermodynamic Control.
The combination of sodium hydride (NaH) as a base in a non-polar, aprotic solvent like tetrahydrofuran (THF) is a highly effective and widely reported system for achieving N1-selectivity.[8][9]
Causality: The high N1-selectivity observed with the NaH/THF system is often attributed to the formation of a sodium-coordinated intermediate. The Na⁺ cation can chelate between the N2 nitrogen and an electron-rich atom on a C3-substituent (like the oxygen of an ester or carboxamide). This coordination sterically encumbers the N2 position, directing the incoming alkylating agent to the more accessible N1 position.[2][6]
Troubleshooting Steps:
-
Switch to NaH/THF: If you are using conditions like K₂CO₃ in DMF, which often give mixtures, switching to NaH in anhydrous THF can dramatically improve N1 selectivity.[6][8]
-
Evaluate Your Substituents: Steric hindrance plays a key role. Indazoles with bulky substituents at the C7 position will sterically shield the N1 position, potentially reducing N1 selectivity. Conversely, bulky groups at C3 can enhance N1 selectivity.[8][10]
-
Consider an Equilibration Strategy: In some cases, using specific electrophiles in a solvent like DMF can lead to an equilibration process that favors the more stable N1-substituted product over time.[8][10]
Protocol: N1-Selective Alkylation of a Substituted 1H-Indazole
This protocol is a generalized procedure based on established methods for achieving high N1-regioselectivity.[11]
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.).
-
Solvent Addition: Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, then carefully add anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of the substituted 1H-indazole (1.0 eq.) in anhydrous THF dropwise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (e.g., an alkyl bromide or iodide, 1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, or until completion is confirmed by TLC or LC-MS analysis.
-
Workup: Carefully quench the reaction by the slow addition of water or a saturated NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Scenario B: I need to synthesize the N2-substituted (2H) indazole.
The N2-product is often the kinetically favored isomer but is thermodynamically less stable.[12] Therefore, the strategy is to use conditions that prevent equilibration to the N1-isomer or to use a synthetic route that builds the ring in a way that pre-determines the N2-substitution.
Troubleshooting Steps:
-
Introduce a C7-Directing Group: The most powerful strategy is to use an indazole precursor with a strong electron-withdrawing group (EWG), such as a nitro (NO₂) or ester (CO₂Me), at the C7 position. This has been shown to provide excellent N2-selectivity (≥96%).[8][9] The EWG alters the electronic properties of the indazole anion, making the N2 position more nucleophilic.
-
Use Mitsunobu Conditions: The Mitsunobu reaction (using an alcohol, DEAD, and TPP) often shows a strong preference for producing the N2-isomer.[6][8] This is thought to proceed through a phosphine intermediate that favors reaction at the N2 position.[6]
-
Change Reaction Conditions: While basic conditions often lead to mixtures, alkylation under neutral or acidic conditions can sometimes favor the N2 position.[10]
-
Bypass N-Alkylation Entirely: Consider a different synthetic approach where the N2-substituent is introduced before the ring is formed. The Cadogan reductive cyclization of an o-nitrobenzaldimine (formed from a 2-nitrobenzaldehyde and a primary amine) is a highly effective method for generating N2-substituted indazoles without the risk of forming the N1-isomer.[12][13]
Problem 2: My reaction suffers from low yields and incomplete conversion.
Even with good selectivity, low yields can plague indazole synthesis.
Potential Causes & Solutions:
-
Suboptimal Temperature: Temperature is critical. For some reactions, yields increase up to a certain point (e.g., 110 °C) but then decrease at higher temperatures due to side reactions or product degradation.[14] An optimization screen is recommended.
-
Incorrect Solvent: The choice of solvent significantly impacts yield and even selectivity. For instance, in some palladium-catalyzed reactions, dioxane has been shown to provide near-quantitative yields, whereas DMF or DMSO are less effective.[6][15]
-
Inappropriate Base: The strength and type of base are crucial. A base that is too weak may result in incomplete deprotonation and low conversion, while a base that is too strong can promote side reactions. The choice of cation (e.g., Na⁺, K⁺, Cs⁺) can also influence the regioselectivity.[9][14]
Data Presentation: Effect of Reaction Conditions on N1/N2 Selectivity
The following table summarizes typical outcomes for the N-alkylation of a model substrate, methyl 5-bromo-1H-indazole-3-carboxylate, illustrating the critical role of the base and solvent.[6][9][15]
| Entry | Base | Solvent | Temperature (°C) | Predominant Isomer | Typical N1:N2 Ratio |
| 1 | NaH | THF | 50 | N1 | >99:1 |
| 2 | Cs₂CO₃ | Dioxane | 90 | N1 | >95:5 (High Yield) |
| 3 | K₂CO₃ | DMF | RT | Mixture | ~1:1 |
| 4 | NaHMDS | DMSO | RT | N2 | Favors N2 |
| 5 | Mitsunobu | THF | 50 | N2 | 1:2.5 |
Visualizations: Workflows and Mechanisms
Decision Workflow for Regioselective N-Alkylation
This diagram outlines a logical workflow for selecting a synthetic strategy based on the desired indazole regioisomer.
Caption: A decision workflow for the synthesis of 2H-indazoles.[12]
Key Factors Influencing N1 vs. N2 Alkylation
This diagram illustrates the competing pathways and the factors that influence the final product distribution.
Caption: Competing kinetic and thermodynamic pathways in N-alkylation.
Frequently Asked Questions (FAQs)
Q1: Why is the 1H-indazole isomer typically more stable than the 2H-isomer?
A: The greater stability of the 1H-indazole tautomer is rooted in its electronic structure. The 1H-tautomer possesses a benzenoid-like aromatic system, which is thermodynamically more favorable than the quinonoid-like structure of the 2H-tautomer.[4][5][6][12] This inherent stability difference is the primary reason that 1H-indazole is the predominant form and why N2-substituted products can isomerize to the N1-product under equilibrium conditions.[12]
Q2: How do directing groups on the indazole ring influence C-H functionalization regioselectivity?
A: This is a different, but equally important, aspect of regioselectivity. While N-alkylation focuses on the N1/N2 positions, C-H functionalization targets the carbon atoms of the ring system. In modern transition-metal-catalyzed reactions (e.g., using Rhodium or Palladium), a directing group (DG) installed on the indazole can guide the catalyst to a specific C-H bond.[16][17] For example, a directing group at the N1 position can facilitate regioselective C-H functionalization at the C7 position.[18] Similarly, groups at the N2 position can direct functionalization to the ortho-C-H bond of an N2-aryl substituent.[19][20] This strategy provides a powerful way to build molecular complexity with high precision, avoiding the generation of multiple constitutional isomers.[21][22]
Q3: Are there synthetic methods that completely avoid the issue of N1/N2 isomerization?
A: Yes. The most robust strategies involve constructing the indazole ring in a manner that pre-determines the substitution pattern, rather than functionalizing a pre-formed indazole. Key examples include:
-
Synthesis from Substituted Hydrazines: Reacting an appropriate ortho-haloaryl carbonyl compound with a pre-substituted hydrazine (e.g., methylhydrazine) will yield the corresponding N1-substituted indazole directly.[8][9]
-
Cadogan Reductive Cyclization: As mentioned earlier, this method uses a primary amine as a precursor for the N2-substituent, cyclizing with an o-nitrobenzaldehyde to yield only the 2H-indazole.[12][13]
-
[3+2] Annulation Reactions: Methods involving the reaction of arynes with hydrazones or other diazo compounds can build the indazole ring with defined regiochemistry.[23]
By building the substitution pattern into the ring-forming step, you circumvent the challenges of controlling the reactivity of the two nitrogen atoms in a pre-existing indazole core.
References
- Benchchem. (n.d.). Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs.
- Benchchem. (n.d.). Overcoming regioselectivity issues in indazole synthesis.
- NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- NIH. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- NIH. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected NMR Peaks in Indazole Synthesis.
- ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
- ResearchGate. (n.d.). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution.
- NIH. (n.d.). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture.
- Benchchem. (n.d.). Dealing with regioisomer formation in indazole synthesis.
- ResearchGate. (2024). (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization.
- NIH. (2025). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines.
- MDPI. (n.d.). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives.
- ACS Omega. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
- PubMed. (2023). Cu-Catalyzed Regioselective C-H Amination of 2 H-Indazoles for the Synthesis of Indazole-Containing Indazol-3(2 H)-ones.
- Benchchem. (n.d.). Regioselective Synthesis of Substituted 1H-Indazoles: Application Notes and Protocols.
- ResearchGate. (n.d.). C-H functionalization of 2H-indazole.
- ResearchGate. (n.d.). C−H functionalization of 2H‐indazoles.
- NIH. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- Benchchem. (n.d.). "avoiding isomerization during 2H-indazole synthesis".
- ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives.
Sources
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- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 9. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis of Ethyl 7-hydroxy-1H-indazole-5-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 7-hydroxy-1H-indazole-5-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, field-proven insights into optimizing this challenging synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your yield and purity.
I. Synthetic Strategy Overview
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions at each stage. A common and effective route begins with commercially available ethyl 4-amino-3-hydroxybenzoate. The general pathway involves electrophilic bromination, diazotization, reduction to a hydrazine intermediate, and subsequent intramolecular cyclization to form the indazole core.
Below is a diagram illustrating the key transformations in a typical synthetic workflow.
II. Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during synthesis in a question-and-answer format, providing potential causes and actionable solutions.
Category 1: Low or No Yield
Q1: My overall yield is very low. Which step is the most common point of failure?
A: Low yields in multi-step syntheses can be cumulative. However, the two most critical and often problematic steps in this sequence are the reduction of the diazonium salt to the hydrazine intermediate (Step 3) and the final intramolecular cyclization (Step 4).[1]
-
Hydrazine Formation (Step 3): The diazonium salt is highly reactive and can decompose easily. The reduction must be performed at low temperatures (typically 0 to 5 °C) with a carefully chosen reducing agent like tin(II) chloride (SnCl₂). An insufficient amount of reducing agent or a temperature excursion can lead to decomposition and the formation of tar-like side products.
-
Indazole Cyclization (Step 4): This ring-closure reaction is sensitive to acid concentration, temperature, and solvent.[2] Incomplete cyclization or degradation of the product at elevated temperatures are common reasons for low yield.[1] Monitoring the reaction by TLC is crucial to determine the optimal reaction time and prevent product decomposition.[3]
Q2: The cyclization of my hydrazine intermediate (INT3) is not proceeding, or is very slow. How can I drive the reaction to completion?
A: This is a classic challenge in indazole synthesis, analogous to issues seen in the Fischer indole synthesis.[3][4] The cyclization is essentially an intramolecular nucleophilic attack followed by elimination, which is highly dependent on the reaction conditions.
-
Catalyst Choice: The reaction typically requires an acid catalyst. While mineral acids like HCl can work, polyphosphoric acid (PPA) is often more effective as it acts as both a catalyst and a dehydrating agent, which helps drive the equilibrium toward the product.[5]
-
Temperature Optimization: Indazole formation often requires heating.[6] However, excessive temperatures can cause decomposition.[3] A systematic temperature screen is recommended. Start at a moderate temperature (e.g., 80 °C) and gradually increase it while monitoring the reaction progress by TLC or HPLC. For some substrates, temperatures up to 110-120 °C may be necessary.[1]
-
Solvent Selection: The choice of solvent can significantly influence reaction rates. High-boiling polar aprotic solvents like DMSO or DMF can be effective, as they can solvate the intermediates and allow for higher reaction temperatures.[6]
The following troubleshooting flowchart can guide your optimization process for the critical cyclization step.
Category 2: Side Product Formation & Purity
Q3: I'm observing a significant side product that appears to be de-brominated. How can I prevent this?
A: Reductive dehalogenation is a known side reaction, especially during the reduction of the diazonium salt (Step 3) or if certain catalysts are used in subsequent steps.
-
Control of Reducing Agent: Using an excess of a strong reducing agent like tin(II) chloride, especially at elevated temperatures, can cause the cleavage of the C-Br bond. Ensure you are using the correct stoichiometry of SnCl₂ and maintaining strict temperature control (0-5 °C).
-
Avoid Palladium Catalysts: If you are considering any cross-coupling reactions, be aware that palladium catalysts under reductive conditions (e.g., with H₂ gas or other hydrogen sources) are highly effective at promoting dehalogenation. For this specific synthetic route, such catalysts should be avoided.
Q4: My final product is difficult to purify. Column chromatography results in significant streaking and poor separation. What are my options?
A: The hydroxy and N-H groups on the indazole ring can interact strongly with silica gel, leading to purification issues.
-
Acid/Base Treatment: The N-H proton on the indazole ring is weakly acidic.[3] You can sometimes exploit this by performing an acid-base extraction during the workup to remove non-acidic impurities. However, be cautious as some indazoles can be sensitive to strong acids or bases.
-
Recrystallization: This is often the most effective method for purifying the final product. A mixed solvent system is typically required.[7] Experiment with solvent systems like Ethanol/Water, Acetone/Water, or THF/Hexane to find conditions that yield high-purity crystals.[7]
-
Chromatography Modifier: If column chromatography is necessary, consider adding a small amount of a modifier to the eluent. Adding 0.5-1% acetic acid or triethylamine to your mobile phase (e.g., Ethyl Acetate/Hexane) can suppress the ionization of the acidic/basic sites on your compound and the silica, leading to sharper peaks and better separation.
| Purification Method | Advantages | Disadvantages | Recommended For |
| Recrystallization | Highly effective for purity; scalable. | Can have lower recovery; requires screening of solvents. | Final product purification, especially >1g scale. |
| Silica Gel Chromatography | Good for separating closely related impurities. | Can cause streaking; may lead to product loss on column. | Small scale purification or when recrystallization fails. |
| Acid-Base Extraction | Removes non-polar or basic/acidic impurities efficiently. | Product must be stable to pH changes. | Initial workup to remove bulk impurities. |
III. Detailed Experimental Protocols
The following protocols are provided as a validated starting point. Researchers should always perform their own risk assessment and optimization.
Protocol 1: Synthesis of Ethyl 4-amino-5-bromo-3-hydroxybenzoate (INT1)
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve Ethyl 4-amino-3-hydroxybenzoate (1.0 eq) in glacial acetic acid (5-10 mL per gram of starting material).
-
Cooling: Cool the solution to 10-15 °C using an ice-water bath.
-
Bromination: Prepare a solution of bromine (1.05 eq) in glacial acetic acid. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 20 °C.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Workup: Pour the reaction mixture into a beaker of ice water. A precipitate will form. Stir for 30 minutes, then filter the solid.
-
Purification: Wash the filter cake thoroughly with water until the filtrate is neutral, then with a small amount of cold ethanol. Dry the solid under vacuum to yield the product.
Protocol 2: Synthesis of this compound (Final Product)
This protocol covers steps 2, 3, and 4 in a one-pot fashion after the isolation of INT1.
-
Diazotization (Step 2): Suspend Ethyl 4-amino-5-bromo-3-hydroxybenzoate (INT1, 1.0 eq) in a mixture of concentrated HCl and water at 0 °C. Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.
-
Reduction (Step 3): In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0 eq) in concentrated HCl, also cooled to 0 °C. Slowly add the diazonium salt solution from the previous step to the SnCl₂ solution via a cannula or dropping funnel, maintaining the temperature below 5 °C. A precipitate of the hydrazine salt should form.
-
Cyclization (Step 4): After the addition is complete, allow the mixture to warm to room temperature, then heat to 80-100 °C for 2-6 hours. The optimal time and temperature should be determined by TLC monitoring, observing the disappearance of the hydrazine intermediate and the appearance of the product spot.
-
Workup: Cool the reaction mixture to room temperature and pour it onto crushed ice. Adjust the pH to 8-9 with a saturated solution of sodium bicarbonate. The product will precipitate.
-
Purification: Filter the crude product, wash with water, and dry. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure this compound.[7]
IV. References
-
BenchChem. (2025). Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs. Retrieved from
-
University of Northern Colorado. (n.d.). Formation of Indazoles Through an Unusual Cyclization Reaction of Hydrazones. ScholarWorks @ UNCO. Retrieved from
-
BenchChem. (2025). Technical Support Center: Optimizing Fischer Indole Synthesis. Retrieved from
-
National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. Retrieved from
-
Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers. Retrieved from
-
BenchChem. (n.d.). Protocol for the synthesis of indazoles using 1-Acetyl-2-phenyldiazene. Retrieved from
-
BenchChem. (2025). Technical Support Center: Optimization of Fischer Indole Synthesis. Retrieved from
-
ResearchGate. (n.d.). Cyclization of arylhydrazone 3a to indazoles 4a and 5a. Retrieved from
-
ResearchGate. (n.d.). The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). Retrieved from
-
National Center for Biotechnology Information. (2018). Why Do Some Fischer Indolizations Fail?. NIH. Retrieved from
-
Pharmaffiliates. (n.d.). Ethyl 4-Amino-3-hydroxybenzoate, CAS No : 87081-52-5. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Indazole Synthesis Technical Support Center: A Guide to Common Side Reactions & Byproducts
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of constructing the indazole scaffold. The synthesis of this privileged heterocycle, while well-documented, is often plagued by challenges related to side reactions, byproduct formation, and low yields. This resource provides in-depth, field-proven insights in a troubleshooting format to help you diagnose, understand, and solve common experimental issues.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during indazole synthesis, detailing their root causes and providing actionable solutions.
Q1: I'm getting a mixture of N-1 and N-2 alkylated indazoles. How can I control the regioselectivity?
A: This is the most common challenge in the functionalization of a pre-formed indazole ring. The indazole anion is an ambident nucleophile, meaning alkylation can occur at either the N-1 or N-2 position. The outcome is a delicate balance of electronic effects, sterics, and reaction conditions, which dictates whether the reaction is under kinetic or thermodynamic control.
Root Causes & Mechanistic Insight:
-
Tautomer Stability: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][2] This thermodynamic preference often favors the formation of N-1 substituted products under conditions that allow for equilibration.[3][4]
-
Kinetic vs. Thermodynamic Control: The N-2 position is often more sterically accessible and can be the site of initial, kinetically favored attack. However, if the reaction conditions permit, the product can isomerize to the more stable N-1 regioisomer.[3]
-
Solvent Effects: The choice of solvent plays a critical role. Polar aprotic solvents like DMF can facilitate equilibration to the thermodynamic N-1 product, while non-polar solvents like THF may favor the kinetic product or allow other factors to dominate.[5][6]
-
Counter-ion Effects: The base's counter-ion (e.g., Na+, K+, Cs+) can influence regioselectivity. It has been proposed that certain cations can chelate between the N-2 nitrogen and an adjacent electron-rich substituent (e.g., a carbonyl group at C-3 or C-7), sterically blocking the N-2 position and directing alkylation to N-1.[7][8]
-
Steric and Electronic Effects: The substitution pattern on the indazole ring itself is a major determinant.
-
Steric Hindrance: Bulky substituents at the C-7 position can block the N-1 position, leading to preferential N-2 alkylation.[3][9][10] Conversely, bulky groups at C-3 tend to favor N-1 alkylation.[4]
-
Electronic Influence: Electron-withdrawing groups at the C-7 position (e.g., -NO₂, -CO₂Me) have been shown to strongly direct alkylation to the N-2 position.[3][9][10]
-
Solutions & Optimization Strategy:
-
For Preferential N-1 Alkylation: A highly effective method is the use of sodium hydride (NaH) in tetrahydrofuran (THF).[3][5] This combination has been shown to provide excellent N-1 selectivity (>99%) for a range of C-3 substituted indazoles.[3][9][10]
-
For Preferential N-2 Alkylation:
-
Systematic Screening: If selectivity remains poor, a systematic screening of bases (e.g., NaH, K₂CO₃, Cs₂CO₃) and solvents (e.g., THF, DMF, DMSO) is recommended to find the optimal conditions for your specific substrate.[4][5]
Q2: My reaction has stalled, or the yield of my desired indazole is very low. What are the likely causes?
A: Low yields and incomplete conversions are multifactorial problems that can arise from suboptimal conditions or competing side reactions that consume starting materials.
Root Causes & Mechanistic Insight:
-
Suboptimal Temperature: Many classical indazole syntheses, such as those involving intramolecular cyclization, require elevated temperatures.[11] However, excessive heat can lead to the decomposition of starting materials, intermediates, or the final product.[12] Conversely, modern catalyzed reactions may be more efficient at milder temperatures.[12]
-
Formation of Hydrazone Byproducts: In syntheses starting from carbonyl compounds and hydrazine (e.g., the Jacobson synthesis or similar methods), the formation of a stable hydrazone intermediate is a key step. If the subsequent cyclization is inefficient, this hydrazone can become a major byproduct, sequestering the starting material.[11]
-
Dimerization: Some synthetic routes proceed through reactive intermediates that can dimerize or polymerize if the desired intramolecular cyclization is slow. This is particularly noted in methods requiring high temperatures.[11]
-
Poor Reactant Solubility: If starting materials are not fully dissolved in the chosen solvent, the reaction becomes heterogeneous and slow, leading to incomplete conversion.[12]
Solutions & Optimization Strategy:
-
Temperature Optimization: Perform a systematic temperature screen (e.g., 60 °C, 80 °C, 110 °C) to find the optimal balance between reaction rate and product stability.[13]
-
Solvent Selection: Ensure your solvent fully dissolves the reactants at the reaction temperature. In some cases, like the Davis-Beirut reaction, the addition of a controlled amount of a co-solvent like water can dramatically improve yields.[13][14]
-
Drive the Cyclization: If hydrazone formation is suspected as the terminal step, consider changing the catalyst or reaction medium to favor the final ring-closing. For example, switching from a neutral to an acidic medium can sometimes promote cyclization.[11]
-
Consider a Modern Route: If classical methods prove problematic, explore modern synthetic approaches. For instance, palladium-catalyzed intramolecular amination or [3+2] cycloadditions of arynes with diazo compounds can be highly efficient and proceed under milder conditions, avoiding many classical side reactions.[6][15]
Q3: My crude product is a complex mixture, and I'm struggling to isolate the pure indazole. What are the best purification strategies?
A: Purification is often challenging due to the formation of regioisomers with very similar physical properties.
Root Causes & Mechanistic Insight:
-
Isomer Co-elution: N-1 and N-2 alkylated isomers often have very similar polarities, making their separation by standard silica gel chromatography difficult and inefficient, especially on a large scale.[16]
-
Multiple Byproducts: High-temperature reactions can generate a host of related impurities from decomposition and side reactions, complicating the purification process.
Solutions & Optimization Strategy:
-
Mixed-Solvent Recrystallization: This is a powerful technique for separating isomers when chromatography fails. The principle relies on finding a solvent system where the solubility difference between the desired isomer and the impurities is maximized. A systematic screening of solvent/anti-solvent systems is required. A reported successful system for separating substituted indazole isomers is a mixture of THF and water.[17]
-
Chromatography Optimization: If chromatography is the only option, experiment with different solvent systems (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol) or consider using a different stationary phase (e.g., alumina, C18).
-
Chemical Derivatization: In some cases, it may be possible to selectively react one isomer, alter its polarity, and then separate it, although this adds steps to the synthesis.
Key Mechanisms & Workflows
Visualizing the competing pathways and establishing a logical workflow are crucial for effective troubleshooting.
Caption: Competing N-1 vs. N-2 alkylation pathways for the indazole anion.
Caption: Troubleshooting workflow for low-yielding indazole synthesis.
Field-Proven Protocols
Protocol 1: Regioselective N-1 Alkylation of 3-Substituted Indazoles
This protocol is based on literature procedures that maximize the formation of the N-1 regioisomer.[3][9][10]
Materials:
-
3-Substituted 1H-indazole (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Alkyl halide (e.g., 1-bromopentane, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the 3-substituted 1H-indazole.
-
Add anhydrous THF to dissolve the starting material (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add the NaH portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Slowly add the alkyl halide via syringe to the reaction mixture.
-
Monitor the reaction by TLC or LCMS until the starting material is consumed.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the N-1 alkylated indazole. Confirm regiochemistry by 1D and 2D NMR experiments (HMBC).[4]
Protocol 2: Purification of N-1/N-2 Isomeric Mixture by Recrystallization
This protocol provides a general guideline for separating isomers based on differential solubility.[17]
Procedure:
-
Dissolve the crude isomeric mixture (e.g., 10 g) in a minimal amount of a good solvent (e.g., THF, 22 mL) at an elevated temperature (e.g., 50-60 °C).
-
While the solution is still warm, slowly add an anti-solvent (e.g., water, 15 mL) dropwise until the solution becomes slightly turbid.
-
Add a few more drops of the good solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (4 °C) to facilitate maximum crystallization.
-
Collect the precipitated crystals by vacuum filtration. The crystals will be enriched in one isomer.
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Analyze the purity of the crystals and the mother liquor by NMR or HPLC to determine the isomeric ratio.
-
If necessary, the process can be repeated on the crystalline material to improve purity or on the mother liquor to recover the other isomer.
Data Summary
Table 1: Influence of Reaction Conditions on N-Alkylation of 3-Methyl-1H-indazole.
| Entry | Base (equiv) | Solvent | Alkylating Agent | N-1:N-2 Ratio | Reference |
| 1 | NaH (1.2) | THF | n-Pentyl Bromide | 97:3 | [3][4] |
| 2 | Cs₂CO₃ (1.5) | DMF | n-Pentyl Bromide | 64:36 | [4] |
| 3 | K₂CO₃ (2.0) | DMF | n-Pentyl Bromide | 66:34 | [4] |
| 4 | DIAD/PPh₃ | THF | n-Pentanol | 28:72 | [3][4] |
Frequently Asked Questions (FAQs)
-
Q: Which is the more stable product in indazole alkylation, N-1 or N-2?
-
Q: How do substituents on the indazole ring affect side reactions?
-
A: Electron-withdrawing groups can influence regioselectivity, as seen in N-alkylation where a C-7 nitro group directs to the N-2 position.[3][9][10] In classical cyclization reactions, electron-donating groups can facilitate ring closure by making the aromatic ring more nucleophilic, potentially reducing side reactions by increasing the rate of the desired reaction.
-
-
Q: Are there "cleaner" modern synthesis methods that avoid the common side reactions of classical routes?
-
A: Yes. Modern transition-metal-catalyzed methods, such as copper or palladium-catalyzed C-N and N-N bond formations, often proceed under milder conditions with higher functional group tolerance and fewer byproducts compared to classical methods that require high temperatures or harsh reagents.[11] Similarly, methods involving [3+2] cycloadditions can provide clean access to specific indazole isomers.[15]
-
References
-
Polshettiwar, V., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Available at: [Link]
-
Wang, X., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
-
ResearchGate. (2021). Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review. Available at: [Link]
-
Raut, S., et al. (2020). Different Strategies to the Synthesis of Indazole and its Derivatives: A Review. Mini-Reviews in Organic Chemistry. Available at: [Link]
-
Bentham Science Publishers. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organocatalysis. Available at: [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]
- Google Patents. (2011). CN101948433A - Method for separating and purifying substituted indazole isomers.
-
Becerra-Figueroa, L., et al. (2023). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. Journal of Organic Chemistry. Available at: [Link]
- Google Patents. (2009). US7601847B2 - Preparation and purification of 4-(indazol-3-yl)phenols.
-
Genung, N. E., et al. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters. Available at: [Link]
-
Wikipedia. Davis–Beirut reaction. Available at: [Link]
-
Lu, P., et al. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC - NIH. Available at: [Link]
-
University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]
-
Lu, P., et al. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. Available at: [Link]
-
Kurth, M. J., & Haddadin, M. J. (2019). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research. Available at: [Link]
-
Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction?. Available at: [Link]
-
ResearchGate. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]
-
Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Available at: [Link]
-
Beilstein Archives. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Available at: [Link]
-
ResearchGate. (2011). The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. Available at: [Link]
-
ChemRxiv. (2022). Optimized synthesis of 7-aza-indazoles by Diels–Alder cascade and associated process safety. Available at: [Link]
-
Organic Chemistry Portal. Indazole synthesis. Available at: [Link]
-
ResearchGate. (2022). Optimized synthesis of 7- aza -indazole by Diels–Alder cascade and associated process safety | Request PDF. Available at: [Link]
-
ResearchGate. (2011). ChemInform Abstract: The Davis-Beirut Reaction: A Novel Entry into 2H-Indazoles and Indazolones. Recent Biological Activity of Indazoles | Request PDF. Available at: [Link]
-
WuXi Biology. (2023). Mechanism of a Highly Selective N2 Alkylation of Indazole. Available at: [Link]
- Google Patents. (2017). CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis.
-
PubMed. (2015). Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. Available at: [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. jaoc.samipubco.com [jaoc.samipubco.com]
- 7. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 9. research.ucc.ie [research.ucc.ie]
- 10. researchgate.net [researchgate.net]
- 11. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. escholarship.org [escholarship.org]
- 15. Indazole synthesis [organic-chemistry.org]
- 16. US7601847B2 - Preparation and purification of 4-(indazol-3-yl)phenols - Google Patents [patents.google.com]
- 17. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Technical Support Center: Optimization of Esterification Conditions for Hydroxy-Indazole Compounds
Welcome to the technical support center for the synthesis and optimization of hydroxy-indazole esters. Researchers, scientists, and drug development professionals frequently encounter this class of compounds, which are pivotal scaffolds in medicinal chemistry. However, the inherent reactivity of the indazole ring presents unique challenges during esterification. This guide provides in-depth, field-proven insights in a question-and-answer format to help you navigate these complexities, troubleshoot common issues, and optimize your reaction conditions for maximal yield and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the esterification of hydroxy-indazoles, providing the essential knowledge needed before planning your synthesis.
Q1: What are the primary chemical challenges when attempting to esterify a hydroxy-indazole?
The main difficulty arises from the dual reactivity of the hydroxy-indazole scaffold. While the hydroxyl group is the target for esterification, the indazole ring itself contains two nucleophilic nitrogen atoms (N-1 and N-2).[1] This creates a competitive environment where the acylating agent (e.g., an activated carboxylic acid or acid chloride) can react at three different sites. The most common side reaction is N-acylation, which leads to a mixture of products, reduces the yield of the desired O-acylated ester, and complicates purification.
Q2: How do I decide whether to use a protecting group on the indazole nitrogen?
The decision to use a protecting group is critical and depends on the reactivity of your chosen esterification method.
-
When Protection is Recommended: If you are using highly reactive methods, such as those involving acid chlorides or anhydrides, N-protection is almost always necessary to prevent competitive acylation. Similarly, if your reaction conditions involve a strong base, deprotonation of the indazole N-H can create a highly nucleophilic species that readily undergoes side reactions.
-
When Protection May Be Avoided: For milder coupling methods like the Steglich esterification (using DCC/DMAP), it is sometimes possible to achieve selective O-esterification without protection, especially if the hydroxyl group is sterically accessible and more nucleophilic than the indazole nitrogens. However, a preliminary small-scale test reaction is always advised.
The most commonly used protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group. It is robust enough to withstand many esterification conditions and can be selectively removed later under acidic conditions.[2]
Q3: What are the most common esterification methods suitable for hydroxy-indazoles, and what are their pros and cons?
There are three primary strategies, each with specific advantages and disadvantages. The choice depends on the stability of your substrate and the scale of your reaction.
| Method | Description | Pros | Cons |
| Fischer Esterification | Heating the hydroxy-indazole and a carboxylic acid in an excess of an alcohol solvent with a strong acid catalyst (e.g., H₂SO₄).[3] | Inexpensive, simple setup, suitable for simple alcohols. | Harsh conditions (strong acid, high heat) can degrade sensitive substrates. Reversible reaction requires driving the equilibrium, often by removing water.[3][4] Not suitable for complex carboxylic acids. |
| Steglich Esterification | Using a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalyst, typically 4-dimethylaminopyridine (DMAP).[5] | Mild conditions, suitable for acid-sensitive substrates, high yields. | Reagents are more expensive. DCC produces a dicyclohexylurea (DCU) byproduct that can be difficult to remove.[6] |
| Acid Chloride/Anhydride | Converting the carboxylic acid to a more reactive acid chloride (e.g., with SOCl₂) or anhydride, which then reacts with the hydroxy-indazole, usually in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine). | Highly reactive, drives the reaction to completion. | Harsh conditions for acid chloride formation. The HCl byproduct must be scavenged. Almost always requires N-protection of the indazole.[5] |
Q4: How do I choose the best esterification strategy for my specific molecule?
The following decision workflow can guide your choice. It prioritizes substrate stability and reaction efficiency.
Caption: Decision workflow for selecting an esterification strategy.
Part 2: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Problem 1: My reaction shows low or no conversion to the desired ester.
-
Possible Cause A: Ineffective Acid Activation (for coupling reactions).
-
Expert Insight: Coupling reagents like DCC and EDC are moisture-sensitive. Over time, they can hydrolyze, losing their activity. Similarly, the catalyst DMAP is crucial for activating the intermediate.
-
Solution:
-
Always use freshly opened or properly stored coupling agents.
-
Ensure your reaction solvent is anhydrous.
-
Confirm that a stoichiometric amount of both the coupling agent (e.g., 1.1-1.5 eq) and a catalytic or stoichiometric amount of DMAP (0.1-1.0 eq) is used.
-
-
-
Possible Cause B: Equilibrium Limitations (for Fischer Esterification).
-
Expert Insight: Fischer esterification is a reversible process, and the presence of water, a byproduct, can push the equilibrium back towards the starting materials.[3]
-
Solution:
-
-
Possible Cause C: Steric Hindrance.
-
Expert Insight: If either the hydroxyl group on the indazole or the carboxylic acid is sterically hindered (bulky), the reaction rate can be significantly reduced.[7]
-
Solution:
-
Switch to a more powerful activation method, such as converting the carboxylic acid to its acid chloride.
-
Increase the reaction temperature and time, while monitoring for potential degradation by TLC.
-
Consider using a less hindered coupling agent if applicable.
-
-
Problem 2: My TLC/LC-MS analysis shows multiple products, and the desired ester is a minor component.
-
Possible Cause: Competing N-Acylation.
-
Expert Insight: This is the most common cause of poor selectivity. The indazole nitrogen attacks the activated carboxylic acid, forming an N-acyl indazole isomer. The regioselectivity of this side reaction (N-1 vs. N-2) can also be influenced by the base and solvent used.[1]
-
Solution:
-
Protect the Indazole Nitrogen: The most robust solution is to protect the indazole with a group like Boc before performing the esterification. See Protocol 2 for a general procedure.
-
Optimize Reaction Conditions: In the absence of a protecting group, try running the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the kinetically preferred O-acylation over the thermodynamically stable N-acylation.
-
-
Problem 3: The reaction is complete, but I am struggling to purify the final product.
-
Possible Cause A: Dicyclohexylurea (DCU) Contamination.
-
Expert Insight: When using DCC as a coupling agent, the byproduct DCU is formed. DCU has low solubility in many common organic solvents like dichloromethane (DCM) and ethyl acetate, but it can sometimes co-precipitate with the product or be difficult to remove via chromatography.
-
Solution:
-
After the reaction is complete (as monitored by TLC), cool the reaction mixture (e.g., in an ice bath) and filter it through a pad of Celite® to remove the precipitated DCU before proceeding with the aqueous workup.
-
If DCU remains after workup, attempt to precipitate it by concentrating the organic solution and adding a less polar solvent like hexanes, followed by filtration.
-
-
-
Possible Cause B: Co-elution during Chromatography.
-
Expert Insight: The polarity of the desired O-acyl ester can be very similar to the N-acyl side product or unreacted starting material, making separation by silica gel chromatography challenging.
-
Solution:
-
Experiment with different solvent systems for your column. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate) often provides better separation. Adding a small percentage of a third solvent, like methanol or DCM, can also alter selectivity.
-
If chromatography fails, consider recrystallization as an alternative purification method.
-
-
Part 3: Key Experimental Protocols
The following protocols are provided as general starting points. You must adapt them based on the specific properties of your substrates.
Protocol 1: General Procedure for Steglich Esterification
This protocol describes a mild and efficient method for esterifying a hydroxy-indazole with a carboxylic acid.
Caption: General workflow for Steglich esterification.
Protocol 2: General Procedure for Boc-Protection of Indazole Nitrogen
This protocol prevents unwanted N-acylation side reactions.[2]
-
Dissolution: Dissolve the hydroxy-indazole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Addition of Base: Add triethylamine (TEA, 1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-6 hours, monitoring for the disappearance of the starting material by TLC.
-
Workup: Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-Boc protected hydroxy-indazole can often be used in the next step without further purification, or it can be purified by flash chromatography if necessary.
References
- BenchChem. (2025). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
- Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester.
- University of Wisconsin. Protecting Groups.
- Angolan Industry and Chemical Engineering Journal. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables.
-
A. M. S. Silva, et al. (2009). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 14(11), 4428-4440. [Link]
-
ResearchGate. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. [Link]
- Filo. (2025).
- Organic Chemistry. Acid to Ester - Common Conditions.
- SynArchive. Protecting Groups List.
-
Master Organic Chemistry. (2022). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
- Oxford Learning Link. Appendix 6: Protecting groups.
-
Komali Mam. (2020). 4 Simple Tricks to solve Esterification questions from organic chemistry without any mechanisms. YouTube. [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. [Link]
- Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol.
-
ResearchGate. (2018). Enthalpy of formation for indazoles. [Link]
-
ResearchGate. (2009). The improvement of two kinds of synthetic methods of indazoles. [Link]
-
Chemistry Steps. Ester Reactions Summary and Practice Problems. [Link]
-
National Institutes of Health (NIH). (2020). Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses. [Link]
-
Reddit. (2020). How can I improve the yield of my Fischer Esterification?. [Link]
-
ResearchGate. A comparison of the rates of esterification of some hydroxy compounds. [Link]
-
ResearchGate. 235 questions with answers in ESTERIFICATION. [Link]
Sources
- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
Preventing overoxidation of the hydroxy group in Ethyl 7-hydroxy-1H-indazole-5-carboxylate
Guide for Preventing Overoxidation of the 7-Hydroxy Group
Welcome to the technical support center for Ethyl 7-hydroxy-1H-indazole-5-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. A common challenge encountered during the synthesis of derivatives is the undesired oxidation of the electron-rich 7-hydroxy group. This document provides in-depth FAQs, troubleshooting strategies, and validated protocols to help you preserve this critical functionality during your synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: Why is the 7-hydroxy group on the indazole ring so susceptible to oxidation?
The hydroxy group at the 7-position of the indazole ring behaves like a phenol. Phenols are particularly prone to oxidation for two primary reasons:
-
Electron-Rich Aromatic System : The hydroxyl group is a potent electron-donating group, which increases the electron density of the aromatic ring system.[1] This high electron density makes the molecule more susceptible to attack by oxidizing agents.
-
Formation of Stable Intermediates : Oxidation often proceeds through the formation of a phenoxyl radical, which is stabilized by resonance. This radical can then undergo further oxidation to form quinone-type structures or participate in coupling reactions, leading to dimers and polymers.[2]
In essence, the very electronic properties that make the hydroxyl group a key modulator in many biologically active molecules also render it a liability in the presence of many common oxidants.
Q2: What are the typical signs and products of overoxidation?
Overoxidation of the phenolic indazole can manifest in several ways:
-
Color Change : The most common sign is the reaction mixture turning dark brown, purple, or black. This is often indicative of the formation of highly conjugated quinone species or polymeric byproducts, sometimes referred to as "tars".
-
Complex Product Mixture : Analysis by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) will show the consumption of starting material but the formation of multiple new spots or peaks, often with little to no desired product.
-
Formation of Quinones : The initial oxidation product is often a quinone or quinone-imine. These compounds are highly reactive and can polymerize or react with other nucleophiles in the mixture.[1][3]
-
Dimerization/Polymerization : Phenoxyl radicals can couple with each other, leading to C-C or C-O bond formation, resulting in dimeric or oligomeric impurities that are often difficult to characterize and remove.[4][5]
Q3: I need to perform a reaction elsewhere on the molecule. How can I protect the 7-hydroxy group from reacting?
The most robust and widely accepted strategy is to temporarily "protect" the hydroxy group.[6] This involves converting the -OH into a less reactive functional group (like an ether) that is stable to your desired reaction conditions. After the reaction is complete, the protecting group is selectively removed to regenerate the original hydroxy group. This is a classic "Protect-React-Deprotect" strategy.
For phenols, silyl ethers are an excellent choice due to their ease of installation, general stability, and clean, selective removal conditions.[7]
Workflow: The Protect-React-Deprotect Strategy
Caption: The three-phase workflow for modifying the indazole while preserving the hydroxy group.
Q4: Which protecting group should I choose?
The choice depends on the stability required for your subsequent reaction steps. For most common synthetic transformations (e.g., palladium coupling, amide bond formation, mild reductions), a tert-butyldimethylsilyl (TBDMS or TBS) group offers a good balance of stability and ease of removal.
| Protecting Group | Abbreviation | Stability & Use Case | Common Cleavage Conditions |
| tert-Butyldimethylsilyl | TBDMS / TBS | Workhorse Group. Stable to chromatography, mild bases, organometallics, and many coupling conditions. Acid sensitive. | Fluoride (TBAF, HF-Pyridine)[8]; Strong Acid (HCl, TFA). |
| Triisopropylsilyl | TIPS | More sterically hindered and thus more stable to acidic conditions than TBDMS.[7] | Fluoride (TBAF, often requires heating); Strong Acid. |
| tert-Butyldiphenylsilyl | TBDPS | Very robust. Highly stable to acidic conditions and some oxidative conditions. Used when TBDMS/TIPS are not stable enough.[7] | Fluoride (often requires harsher conditions than TBDMS/TIPS). |
| Benzyl Ether | Bn | Very stable to a wide range of acidic and basic conditions. Not suitable if your synthesis involves catalytic hydrogenation. | Catalytic Hydrogenation (H₂, Pd/C). |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction has turned dark brown/black. | Direct Oxidation of Phenol : Your reaction conditions are oxidizing the unprotected 7-hydroxy group. This is common with certain metal catalysts (e.g., Cu, Fe) or exposure to air under basic conditions.[4] | 1. Protect the Hydroxy Group : Implement the silyl ether protection strategy described below. This is the most reliable solution. 2. Degas Solvents : If you must proceed without protection, thoroughly degas all solvents and run the reaction under a strict inert atmosphere (Nitrogen or Argon). 3. Use Milder Reagents : Investigate if less oxidative reagents can accomplish your desired transformation. |
| LC-MS shows starting material consumed but multiple unknown products. | 1. Overoxidation : As above, leading to a complex mixture of quinones and polymers. 2. Product Instability : The desired product may be unstable to the reaction conditions or the workup procedure (e.g., acidic or basic wash).[9] | 1. Protect the Hydroxy Group : This prevents side reactions at that position. 2. Test Product Stability : Before running the full reaction, take a small sample of your starting material and expose it to your planned workup conditions (e.g., stir with 1M HCl for 10 min). Analyze by TLC/LC-MS to see if it decomposes. If so, a neutral workup is required. |
| Low yield of the desired product. | 1. Incomplete Reaction : The reaction may not have gone to completion. 2. Loss during Workup/Purification : The product may be partially soluble in the aqueous layer, or it may be degrading on silica gel during chromatography.[9] 3. Reagent Quality : Impure or wet solvents/reagents can halt catalytic cycles or cause side reactions. | 1. Monitor Reaction Closely : Use TLC or LC-MS to track the reaction's progress and determine the optimal reaction time. 2. Check Aqueous Layer : After workup, take a sample of the aqueous layer and extract it with a different solvent (e.g., Ethyl Acetate) to see if you can recover any product. 3. Use High-Purity Reagents : Always use dry, high-purity solvents and fresh reagents for sensitive reactions. |
Experimental Protocols
Protocol 1: Protection of the 7-Hydroxy Group as a TBDMS Ether
This protocol converts the reactive phenolic hydroxyl into a stable tert-butyldimethylsilyl (TBDMS) ether.
Caption: Reaction scheme for TBDMS protection.
Procedure:
-
Setup : To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution : Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.2 M.
-
Add Base : Add imidazole (1.5 eq) to the solution and stir until it dissolves.
-
Add Silylating Agent : Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at room temperature.
-
Reaction : Stir the reaction mixture at room temperature under an inert atmosphere (N₂ or Ar). Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.
-
Workup : Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Washing : Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and imidazole salts.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : The resulting crude oil or solid can be purified by flash column chromatography on silica gel (typically eluting with a hexane/ethyl acetate gradient) to yield the pure protected product.
Protocol 2: Deprotection of the TBDMS Ether
This protocol cleanly removes the TBDMS group to regenerate the free phenol using a fluoride source.
Procedure:
-
Setup : Dissolve the TBDMS-protected indazole derivative (1.0 eq) in anhydrous tetrahydrofuran (THF) in a plastic or Teflon vial (Note: Fluoride can etch glass).
-
Add Fluoride Source : Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.5 eq) dropwise at 0 °C (ice bath).
-
Reaction : Remove the ice bath and allow the reaction to stir at room temperature. Monitor by TLC or LC-MS. The reaction is usually complete within 1-3 hours.
-
Quenching : Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing : Combine the organic layers and wash with water (1x) and brine (1x).
-
Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography to obtain the final, deprotected compound.
By employing this robust protection-deprotection strategy, you can confidently perform a wide range of chemical transformations on the indazole scaffold while preserving the integrity of the crucial 7-hydroxy group, thereby preventing overoxidation and maximizing the yield of your target molecule.
References
- Vertex AI Search. (2016). Oxidative Cleavage of Silyl Ethers by an Oxoammonium Salt.
- Pearson. (2024). Oxidation of Phenols to Quinones: Videos & Practice Problems.
- ACS Publications. (n.d.). A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor. The Journal of Organic Chemistry.
- Chemistry Stack Exchange. (2018). Mechanism of oxidation of phenol to quinone by chromium(VI).
- Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage.
- ECHEMI. (n.d.).
- Oxford Learning Link. (2015). Appendix 6: Protecting groups. In G. L. Patrick, An Introduction to Drug Synthesis.
- Greene, T. W., & Wutz, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley and Sons.
- ResearchGate. (n.d.).
- Chemistry Stack Exchange. (2015). By what mechanism do acids deprotect primary silyl ethers?.
- JoVE. (2025).
- YouTube. (2017).
- Princeton University. (n.d.). Phenol. Office of Environment, Health & Safety.
- Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
- CEM Corporation. (n.d.). Protection and Deprotection.
- University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry.
- Wikipedia. (n.d.).
- Science of Synthesis. (n.d.). Oxidation of Phenols with Organohypervalent Iodine Reagents.
- Beilstein Journals. (2024).
- CymitQuimica. (n.d.).
- ResearchGate. (2025). Oxidation of Phenolic Compounds with Organohypervalent Iodine Reagents. Request PDF.
- Journal of Medicinal Chemistry. (1979). Syntheses and Antiinflammatory Actions of 4,5,6,7-tetrahydroindazole-5-carboxylic Acids.
- Wikipedia. (n.d.). Phenol.
- ResearchGate. (2024).
- BLD Pharm. (n.d.).
- ILO Encyclopaedia of Occupational Health and Safety. (2011). Phenols & Phenolic Compounds: Physical & Chemical Hazards.
- 3W Pharm. (n.d.).
- NIH. (n.d.). Phenol Toxicity.
- Google Patents. (n.d.).
- CDC. (n.d.).
- Reddit. (2023). Common sources of mistake in organic synthesis. r/OrganicChemistry.
- YouTube. (2025). Why Does THIS Organic Synthesis Problem Stump Even Advanced Students?.
- YouTube. (2025). Synthesis & Multi-Step Reactions Finals Practice [LIVE Recording] Organic Chemistry Review.
- YouTube. (2024). Multistep Synthesis Organic Chemistry Pre-finals Review (Live Recording).
Sources
- 1. Video: Oxidation of Phenols to Quinones [jove.com]
- 2. Oxidation of Phenols to Quinones Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 9. How To [chem.rochester.edu]
Troubleshooting guide for scaling up Ethyl 7-hydroxy-1H-indazole-5-carboxylate production
Answering the call of researchers, scientists, and drug development professionals, this technical support center provides a comprehensive troubleshooting guide for the synthesis and scale-up of Ethyl 7-hydroxy-1H-indazole-5-carboxylate. As a Senior Application Scientist, my goal is to blend deep mechanistic understanding with practical, field-tested advice to navigate the complexities of moving from bench-scale synthesis to larger-scale production.
Conceptual Synthetic Pathway
The synthesis of this compound is a multi-step process that requires precise control over reaction conditions. A common and effective strategy involves the construction of the indazole core via a diazotization and cyclization cascade. The following diagram outlines a plausible and robust synthetic workflow, which will form the basis of our troubleshooting discussion.
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Guide: From Synthesis to Scale-Up
This section addresses specific, practical challenges that may arise during the production of this compound.
Q1: My yield from the diazotization and cyclization sequence is consistently low (<50%). What are the most likely causes and how can I improve it?
A1: Low yield in an indazole synthesis involving diazotization is a classic problem that typically points to two critical areas: the stability of the diazonium intermediate and the efficiency of the cyclization step.
-
Mechanistic Insight: Aryl diazonium salts are notoriously unstable at elevated temperatures.[1] Decomposition often leads to the formation of phenol byproducts through reaction with water, directly consuming your intermediate. The subsequent intramolecular cyclization to form the indazole ring is a competing reaction that must be favored.[2][3]
-
Troubleshooting Steps & Solutions:
-
Strict Temperature Control: The diazotization step must be maintained between 0-5 °C. On a larger scale, this is challenging due to the exothermic nature of the reaction. Ensure your reactor has adequate cooling capacity and efficient stirring to dissipate heat and avoid localized "hot spots."
-
Control of Nitrous Acid: Add your sodium nitrite solution slowly and subsurface to ensure it reacts immediately with the aniline precursor rather than decomposing. A slight excess of mineral acid (like HCl) is necessary to ensure complete formation of nitrous acid and to maintain a low pH, which stabilizes the diazonium salt.
-
Cyclization Conditions: The cyclization of the diazonium salt to the indazole can sometimes be sluggish.[4] While heat is often required, prolonged exposure to high temperatures can degrade the product. A carefully controlled ramp-up in temperature after the diazotization is complete is recommended. Alternatively, some indazole syntheses benefit from metal-free conditions or specific catalysts to facilitate the ring closure at lower temperatures.[2][4]
-
Q2: During scale-up, I'm observing a significant amount of a dark, tar-like byproduct that complicates purification. What is it and how can I prevent its formation?
A2: The formation of dark, polymeric, or tar-like substances is a common issue in large-scale reactions involving reactive intermediates like diazonium salts.
-
Chemical Causality: These byproducts are often the result of self-coupling or polymerization of the diazonium salt, or side-reactions with other nucleophiles present in the mixture.[5] On a larger scale, longer reaction times and less efficient heat transfer can exacerbate these unwanted pathways.
-
Mitigation Strategies:
-
Solvent Choice: The choice of solvent is critical. While aqueous media are common for diazotization, for the cyclization step, moving to a solvent like DMF or DMSO can sometimes improve solubility and reduce side reactions.[4][6] However, one must be cautious as solvents like DMF can decompose in the presence of strong acids or bases at high temperatures.[6]
-
Reaction Concentration: Overly concentrated reaction mixtures can promote intermolecular side reactions. Experiment with slightly more dilute conditions. While this may seem counterintuitive for throughput, the improvement in purity and ease of purification can often save time and resources overall.
-
One-Pot Procedures: Consider a one-pot or domino reaction approach where the diazonium intermediate is generated and cyclized in situ without isolation.[6][7] This minimizes the handling and potential decomposition of the unstable intermediate. The Japp-Klingemann reaction is a classic example of a one-pot process to form a hydrazone which can then be cyclized.[7][8][9]
-
Q3: My final product's HPLC analysis shows a persistent impurity with the same mass, likely an isomer. What is the likely structure and how can I control its formation?
A3: In indazole synthesis, the formation of the 2H-indazole tautomer or other positional isomers is a well-known challenge.[4][10] For your target molecule, the most likely isomeric impurity is the ethyl 7-hydroxy-2H -indazole-5-carboxylate.
-
Isomer Formation: The 1H- and 2H-tautomers of indazole can interconvert, and the final ratio is often dependent on the substitution pattern and the reaction conditions (e.g., pH, solvent).[10][11] The 1H-tautomer is generally more thermodynamically stable, but the 2H-isomer can be kinetically favored under certain conditions.[11]
-
Control & Purification:
-
pH Control during Cyclization: The pH of the reaction mixture during the ring-closing step can influence the regioselectivity. Careful screening of the final pH before heating for cyclization may favor the desired 1H-isomer.
-
Purification Strategy: While chromatographic separation is possible, it is often not economically viable on a large scale. The key is to exploit differences in physical properties:
-
Differential Solubility: The 1H and 2H isomers often have different polarities and solubilities. Screen a variety of solvents for recrystallization. A solvent system that fully solubilizes both isomers at high temperature but selectively precipitates the desired 1H-isomer upon cooling is ideal.
-
pH-based Extraction: The acidity (pKa) of the N-H proton differs between the 1H and 2H isomers. It may be possible to perform a selective extraction by carefully adjusting the pH of an aqueous solution to deprotonate one isomer into the aqueous phase while leaving the other in the organic phase.
-
-
| Parameter | 1H-Indazole (General) | 2H-Indazole (General) | Troubleshooting Action |
| Stability | Generally more stable | Less stable, can be kinetically favored | Optimize cyclization temperature and time to favor thermodynamic product. |
| Polarity | Generally more polar | Generally less polar | Develop a targeted recrystallization or chromatography method. |
| Acidity (pKa) | Different from 2H isomer | Different from 1H isomer | Investigate pH-controlled aqueous extraction for separation. |
Caption: Comparison of 1H- and 2H-Indazole properties for separation strategies.
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when scaling up this synthesis?
A: The two main areas of concern are the diazotization step and thermal stability.
-
Diazonium Salts: Solid diazonium salts can be explosive and should never be isolated without appropriate safety protocols. Always use them in solution.[1]
-
Sodium Nitrite: Sodium nitrite is a strong oxidizer and is toxic. Avoid contact with acidic solutions which can release toxic nitrogen oxides.
-
Thermal Runaway: The nitration and diazotization steps are exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A thermal hazard evaluation (e.g., using Differential Scanning Calorimetry - DSC) of your reaction mixture is highly recommended to understand the thermal risks before scaling up.[12]
Q: What analytical techniques are essential for monitoring reaction progress and final product purity?
A: A combination of techniques is crucial:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of products.
-
High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative analysis. It is essential for determining the purity of the final product, quantifying impurities (like the 2H-isomer), and calculating reaction yield.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Indispensable for structural confirmation of the final product and any isolated intermediates or impurities. 1H and 13C NMR will confirm the connectivity and substitution pattern.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and intermediates.
Q: Can I use a different ester group, for example, methyl or benzyl?
A: Yes, the choice of ester is flexible. Using methanol instead of ethanol during the initial esterification would yield the methyl ester. The choice depends on the properties desired for the final compound or intermediates. For example, a benzyl ester could be used if a subsequent deprotection via hydrogenolysis is planned. However, changing the ester will alter the physical properties (melting point, solubility) of the intermediates and final product, potentially requiring re-optimization of the purification and isolation steps.
Experimental Protocol: Proposed Synthesis of this compound
Disclaimer: This is a representative protocol based on established chemical principles for indazole synthesis.[4][6][10] It must be optimized and validated for safety and efficiency at the desired scale in a qualified laboratory setting.
Step 1: Synthesis of Ethyl 4-hydroxy-3-methyl-5-nitrobenzoate
-
To a cooled (0-5 °C) solution of Ethyl 4-hydroxy-3-methylbenzoate in concentrated sulfuric acid, add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, maintaining the internal temperature below 10 °C.
-
Stir the reaction at 0-5 °C for 2-3 hours until TLC indicates consumption of the starting material.
-
Carefully pour the reaction mixture over crushed ice and stir until a precipitate forms.
-
Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield the nitro-intermediate.
Step 2: Synthesis of Ethyl 3-amino-4-hydroxy-5-methylbenzoate
-
Create a suspension of the nitro-intermediate in ethanol or acetic acid.
-
Add a reducing agent, such as iron powder and a catalytic amount of HCl, or perform catalytic hydrogenation using H₂ gas and a Palladium on carbon (Pd/C) catalyst.
-
If using iron, heat the mixture to reflux and monitor by TLC. For hydrogenation, run the reaction under a hydrogen atmosphere until hydrogen uptake ceases.
-
After completion, filter the reaction mixture (hot, if using iron, to remove iron salts) and concentrate the solvent under reduced pressure to obtain the crude aniline derivative.
Step 3: Diazotization and Cyclization to this compound
-
Dissolve the crude aniline from Step 2 in a dilute solution of hydrochloric acid and cool to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite in water. Add this solution dropwise to the aniline solution, keeping the temperature strictly below 5 °C. Stir for 30-45 minutes at this temperature.
-
After diazotization is complete, slowly warm the reaction mixture to 40-50 °C to initiate intramolecular cyclization. A gas (N₂) evolution may be observed.
-
Maintain the temperature and stir for 1-2 hours until the reaction is complete as monitored by HPLC.
-
Cool the mixture to room temperature and neutralize carefully with a base (e.g., sodium bicarbonate solution).
-
Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield the final product.
References
-
Li, X., Ye, X., Wei, C., Shan, C., Wojtas, L., & Shi, X. (2020). Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. Organic Letters, 22(12), 4630–4634. [Link][2][3]
-
Kaur, H., Kumar, S., & Singh, I. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link][4]
-
Barbero, M. (2021). Aryl Diazonium Salt-Triggered Cyclization and Cycloaddition Reactions: Past, Present, and Future. ResearchGate. [Link][1]
-
Li, X., Ye, X., Wei, C., Shan, C., Wojtas, L., & Shi, X. (2020). Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. Figshare. [Link]
- Japp, F. R., & Klingemann, F. (1887). Ueber Benzolazo- und Benzolhydrazofettsäuren. Berichte der deutschen chemischen Gesellschaft, 20(2), 2942-2944.
-
Nagra, G. S., & Sharp, J. T. (2018). The Japp‐Klingemann Reaction. ResearchGate. [Link][5]
-
Wikipedia contributors. (2023). Japp–Klingemann reaction. Wikipedia. [Link][8]
-
De, S. K. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 699. [Link][6]
-
Baklanov, M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1758. [Link][7]
-
Baklanov, M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles. PubMed. [Link]
-
Organic Reactions. (2011). Japp-Klingemann Reaction. SynArchive. [Link]
-
Eastgate, M. D., et al. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry, 88(7), 4348–4357. [Link]
-
Journal of Chemical Health Risks. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. [Link]
-
ResearchGate. (2020). Optimized synthesis of 7- aza -indazole by Diels–Alder cascade and associated process safety. ResearchGate. [Link][12]
-
Organic Chemistry Portal. (2023). Synthesis of indazoles. Organic Chemistry Portal. [Link]
-
Alam, M., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6566. [Link][11]
-
Organic Chemistry Portal. (2024). Synthesis of 2H-indazoles. Organic Chemistry Portal. [Link]
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- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles [mdpi.com]
- 8. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 9. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 11. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Ethyl 7-hydroxy-1H-indazole-5-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of crude Ethyl 7-hydroxy-1H-indazole-5-carboxylate. This document offers troubleshooting advice and frequently asked questions to address common challenges encountered during the isolation and purification of this important heterocyclic intermediate.
Introduction to Purification Challenges
This compound is a key building block in medicinal chemistry. Its synthesis, like many multi-step organic preparations, can result in a crude product containing a variety of impurities. These can include unreacted starting materials, reagents, and side-products from competing reaction pathways. The polar nature of the hydroxy and indazole functionalities, combined with the ester group, presents unique challenges for purification. This guide provides a systematic approach to identifying and removing these impurities to achieve the high purity required for downstream applications.
Hypothetical Synthesis and Potential Impurities
To effectively troubleshoot purification, it is essential to anticipate the likely impurities. While numerous synthetic routes to indazoles exist, a common approach involves the cyclization of appropriately substituted phenylhydrazines or related precursors.[1] For the purpose of this guide, we will consider a plausible synthetic route and the potential impurities that may arise.
A likely synthetic precursor to this compound is a substituted aminobenzoate derivative which undergoes diazotization followed by cyclization. Based on this general approach, common impurities may include:
-
Unreacted Starting Materials: Such as the precursor ethyl 4-amino-3-hydroxybenzoate.
-
Isomeric Byproducts: Formation of other indazole isomers depending on the cyclization conditions.
-
Side-Reaction Products: Products from incomplete diazotization or alternative cyclization pathways.
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.
-
Degradation Products: The product may be susceptible to degradation under harsh purification conditions.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may be encountered during the purification of crude this compound in a question-and-answer format.
Q1: My crude product is a dark, oily residue. How should I begin the purification process?
A1: A dark, oily crude product suggests the presence of significant impurities, possibly polymeric materials or colored byproducts.
-
Initial Assessment (TLC): First, perform a Thin Layer Chromatography (TLC) analysis to visualize the complexity of the mixture. Use a moderately polar solvent system, such as ethyl acetate/hexanes (e.g., 1:1), to get an initial separation. Spot the crude material, the starting material (if available), and co-spot them to identify the presence of unreacted precursors. The product, being polar, should have a lower Rf value than less polar impurities.[2]
-
Initial Purification - Solvent Trituration/Washing: Before attempting more complex methods, try a simple solvent wash. Suspend the oily residue in a non-polar solvent in which the desired product has low solubility, but the impurities are soluble (e.g., hexanes or diethyl ether). Stir or sonicate the mixture, then decant or filter to isolate the solid. This can remove many non-polar impurities.
-
Next Step - Column Chromatography: If the product is still impure after washing, column chromatography is the recommended next step.
Q2: I am struggling to get good separation with column chromatography. The product either stays on the baseline or elutes with all the impurities.
A2: This is a common issue with polar compounds. The key is to select the appropriate stationary and mobile phases.
-
Stationary Phase: Standard silica gel is often the first choice. However, for highly polar or basic compounds that may interact strongly with acidic silanol groups on silica, leading to tailing, consider using alumina (neutral or basic) or a bonded-phase silica like amino- or cyano-propyl silica.[3]
-
Mobile Phase Optimization:
-
Normal Phase: A gradient elution is often more effective than an isocratic one. Start with a less polar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 100% ethyl acetate, and then adding a small percentage of methanol).
-
Adding Modifiers: To improve peak shape and reduce tailing of your basic indazole product on silica, add a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase.[3]
-
Reversed-Phase Chromatography: If normal-phase chromatography is ineffective, reversed-phase (C18) flash chromatography can be a powerful alternative for polar compounds. In this case, the mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.[3]
-
Q3: My compound appears pure by TLC, but the NMR spectrum shows broad peaks and a low overall yield after purification. What could be the problem?
A3: Broad NMR peaks can indicate the presence of paramagnetic impurities (residual metal catalysts) or aggregation of your compound. A low yield points to material loss during the purification process.
-
Removal of Metal Impurities: If a metal catalyst (e.g., palladium, copper) was used in the synthesis, it may have been carried through.
-
Aqueous Wash: Before chromatography, dissolve the crude product in an organic solvent (like ethyl acetate) and wash with an aqueous solution of a chelating agent like EDTA or ammonium hydroxide to remove residual metals.
-
Activated Carbon: Stirring a solution of the crude product with activated carbon can also help adsorb metal impurities.
-
-
Improving Yield:
-
Check for Insolubility: Your compound might be precipitating on the column. Ensure the crude material is fully dissolved in the loading solvent before applying it to the column.
-
Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to silica. Using a less active stationary phase or adding a competitive polar solvent (like methanol) to the eluent can help.
-
Product Lability: The compound might be degrading on the silica. To test for this, spot the purified compound on a TLC plate, let it sit for an hour, and then develop it to see if any new spots appear.[3] If degradation is observed, switch to a less acidic stationary phase like neutral alumina or use reversed-phase chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a TLC method for this compound?
A1: Due to the polar nature of the molecule, a good starting mobile phase for TLC on a silica gel plate would be a mixture of a non-polar and a polar solvent. A 1:1 mixture of ethyl acetate and hexanes is a reasonable starting point. You can then adjust the ratio to achieve an Rf value for your product of around 0.3-0.4 for optimal separation in column chromatography.[2] For more polar impurities, you might need to add a small amount of methanol to the ethyl acetate.
Q2: Can I use recrystallization to purify my crude product?
A2: Recrystallization can be a very effective method for final purification, especially if the crude product is already of moderate purity (>85%). The key is to find a suitable solvent or solvent system.
-
Solvent Screening: Test the solubility of your crude product in a range of solvents at room temperature and upon heating. An ideal recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble or insoluble at both temperatures.
-
Potential Solvents: Given the structure of your molecule, good candidates for single-solvent recrystallization include ethanol, methanol, or ethyl acetate. For a two-solvent system, you could try dissolving the compound in a "good" solvent like hot ethanol or ethyl acetate and then slowly adding a "poor" solvent like hexanes or water until the solution becomes cloudy, then allowing it to cool slowly.[4]
Q3: How do I confirm the purity of my final product?
A3: A combination of analytical techniques should be used to confirm the purity of your this compound.
-
Chromatographic Methods:
-
TLC: The purified product should appear as a single spot in multiple solvent systems.
-
High-Performance Liquid Chromatography (HPLC): This is a more quantitative method. A reversed-phase C18 column with a mobile phase of water (with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape) and acetonitrile or methanol is a common setup for analyzing polar heterocyclic compounds.[5] The product should show a single major peak.
-
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of your compound and help identify any remaining impurities. The absence of signals corresponding to starting materials or known byproducts is a strong indicator of purity.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
-
Experimental Protocols
Protocol 1: Column Chromatography Purification (Normal Phase)
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica. Carefully load the dried, pre-adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 20% ethyl acetate in hexanes).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. If the product is still not eluting, a further increase in polarity can be achieved by adding methanol (e.g., 1-5% methanol in ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of a suitable hot solvent (e.g., ethanol).
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
| Technique | Stationary Phase | Mobile Phase/Solvent | Expected Outcome for Pure Product |
| TLC | Silica Gel | 30-50% Ethyl Acetate in Hexanes | Single spot with Rf ~0.3-0.5 |
| Column Chromatography | Silica Gel | Gradient: 20-100% Ethyl Acetate in Hexanes, then 0-5% Methanol in Ethyl Acetate | Elution of the pure compound |
| Recrystallization | N/A | Ethanol, Methanol, or Ethyl Acetate/Hexanes | Formation of crystalline solid |
| HPLC | C18 | Gradient: Water (with 0.1% Formic Acid) and Acetonitrile | Single major peak |
Visualizations
Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Column Chromatography
Caption: Troubleshooting common issues in column chromatography.
References
-
Khan Academy. (n.d.). Thin-layer chromatography (TLC). [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). CHEM 344 Thin Layer Chromatography. [Link]
-
Gaikwad, D. D., et al. (2015). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 5(24), 18365-18387. [Link]
-
Kudinova, M. A., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia, 68(2), 427–431. [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. community.wvu.edu [community.wvu.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 [pharmacia.pensoft.net]
Technical Support Center: Optimizing Solvent Systems for Chromatography of Indazole Derivatives
Welcome to the technical support center for the chromatographic analysis of indazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of method development and troubleshooting for this important class of N-heterocyclic compounds. Indazoles are prevalent scaffolds in medicinal chemistry, making robust and efficient chromatographic methods essential for their purification and analysis.[1] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions about selecting and optimizing mobile phases for indazole derivative chromatography.
Q1: What are the recommended starting solvent systems for reversed-phase HPLC of indazole derivatives?
A1: For most indazole derivatives, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.[2] A typical starting point is a gradient elution using:
-
Mobile Phase A: Water with an acidic modifier.
-
Mobile Phase B: Acetonitrile or Methanol.
A generic starting gradient would be to go from a low percentage of the organic modifier (e.g., 5-10% B) to a high percentage (e.g., 95% B) over 15-20 minutes.[3] This initial "scouting gradient" helps to determine the approximate elution conditions for your compound.[3][4] Water/acetonitrile mixtures are often preferred as a starting point because they offer good eluotropic strength and lower viscosity, leading to better efficiency.[5]
Q2: How does the basicity of the indazole ring affect solvent system selection?
A2: The indazole core contains basic nitrogen atoms, which can interact strongly with residual acidic silanol groups on the surface of silica-based stationary phases. This interaction is a primary cause of poor peak shape, especially peak tailing.[6]
To mitigate this, it is crucial to control the mobile phase pH. By adding an acidic modifier, you can protonate the basic nitrogens on the indazole and suppress the ionization of the silanol groups.[6] This minimizes unwanted secondary ionic interactions, leading to more symmetrical peaks. For basic compounds like indazoles, using a mobile phase with a pH at least 2 units below the pKa of the analyte is a common strategy to ensure it is in a single, protonated form, which generally improves peak shape.[7][8]
Q3: What is the role of acidic additives like formic acid versus trifluoroacetic acid (TFA)?
A3: Acidic additives are essential for good chromatography of basic compounds.
-
Formic Acid (FA): Typically used at 0.1% (v/v), formic acid is the preferred additive for liquid chromatography-mass spectrometry (LC-MS) applications. It effectively lowers the mobile phase pH to protonate basic analytes and improve peak shape without causing significant ion suppression in the mass spectrometer.[9]
-
Trifluoroacetic Acid (TFA): Also used at concentrations around 0.1%, TFA is a stronger acid and a potent ion-pairing agent.[9][10] It is excellent for improving peak shape in UV-based detection methods by effectively masking silanol interactions. However, TFA is known to cause significant signal suppression in ESI-MS and can permanently contaminate the system.[10] Therefore, TFA should be avoided in LC-MS methods .[9]
| Additive | Typical Concentration | Recommended Use | Key Consideration |
| Formic Acid | 0.1% | LC-MS, LC-UV | MS-compatible, less effective ion-pairing than TFA.[9] |
| Trifluoroacetic Acid | 0.05% - 0.1% | LC-UV only | Excellent peak shape, but causes severe ion suppression in MS.[10] |
| Acetic Acid | 0.1% - 1.0% | LC-MS, Chiral separations | Weaker acid, provides different selectivity. |
Q4: When should I consider Normal Phase or HILIC for indazole derivatives?
A4: While reversed-phase is most common, alternative modes are useful in specific situations.
-
Normal Phase Chromatography (NPC): This technique uses a polar stationary phase (like silica) and a non-polar mobile phase (e.g., hexane/ethyl acetate).[11] NPC is particularly effective for separating isomers or very non-polar indazole derivatives that are not well-retained in RP-HPLC. Common solvent systems include mixtures of hexane with ethyl acetate or dichloromethane with methanol.[12][13]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the method of choice for very polar indazole derivatives that have little to no retention in reversed-phase mode.[14][15] It utilizes a polar stationary phase with a mobile phase rich in an organic solvent, typically acetonitrile (>70%), and a small amount of aqueous buffer.[14][16] In HILIC, retention increases as the amount of organic solvent in the mobile phase increases, which is the opposite of reversed-phase.[14]
Section 2: Troubleshooting Guide
This section provides a structured approach to solving common chromatographic problems encountered with indazole derivatives.
Problem 1: Poor Peak Shape (Tailing)
Q: My indazole derivative peak is showing significant tailing. What are the causes and how can I fix it?
A: Peak tailing for basic compounds like indazoles is most often caused by secondary interactions with the stationary phase.[12]
Troubleshooting Workflow for Peak Tailing
Caption: Decision tree for troubleshooting peak tailing.
Detailed Solutions:
-
Optimize Mobile Phase pH: The most critical factor. The acidic additive protonates the indazole, preventing it from interacting with deprotonated silanols on the silica surface. A lower pH mobile phase generally yields more symmetric peaks for basic compounds.
-
Use a Deactivated Column: Modern HPLC columns are often "end-capped" to cover many of the accessible silanol groups. Using a column specifically designed for the analysis of basic compounds can significantly improve peak shape.
-
Match Injection Solvent: Injecting the sample in a solvent significantly stronger (i.e., more organic) than the initial mobile phase can cause peak distortion, including tailing and fronting. Always try to dissolve your sample in the mobile phase itself.
-
Add a Basic Modifier (Normal Phase): When using normal phase chromatography on a silica column, the acidic nature of the silica can cause severe tailing for basic indazoles. Adding a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to the mobile phase can neutralize these active sites and improve peak shape.[12]
Problem 2: Co-elution or Poor Resolution of Isomers
Q: I am trying to separate constitutional isomers or enantiomers of an indazole derivative, but they are co-eluting. What strategies can I use to improve resolution?
A: Separating isomers often requires careful optimization of selectivity.
Strategies for Isomer Separation:
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. Methanol and acetonitrile have different solvent properties and can offer different selectivity for closely related compounds.
-
Optimize Temperature: Adjusting the column temperature can alter selectivity. Try running the analysis at a lower (e.g., 25°C) and a higher (e.g., 40°C) temperature to see the effect on resolution.
-
Switch to Normal Phase: Normal phase chromatography often provides better selectivity for structural isomers than reversed-phase. Experiment with solvent systems like hexane/ethyl acetate or hexane/isopropanol.[13]
-
Chiral Separations: For enantiomers, a chiral stationary phase (CSP) is required.[17][18] Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are widely used for this purpose.[19][20] Method development often involves screening different chiral columns with various mobile phases, typically normal-phase eluents (hexane/alcohol mixtures), polar organic, or reversed-phase modes.[17][20][21]
Problem 3: Poor Retention of Polar Indazole Derivatives
Q: My indazole derivative is very polar and elutes at or near the void volume in reversed-phase. How can I increase its retention?
A: Poorly retained polar compounds are a common challenge in RP-HPLC.
Workflow for Improving Retention of Polar Analytes
Caption: Workflow for increasing retention of polar compounds.
Detailed Solutions:
-
Reduce Organic Content: The most straightforward approach is to decrease the percentage of acetonitrile or methanol in your mobile phase. You may need to start your gradient at 0% or 5% organic.
-
Use an Aqueous-Stable Column: Standard C18 columns can undergo "phase collapse" in highly aqueous mobile phases, leading to loss of retention. Use a column specifically designed for use in 100% aqueous conditions (often labeled "AQ" or having a polar-embedded ligand).
-
Switch to HILIC: For very hydrophilic compounds, HILIC is the most effective solution.[14][22] The mechanism involves partitioning the polar analyte into a water-enriched layer on the surface of the polar stationary phase.[15][22] A typical HILIC mobile phase is 80-95% acetonitrile with a small amount of aqueous buffer (e.g., 10 mM ammonium formate).[14][23]
Section 3: Experimental Protocols
Protocol 1: Generic Method Development for a Novel Indazole Derivative
This protocol outlines a systematic approach to developing a robust RP-HPLC method.[24][25]
Objective: To establish initial chromatographic conditions for a new indazole derivative of unknown polarity.
Materials:
-
HPLC system with UV or MS detector
-
C18 column (e.g., 150 x 4.6 mm, 5 µm)
-
HPLC-grade water, acetonitrile, and formic acid
-
Sample of indazole derivative dissolved in 50:50 water:acetonitrile
Procedure:
-
Prepare Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Perform a Scouting Gradient:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Gradient Program:
-
0.0 min: 5% B
-
20.0 min: 95% B
-
25.0 min: 95% B
-
25.1 min: 5% B
-
30.0 min: 5% B (re-equilibration)
-
-
-
Analyze the Results:
-
Determine the retention time (t_R) of your analyte.
-
Use the retention time to calculate the approximate percentage of organic solvent needed for elution. An optimal isocratic mobile phase will typically provide a retention factor (k') between 2 and 10.
-
-
Optimize the Method:
-
Isocratic Elution: If you have a simple mixture or are purifying a single compound, you can switch to an isocratic method based on the scouting run.
-
Gradient Optimization: If you have a complex mixture, adjust the gradient slope around the elution point of your main analyte to improve the resolution of nearby impurities. A shallower gradient will increase resolution.[4]
-
References
-
Abushoffa, A. M., & Al-Awaida, W. J. (2018). Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC. Acta Chimica Slovenica. [Link]
-
Pharmaguideline. (n.d.). Steps for HPLC Method Development. [Link]
-
American Pharmaceutical Review. (n.d.). Navigating HPLC Method Development: Tips for Success. [Link]
-
C. F. Poole. (2000). HPLC Method Development and Validation for Pharmaceutical Analysis. In Separation Science and Technology. [Link]
-
Chromatography Forum. (2024). HPLC Method Development Steps For Pharmaceuticals: How To Make. [Link]
-
Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
HPLC Troubleshooting. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Krstulović, A. M., et al. (2018). Chiral separation of imidazole antifungal drugs using polysaccharide-based chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Cirilli, R., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]
-
D. Lebœuf, et al. (2015). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Organic & Biomolecular Chemistry. [Link]
-
Chirita, C., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. [Link]
-
International Journal of Pharmaceutical Sciences. (2024). Hydrophilic Interaction Liquid Chromatography (Hilic). [Link]
-
MicroSolv Technology Corporation. (n.d.). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. [Link]
-
Journal of Chromatography A. (2012). Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. [Link]
-
PubMed. (2018). Normal-phase liquid chromatography retention behavior of polycyclic aromatic sulfur heterocycles and alkyl-substituted polycyclic aromatic sulfur heterocycle isomers on an aminopropyl stationary phase. [Link]
-
National Institutes of Health. (2017). Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents. [Link]
-
Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. [Link]
-
Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]
-
LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. [Link]
-
ResearchGate. (2018). For HPLC, what different mobile phases are best to start with for methods development?. [Link]
-
ResearchGate. (n.d.). Effect of pH on retention time of all analytes. Mobile phase: a mixture.... [Link]
-
Macedonian Pharmaceutical Bulletin. (n.d.). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. [Link]
-
KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]
-
Pharmaguideline. (2017). Solvents used in HPLC Mobile Phase. [Link]
-
Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. [Link]
-
ResearchGate. (2025). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Royal Society of Chemistry. (2015). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]
-
National Institutes of Health. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. [Link]
-
Biotage. (2023). How should normal-phase gradient solvents be chosen?. [Link]
-
ResearchGate. (n.d.). Separation of enantiomers of chiral imidazole and triazole derivatives using acetonitrile as a mobile phase. [Link]
-
R Discovery. (2024). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]
-
Waters Blog. (2019). Mobile Phase Additives for Peptide Characterization. [Link]
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Validation & Comparative
A Comparative Guide to the Validation of Ethyl 7-hydroxy-1H-indazole-5-carboxylate Purity: Methodologies and Best Practices
This guide provides a comprehensive comparison of analytical methods for the validation of Ethyl 7-hydroxy-1H-indazole-5-carboxylate purity. As a critical intermediate in pharmaceutical synthesis, ensuring the purity and identity of this compound is paramount for the safety, efficacy, and quality of the final drug product. Our discussion is grounded in the principles of scientific integrity and adheres to internationally recognized standards, such as the ICH guidelines, to provide researchers, scientists, and drug development professionals with a robust framework for analytical validation.
The Imperative of Purity Validation
This compound (Molecular Formula: C₁₀H₁₀N₂O₃, Molecular Weight: 206.20 g/mol ) is a heterocyclic building block whose purity can directly influence the impurity profile and stability of an Active Pharmaceutical Ingredient (API). A comprehensive analytical validation package is not merely a regulatory requirement; it is a scientific necessity to demonstrate that an analytical procedure is fit for its intended purpose.[1] This guide will explore the synergistic application of chromatographic and spectroscopic techniques to build a self-validating system for quality control.
Foundational Framework: ICH Q2(R2) Guidelines
The validation of analytical procedures is systematically outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline.[2] This guideline provides a harmonized approach to defining the performance characteristics and acceptance criteria needed to ensure data is reliable and reproducible.[3] Key validation parameters, which we will explore in the context of specific methods, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.[3][4]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[3][4]
-
Accuracy: The closeness of test results to the true value.[3][4]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions (repeatability, intermediate precision).[4]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity and Assay Determination
For a polar, UV-active molecule like this compound, reversed-phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the predominant technique for quantitative analysis of purity and the assay of the main component. Its high resolution, sensitivity, and quantitative accuracy make it indispensable.
Causality Behind Experimental Choices
-
Reversed-Phase (RP) Chromatography: The molecule contains both polar (hydroxy, indazole NH) and non-polar (ethyl ester, benzene ring) moieties, making it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.
-
Acidified Mobile Phase: The use of an acid modifier (e.g., formic acid or trifluoroacetic acid) in the water/acetonitrile mobile phase is critical. It protonates the hydroxyl group and suppresses the ionization of any acidic or basic impurities, leading to sharper, more symmetrical peaks and reproducible retention times.
-
UV Detection: The indazole ring system is a strong chromophore, providing excellent sensitivity for UV detection, typically in the range of 210-300 nm.
Experimental Protocol: Stability-Indicating HPLC Method
This protocol is designed not only to quantify purity but also to be "stability-indicating," meaning it can separate the main peak from potential degradation products.
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent). This yields a 100 µg/mL solution.
-
Test Solution: Prepare the test sample in the same manner as the standard solution.
-
Validation Strategy & Forced Degradation
To ensure the method is specific and stability-indicating, forced degradation studies must be performed.[5][6] The goal is to achieve 5-20% degradation of the active substance to ensure that any resulting degradants are detected and separated from the main peak.[6]
-
Acid Hydrolysis: Reflux sample with 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: Reflux sample with 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose sample solution to UV light (254 nm) and cool white fluorescent light as per ICH Q1B guidelines.[5]
The chromatograms from these stress conditions are then compared to that of an unstressed sample to demonstrate peak purity and specificity.
Visualization: HPLC Method Validation Workflow
Caption: Workflow for validating an HPLC method according to ICH guidelines.
Spectroscopic Techniques: Unambiguous Identity and Structural Confirmation
While HPLC excels at quantification, it provides limited structural information. Spectroscopic methods are essential for confirming the identity of the main component and elucidating the structure of unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for molecular structure elucidation. Both ¹H and ¹³C NMR are used to provide an unambiguous fingerprint of this compound, confirming the connectivity of all atoms.
-
Expertise: For indazole derivatives, ¹H NMR can confirm the substitution pattern on the bicyclic ring system, the presence of the ethyl ester group (characteristic quartet and triplet), and the exchangeable protons (NH and OH).[7][8] ¹³C NMR complements this by identifying all unique carbon environments.[7][9]
-
Protocol: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆), which is suitable for solubilizing the compound and observing the NH and OH protons. Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. The resulting spectra should be compared against a fully characterized reference standard or theoretical predictions.
Mass Spectrometry (MS)
Mass spectrometry provides precise mass information, confirming the molecular weight of the compound and helping to identify impurities. When coupled with HPLC (LC-MS), it becomes a powerful tool for impurity profiling.
-
Expertise: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, typically yielding a strong protonated molecular ion [M+H]⁺ at m/z 207.2. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy, distinguishing it from other potential impurities with the same nominal mass.
-
Protocol: An LC-MS method can be developed using the HPLC conditions described above, directing the column effluent into the mass spectrometer. Full scan mode is used to detect all ionizable species, and tandem MS (MS/MS) can be used to fragment ions for structural elucidation of unknown peaks observed in the chromatogram.[10]
Comparison of Primary Analytical Methods
No single technique is sufficient for complete validation. A multi-faceted approach is required, where each method provides a unique and complementary piece of information.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Purpose | Purity, Assay, Quantitative Impurity Profiling | Unambiguous Identity, Structure Elucidation | Identity (Molecular Weight), Structure of Unknowns |
| Principle | Differential partitioning between stationary and mobile phases | Nuclear spin transitions in a magnetic field | Mass-to-charge ratio of ionized molecules |
| Output | Chromatogram (Retention Time, Peak Area) | Spectrum (Chemical Shift, Coupling Constants) | Mass Spectrum (m/z, Isotope Pattern) |
| Key Strength | Excellent quantitative accuracy and precision.[11] | Provides complete, unambiguous structural information.[12] | High sensitivity and specificity for mass; ideal for impurity ID.[10] |
| Key Limitation | Co-eluting impurities can be missed; provides no structural data. | Low sensitivity; requires pure sample for primary standard characterization. | Isomers are often indistinguishable; quantification can be complex. |
| Typical Use | Routine QC batch release, stability studies. | Reference standard characterization, structural confirmation. | Impurity identification during forced degradation, metabolite studies. |
An Integrated Strategy for Complete Validation
A robust validation strategy integrates these techniques in a logical workflow to build a complete picture of the compound's purity and identity.
Visualization: Integrated Validation Strategy
Caption: An integrated workflow for the analytical validation of a new batch.
This workflow begins with absolute identity confirmation using spectroscopic methods. Once identity is verified, the validated, stability-indicating HPLC method is used for quantitative assessment. Any significant unknown impurities detected during the HPLC run are then characterized using LC-MS/MS, ensuring a comprehensive understanding of the material's quality.
Conclusion
The validation of this compound purity is a rigorous process that relies on the strategic deployment of multiple analytical techniques. While RP-HPLC serves as the quantitative workhorse for purity and assay testing, its power is fully realized only when supported by the unambiguous structural confirmation provided by NMR and the sensitive impurity identification capabilities of Mass Spectrometry. By following a validation framework grounded in ICH guidelines and employing a scientifically sound, integrated approach, researchers and drug developers can ensure the quality and consistency of this vital pharmaceutical intermediate, ultimately contributing to the development of safe and effective medicines.
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- European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
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- YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures.
- SciSpace. (2016, December 14). Forced Degradation Studies.
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- Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.
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A Senior Application Scientist's Guide to the Analysis of Ethyl 7-hydroxy-1H-indazole-5-carboxylate: A Comparative Study of HPLC-UV and LC-MS/MS Methodologies
In the landscape of pharmaceutical research and development, the robust and reliable analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Ethyl 7-hydroxy-1H-indazole-5-carboxylate, a key building block in the synthesis of various bioactive molecules, particularly kinase inhibitors, demands accurate quantification and purity assessment.[1][2] This guide provides an in-depth comparison of two prevalent analytical techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the methodologies, performance characteristics, and practical considerations for each technique. The insights provided herein are grounded in established principles of analytical chemistry and method validation, aiming to empower you to make informed decisions for your specific analytical challenges.
The Analyte: this compound
This compound (C₁₀H₁₀N₂O₃, MW: 206.2 g/mol ) is a heterocyclic compound featuring an indazole core.[3] The presence of a chromophore in its structure makes it amenable to UV detection, a foundational principle in HPLC analysis.[4] Its potential for ionization allows for sensitive and selective detection by mass spectrometry. Understanding the physicochemical properties of this molecule is the first step in developing a robust analytical method.[5]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse of QC
HPLC is a cornerstone of pharmaceutical analysis, widely employed for its precision, robustness, and cost-effectiveness in quantifying APIs and assessing their purity.[6] A typical HPLC system separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase.[6] For a molecule like this compound, a reversed-phase HPLC method is the logical starting point.[4]
Experimental Protocol: HPLC-UV Method
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a suitable solvent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v), to create a 1 mg/mL stock solution.
-
Prepare working standards by serial dilution of the stock solution to construct a calibration curve (e.g., 1-100 µg/mL).
-
For assay of a sample, prepare it in the same diluent to a concentration within the calibration range.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for separating moderately polar compounds.[4]
-
Mobile Phase: A gradient elution is often preferred for method development to ensure separation from potential impurities.[7]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) %B 0.0 10 10.0 90 12.0 90 12.1 10 | 15.0 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detector: Wavelength set at the λmax of the analyte for maximum sensitivity, which would be determined by a UV scan (typically in the range of 254-280 nm for such structures).[4]
Rationale for Choices:
-
The C18 column provides a nonpolar stationary phase suitable for the retention of the indazole derivative.
-
The use of formic acid in the mobile phase helps to control the ionization state of the analyte and improve peak shape.
-
A gradient elution ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated from the main analyte peak.[7]
HPLC-UV Workflow
Caption: Workflow for HPLC-UV analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Specificity
For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity identification, LC-MS/MS is the method of choice.[8] This technique couples the separation power of HPLC with the detection specificity of tandem mass spectrometry.[8]
Experimental Protocol: LC-MS/MS Method
1. Sample Preparation:
-
Sample preparation is similar to HPLC-UV but may involve more rigorous cleanup steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE), especially for complex matrices like plasma or tissue extracts.[9] For the purpose of this comparison, we will assume a similar sample preparation as for HPLC.
2. Chromatographic Conditions:
-
Column: A C18 column with smaller particle size (e.g., 2.1 x 50 mm, 1.8 µm) is often used to achieve faster separations and better peak shapes, compatible with the speed of MS detectors.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program: A faster gradient can often be employed.
Time (min) %B 0.0 5 3.0 95 4.0 95 4.1 5 | 5.0 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is expected to be effective for this molecule due to the presence of nitrogen atoms that can be readily protonated.[10]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[9]
-
MRM Transition: This would be determined by infusing a standard solution of the analyte into the mass spectrometer.
-
Parent Ion (Q1): [M+H]⁺ = m/z 207.2
-
Product Ion (Q3): A stable fragment ion would be selected after collision-induced dissociation (CID). For example, a hypothetical fragment could be m/z 161.2 (loss of ethanol).
-
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
Rationale for Choices:
-
The smaller column dimensions and particle size allow for faster analysis times and reduced solvent consumption.
-
ESI in positive mode is generally effective for nitrogen-containing compounds.
-
MRM provides exceptional selectivity by monitoring a specific parent-to-product ion transition, minimizing interference from matrix components.[9]
LC-MS/MS Workflow
Caption: Workflow for LC-MS/MS analysis.
Performance Comparison: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis. The following table summarizes the expected performance characteristics based on established method validation principles.[11]
| Parameter | HPLC-UV | LC-MS/MS | Rationale & Justification |
| Linearity (r²) | > 0.999 | > 0.999 | Both techniques are capable of excellent linearity over a defined concentration range.[12] |
| Sensitivity (LOQ) | ~0.1 - 1 µg/mL | ~0.1 - 1 ng/mL | LC-MS/MS offers significantly lower limits of quantification due to the high selectivity and low noise of MRM detection.[13] |
| Precision (%RSD) | < 2% | < 5-15% | HPLC-UV is generally considered more precise for high-concentration assays. The complexity of the MS source can introduce slightly more variability.[14] |
| Accuracy (% Recovery) | 98-102% | 95-105% | Both methods can achieve high accuracy when properly validated. |
| Specificity | Moderate | Very High | HPLC-UV relies on chromatographic separation for specificity. Co-eluting impurities with similar UV spectra can interfere. LC-MS/MS provides specificity from both retention time and the unique mass transition.[14] |
| Run Time | ~15 min | ~5 min | LC-MS/MS methods are often faster due to the use of UPLC systems and the ability to resolve compounds by mass even with partial chromatographic co-elution. |
| Cost (Instrument) | Lower | Higher | Mass spectrometers are a significant capital investment compared to UV detectors. |
| Robustness | High | Moderate | HPLC-UV systems are generally more robust and require less specialized maintenance. MS systems are more sensitive to matrix effects and require more frequent cleaning and calibration.[14] |
Conclusion and Recommendations
Both HPLC-UV and LC-MS/MS are powerful techniques for the analysis of this compound, each with its own set of advantages.
Choose HPLC-UV when:
-
Performing routine quality control (QC) assays for purity and content uniformity where the analyte concentration is high.
-
Working with relatively clean sample matrices.
-
Cost and robustness are primary considerations.
Choose LC-MS/MS when:
-
Requiring high sensitivity for trace-level quantification, such as in pharmacokinetic studies, impurity profiling, or metabolite identification.[9]
-
Analyzing complex sample matrices where specificity is critical to avoid interferences.
-
High throughput is needed, as the faster run times can significantly increase sample turnover.
Ultimately, the selection of the analytical method should be guided by the specific goals of the study, regulatory requirements, and available resources. A well-developed and validated method, whether HPLC-UV or LC-MS/MS, is crucial for ensuring the quality and integrity of the data generated in the drug development process.[5]
References
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A Comparative Guide to 1H- and 2H-Indazole Tautomer Stability for Drug Development Professionals
Indazole, a bicyclic heteroaromatic scaffold, is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1] The biological efficacy of indazole-based compounds is critically dependent on their molecular structure, particularly the presentation of hydrogen bond donors and acceptors. A pivotal, and often decisive, feature of indazole chemistry is its prototropic tautomerism, primarily the equilibrium between the 1H- and 2H-tautomers.[1] This equilibrium can profoundly influence a molecule's physicochemical properties, receptor binding affinity, and metabolic stability.
This guide provides a comprehensive analysis of the factors governing the stability of 1H- and 2H-indazole tautomers, offering experimental and computational insights to aid in the rational design of novel therapeutics.
The Fundamental Equilibrium: An Overview
Indazoles can theoretically exist in three tautomeric forms, but the 3H-tautomer is significantly less stable and rarely observed.[1][2] The scientifically and pharmaceutically relevant equilibrium is the one between the aromatic, benzenoid 1H-indazole and the quinonoid 2H-indazole.[3]
In the gas phase and in most common solution-phase conditions, the 1H-tautomer is thermodynamically the more stable form.[2][3] This inherent stability is often attributed to its greater aromatic character compared to the quinoid-like structure of the 2H-tautomer.[4] However, this energetic preference is subtle, and the equilibrium can be readily influenced and even reversed by a variety of environmental and structural factors.
Caption: Key factors that modulate the 1H- and 2H-indazole tautomeric equilibrium.
Solvent Effects
The surrounding solvent environment plays a critical role. The 2H-tautomer possesses a significantly larger dipole moment than the 1H-tautomer. [1]Consequently, polar solvents tend to stabilize the 2H form, shifting the equilibrium in its favor. In contrast, non-polar solvents favor the less polar 1H-tautomer. This solvatochromic effect can be readily observed using UV-Vis spectroscopy. [5]
Substituent Effects
The electronic nature of substituents on the indazole ring can fine-tune the relative stabilities.
-
Electron-Withdrawing Groups (EWGs): EWGs can differentially stabilize the tautomers depending on their position. For example, calculations on 3-NO₂ derivatives showed a decrease in the energy difference between the tautomers, although the 1H form remained more stable. [4]* Electron-Donating Groups (EDGs): EDGs can likewise influence the electron distribution and relative stability.
-
Steric Hindrance: Bulky substituents, particularly at the C7 or C3 positions, can sterically hinder the N1 or N2 positions, influencing the regioselectivity of reactions like N-alkylation and, by extension, favoring the less hindered tautomeric form. [6]
Hydrogen Bonding
Perhaps the most dramatic shifts in equilibrium are driven by hydrogen bonding.
-
Intramolecular H-Bonds: A strategically placed substituent capable of forming an intramolecular hydrogen bond with the N2-H can lock the molecule in the 2H-tautomeric form. This is often observed in less polar solvents like CDCl₃, where the 2H-tautomer can become the predominant species. [7][8]* Intermolecular H-Bonds & Dimerization: In the solid state or in concentrated solutions, indazoles can form centrosymmetric dimers. [8]DFT calculations have shown that dimers of the 2H-tautomer can be more stable than the corresponding 1H-dimers, providing a powerful driving force for shifting the equilibrium. [7][8]This dimerization is a key consideration in crystallography and solid-state formulation.
Experimental Protocols for Tautomer Analysis
Characterizing the tautomeric ratio requires robust analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for determining tautomer populations in solution.
Workflow for Tautomer Population Analysis
Caption: An experimental workflow for the quantification of indazole tautomers using NMR.
Detailed Protocol: NMR-Based Quantification of Tautomeric Ratio
This protocol provides a self-validating system by comparing results across solvents of different polarities, revealing the equilibrium's sensitivity.
-
Sample Preparation (Causality-Driven Choice):
-
Accurately weigh ~5-10 mg of the indazole compound.
-
Prepare at least two separate samples by dissolving the compound in 0.6 mL of deuterated solvents of differing polarity.
-
Solvent A (Less Polar): Chloroform-d (CDCl₃). This environment minimizes solvent-solute hydrogen bonding and reveals near-intrinsic preferences or those driven by intramolecular forces. [8] * Solvent B (Polar, H-Bond Acceptor): Dimethyl sulfoxide-d₆ (DMSO-d₆). This solvent actively disrupts intramolecular H-bonds and can form its own H-bonds, often favoring the 1H-tautomer. [8] * Ensure complete dissolution. Gentle warming or sonication may be applied if necessary.
-
-
-
NMR Data Acquisition:
-
Acquire quantitative ¹H NMR spectra for each sample at a constant, controlled temperature (e.g., 298 K). Use a sufficient relaxation delay (D1 ≥ 5 * T₁) to ensure accurate signal integration.
-
Acquire ¹³C NMR and 2D NMR (HSQC, HMBC) spectra as needed to unambiguously assign signals to the correct tautomer and position. The chemical shifts, particularly for carbons in the pyrazole ring, are highly diagnostic. [9]
-
-
Spectral Analysis and Integration:
-
Identify well-resolved, non-overlapping signals that are unique to the 1H- and 2H-tautomers. Protons on the nitrogen (N-H) or adjacent carbons (C3-H) are often suitable.
-
Carefully integrate the area under the selected peaks for both tautomers present in the spectrum.
-
-
Calculation of Equilibrium Constant (K_T):
-
Calculate the molar ratio of the tautomers using the integration values. For signals corresponding to a single proton in each tautomer:
-
Molar Ratio = (Integration of 2H signal) / (Integration of 1H signal)
-
-
The tautomeric equilibrium constant is then K_T = [2H] / [1H].
-
The free energy difference can be calculated using: ΔG = -RT ln(K_T).
-
Implications for Rational Drug Design
The tautomeric state of an indazole is not an academic curiosity; it is a critical determinant of biological function.
-
Receptor Recognition: The two tautomers present different hydrogen bond donor/acceptor patterns. A drug existing as a 1H-tautomer will bind differently to a target protein than its 2H counterpart. An incorrect assumption about the dominant tautomer can lead to flawed structure-activity relationship (SAR) models.
-
Physicochemical Properties: Tautomerism affects pKa, lipophilicity (logP), and solubility. A shift in the tautomeric equilibrium upon moving from an aqueous environment to a lipid membrane can impact a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Chemical Reactivity and Metabolism: The different electronic structures of the tautomers can lead to different metabolic pathways or chemical stability issues. For instance, the photoreactivity of the two tautomers is known to be distinct. [10] By understanding and controlling the tautomeric equilibrium through judicious selection of substituents and formulation strategies, drug development professionals can optimize the pharmacological profile of indazole-based drug candidates.
References
- BenchChem. (2025). Tautomerism in Substituted 1H-Indazoles: A Technical Guide for Drug Development Professionals.
- ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
-
ResearchGate. (2008). Theoretical estimation of the annular tautomerism of indazoles. [Link]
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Sigalov, M. V., Afonin, A. V., Sterkhova, I. V., & Shainyan, B. A. (2019). 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. The Journal of Organic Chemistry, 84(14), 9075–9086. [Link]
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Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415–420. [Link]
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A Comprehensive Guide to the Structural Confirmation of Ethyl 7-hydroxy-1H-indazole-5-carboxylate Derivatives using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Indazoles and the Imperative of Unambiguous Structural Verification
Indazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of biological activities that have led to their incorporation into a variety of therapeutic agents. Their versatile scaffold allows for fine-tuning of physicochemical properties, making them attractive candidates in drug discovery programs targeting cancer, inflammation, and neurological disorders. The precise substitution pattern on the indazole core is paramount to a compound's efficacy and safety. Consequently, the unambiguous confirmation of the molecular structure, including the crucial distinction between N-1 and N-2 isomers, is a critical step in the synthesis and development of these compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of organic molecules, including complex heterocyclic systems like indazoles. This guide, intended for researchers and scientists in the field, provides an in-depth, technically-grounded comparison of NMR techniques for the structural confirmation of ethyl 7-hydroxy-1H-indazole-5-carboxylate and its derivatives. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
The Power of the Proton: Unraveling the Structure with ¹H NMR
One-dimensional proton (¹H) NMR spectroscopy is the initial and often most informative experiment for structural analysis. For a representative compound, this compound, the ¹H NMR spectrum provides a wealth of information regarding the number of distinct proton environments, their electronic surroundings, and their spatial relationships.
Expected ¹H NMR Spectral Features:
A detailed analysis of the expected ¹H NMR spectrum reveals key diagnostic signals:
-
Indazole Core Protons: The aromatic region will display characteristic signals for the protons on the indazole ring. The precise chemical shifts are influenced by the electronic effects of the hydroxyl and carboxylate substituents.
-
Ethyl Ester Protons: The ethyl group will present as a quartet and a triplet, indicative of the -CH2-CH3 moiety. The quartet arises from the methylene protons being coupled to the three methyl protons, and the triplet from the methyl protons being coupled to the two methylene protons.
-
Exchangeable Protons: The hydroxyl (-OH) and amine (-NH) protons will appear as broad singlets. Their chemical shifts can be highly variable and are sensitive to solvent, concentration, and temperature. A deuterium oxide (D₂O) exchange experiment can definitively identify these peaks, as they will disappear from the spectrum upon addition of D₂O.
The Causality of Chemical Shifts:
The electron-withdrawing nature of the carboxylate group and the electron-donating effect of the hydroxyl group will influence the chemical shifts of the aromatic protons. Protons ortho and para to the hydroxyl group will be shielded (shifted to a lower ppm value), while those in proximity to the carboxylate group will be deshielded (shifted to a higher ppm value).
A Deeper Look: Probing the Carbon Skeleton with ¹³C NMR
Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing a detailed map of the carbon framework of the molecule. Each unique carbon atom in the molecule will produce a distinct signal in the ¹³C NMR spectrum.
Expected ¹³C NMR Chemical Shift Ranges:
| Carbon Atom | Expected Chemical Shift (ppm) | Rationale |
| Carbonyl (C=O) | 165-175 | Characteristic of ester carbonyl carbons. |
| Aromatic Carbons | 110-150 | The specific shifts depend on the electronic environment created by the substituents. |
| Methylene (-CH₂) | 60-70 | Deshielded due to the adjacent oxygen atom of the ester. |
| Methyl (-CH₃) | 10-20 | Typical chemical shift for an aliphatic methyl group. |
The chemical shifts of the indazole ring carbons are particularly diagnostic for the substitution pattern.
Piecing the Puzzle Together: The Power of 2D NMR Spectroscopy
While 1D NMR provides foundational information, two-dimensional (2D) NMR experiments are indispensable for the definitive assignment of all proton and carbon signals and for confirming the connectivity of the molecule.
Key 2D NMR Experiments and Their Applications:
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule. For instance, the correlation between the quartet and triplet of the ethyl group will be clearly visible.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for elucidating the overall carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away. This allows for the connection of different spin systems and the unambiguous placement of substituents. For example, a correlation between the methylene protons of the ethyl group and the carbonyl carbon of the ester would confirm their connectivity.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of protons, which is invaluable for determining stereochemistry and, critically for indazoles, for distinguishing between N-1 and N-2 isomers. A key NOE correlation would be expected between the H-7 proton and the N-1 proton in the 1H-indazole tautomer.
Below is a DOT graph illustrating the key HMBC and NOESY correlations that would be expected for the this compound core structure, which are crucial for its unambiguous structural confirmation.
Caption: NMR-based structure confirmation workflow.
A Comparative Perspective: NMR vs. Alternative Analytical Techniques
While NMR is the gold standard for structure elucidation, other analytical techniques can provide complementary information.
| Technique | Strengths | Weaknesses | Application for Indazole Structure Confirmation |
| NMR Spectroscopy | Provides detailed information on molecular structure, connectivity, and stereochemistry. Non-destructive. | Relatively low sensitivity. Requires soluble samples. | The most powerful and definitive technique for unambiguous structure confirmation, including isomer differentiation. |
| Mass Spectrometry (MS) | High sensitivity. Provides accurate molecular weight and fragmentation patterns. | Does not provide detailed structural connectivity or stereochemical information. | Confirms the molecular formula. Fragmentation patterns can provide some structural clues but are not definitive for isomer assignment. |
| X-ray Crystallography | Provides the absolute, three-dimensional structure of a molecule in the solid state. | Requires a single, high-quality crystal, which can be difficult to obtain. The solid-state structure may not be representative of the structure in solution. | Can provide the ultimate proof of structure, but the difficulty in obtaining suitable crystals makes it less routine than NMR. |
| Infrared (IR) Spectroscopy | Provides information about the functional groups present in a molecule. | Provides limited information about the overall molecular structure. | Confirms the presence of key functional groups like -OH, -NH, and C=O. |
Conclusion: A Robust and Reliable Approach
The structural confirmation of this compound derivatives is a critical aspect of their development as potential therapeutic agents. This guide has outlined a comprehensive and self-validating approach centered on the power of modern NMR spectroscopy. By systematically applying 1D and 2D NMR techniques, researchers can confidently and unambiguously determine the molecular structure, including the crucial regiochemistry of substitution on the indazole core. This rigorous analytical approach is fundamental to ensuring the scientific integrity of research and development in the vital field of medicinal chemistry.
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The Ascendant Scaffold: A Comparative Guide to the Biological Activity of Substituted Indazole-5-carboxylates
The indazole core, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry, underpinning the development of numerous therapeutic agents.[1][2][3][4] Its structural resemblance to purines allows for interaction with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][4][5] Within this versatile family, substituted indazole-5-carboxylates and their corresponding amides have garnered significant attention as a particularly promising subclass for the development of novel therapeutics.[6][7][8]
This guide offers a comparative analysis of the biological activity of substituted indazole-5-carboxylates, providing a technical deep-dive for researchers, scientists, and drug development professionals. We will explore the nuanced effects of substituent placement on anticancer, anti-inflammatory, and kinase inhibitory activities, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Indazole-5-carboxylate Core: A Versatile Template for Drug Design
The indazole-5-carboxylate moiety serves as a key building block in the synthesis of bioactive molecules.[6] The carboxylate group at the 5-position provides a crucial anchor point for derivatization, allowing for the introduction of various functional groups to modulate the compound's physicochemical properties and biological activity. This strategic modification is central to optimizing potency, selectivity, and pharmacokinetic profiles.
Below is a generalized workflow for the synthesis and evaluation of substituted indazole-5-carboxylates, illustrating the iterative process of drug discovery.
Caption: A generalized workflow for the discovery and optimization of bioactive substituted indazole-5-carboxylates.
Anticancer Activity: Targeting the Proliferative Machinery
The indazole scaffold is a cornerstone in the development of modern anticancer agents, with several approved drugs, such as Pazopanib and Axitinib, featuring this core structure.[3] Substituted indazole-5-carboxylates, particularly the carboxamide derivatives, have demonstrated significant potential as antiproliferative agents, often through the inhibition of key protein kinases involved in cancer cell signaling.[8]
Comparative Antiproliferative Activity
The antiproliferative efficacy of substituted indazole-5-carboxamides is highly dependent on the nature and position of the substituents on the indazole ring and the amide moiety. The following table summarizes the in vitro activity of representative compounds against various cancer cell lines.
| Compound ID | Core Structure | R1 (at C3) | R2 (Amide) | Cancer Cell Line | IC50 (µM) | Reference |
| 8g | 5-ethylsulfonyl-indazole | Varied Phenyl | 4-fluorophenylurea | HCT-116 (Colon) | 0.024 | [7] |
| MCF-7 (Breast) | 0.028 | [7] | ||||
| 8h | 5-ethylsulfonyl-indazole | Varied Phenyl | 4-chlorophenylurea | HCT-116 (Colon) | 0.023 | [7] |
| MCF-7 (Breast) | 0.025 | [7] | ||||
| 95h | 1H-indazole-5-carboxamide | 4-(heterocyclyl)phenyl | Varied | HCT-116 (Colon) | 0.003 | [8] |
| 2a | 1H-indazole | (E)-3,5-dimethoxystyryl | 4-(4-methylpiperazin-1-yl)phenyl (at C6) | MCF-7 (Breast) | 1.15 | [9] |
| HCT-116 (Colon) | 4.89 | [9] | ||||
| 2f | 1H-indazole | (E)-3,5-dimethoxystyryl | 4-morpholinophenyl (at C6) | A549 (Lung) | 0.23 | [9] |
| HepG2 (Liver) | 0.31 | [9] | ||||
| MCF-7 (Breast) | 0.42 | [9] | ||||
| HCT-116 (Colon) | 1.15 | [9] |
Key Insights from the Data:
-
Impact of the 5-Substituent: The presence of an electron-withdrawing ethylsulfonyl group at the 5-position, as seen in compounds 8g and 8h , contributes to potent low nanomolar activity against colon and breast cancer cell lines.[7]
-
Role of the Amide Moiety: The urea linkage in 8g and 8h appears crucial for their high potency.[7]
-
Influence of C3 and C6 Substituents: Comparison of compounds 2a and 2f highlights the significant impact of substituents at other positions on the indazole ring. The morpholinophenyl group at C6 in 2f confers broader and more potent anticancer activity compared to the piperazinylphenyl group in 2a .[9]
-
Potency of 5-Carboxamides: Compound 95h , a 3,5-disubstituted indazole-5-carboxamide, exhibits exceptional potency against HCT-116 cells, underscoring the therapeutic potential of this specific substitution pattern.[8]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test indazole-5-carboxylate derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: A simplified workflow for an in vitro kinase inhibition assay using a luminescence-based method.
Antimicrobial Activity: A Frontier for Indazole-5-carboxylates
While the indazole scaffold is known to exhibit antimicrobial properties, specific data on the antimicrobial activity of substituted indazole-5-carboxylates is less abundant compared to their anticancer and anti-inflammatory activities. [12][13][14]However, the structural versatility of this scaffold suggests that it holds potential for the development of novel antimicrobial agents.
Comparative Antimicrobial Susceptibility
The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of N-methyl-3-aryl indazoles against various microbial strains. While not 5-carboxylate derivatives, this data provides insight into the antimicrobial potential of the broader indazole class.
| Compound ID | R (at C3) | Xanthomonas campestris | Bacillus megaterium | Escherichia coli | Candida albicans | Reference |
| 5a | Phenyl | 2.1 cm | 1.5 cm | 1.5 cm | - | [12] |
| 5f | 4-Chlorophenyl | 2.2 cm | - | - | - | [12] |
| 5i | 4-Nitrophenyl | 2.3 cm | - | - | - | [12] |
| 5j | 4-Methoxyphenyl | - | 1.6 cm | 1.6 cm | - | [12] |
| Streptomycin (Control) | - | 2.8 cm | 3.7 cm | 3.9 cm | 3.8 cm* | [12] |
*Zone of inhibition in cm (Well diffusion method)
Key Insights from the Data:
-
Moderate to Good Activity: Several of the tested N-methyl-3-aryl indazoles displayed moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. [12]* Substituent Effects: The nature of the aryl substituent at the C3 position influences the antimicrobial activity. For instance, electron-withdrawing groups like nitro (5i ) and chloro (5f ) appear to enhance activity against Xanthomonas campestris. [12]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. [15][16] Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Step-by-Step Protocol:
-
Prepare Inoculum: Culture the test microorganism (bacteria or fungi) on an appropriate agar medium. Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Prepare Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test indazole-5-carboxylate derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 35-37°C for most bacteria) for 16-24 hours.
-
Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Conclusion and Future Directions
Substituted indazole-5-carboxylates represent a highly promising and versatile scaffold for the development of novel therapeutic agents. The data presented in this guide clearly demonstrates their potential as potent anticancer, anti-inflammatory, and kinase inhibitory agents. The biological activity of these compounds can be finely tuned through strategic substitution at various positions on the indazole ring, allowing for the optimization of potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on:
-
Systematic SAR Studies: Comprehensive studies that systematically vary substituents at the N1, C3, and C6 positions of the indazole-5-carboxylate core are needed to build a more complete understanding of the structure-activity relationships for each biological activity.
-
Exploration of Antimicrobial Potential: The antimicrobial activity of substituted indazole-5-carboxylates is a relatively underexplored area. Screening of diverse libraries of these compounds against a broad panel of pathogenic bacteria and fungi could lead to the discovery of novel anti-infective agents.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects is crucial for their further development. This includes identifying specific kinase targets and understanding their impact on downstream signaling pathways.
-
In Vivo Efficacy and Safety Profiling: Promising lead compounds identified from in vitro studies must be evaluated in relevant animal models of disease to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
By leveraging the insights and methodologies outlined in this guide, researchers can continue to unlock the full therapeutic potential of the substituted indazole-5-carboxylate scaffold, paving the way for the development of the next generation of targeted therapies.
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A Senior Application Scientist's Guide to In Vitro Assay Validation for Kinase Inhibitors Derived from Ethyl 7-hydroxy-1H-indazole-5-carboxylate
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of in vitro assays for a promising class of kinase inhibitors derived from the Ethyl 7-hydroxy-1H-indazole-5-carboxylate scaffold. We will move beyond mere procedural lists to explore the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in scientific integrity.
The indazole core is a significant pharmacophore in medicinal chemistry, forming the backbone of several commercially available kinase inhibitors used in cancer therapy.[1] Derivatives of this scaffold are applied in the targeted treatment of various cancers, including lung, breast, and colon cancer.[1] As protein kinases are crucial targets in drug development, particularly for cancer, the rigorous validation of assays used to characterize novel inhibitors is paramount for the successful translation of these compounds from the bench to the clinic.[2][3] This guide will compare and contrast key assay technologies, provide detailed experimental protocols, and offer insights into data interpretation to ensure the generation of robust and reliable results.
Section 1: The Landscape of In Vitro Kinase Assays: Biochemical vs. Cell-Based Approaches
The initial characterization of a kinase inhibitor requires a multi-pronged approach, utilizing both biochemical and cell-based assays. Each assay type provides a unique and complementary piece of the puzzle. While biochemical assays offer a clean, direct measure of an inhibitor's interaction with its purified target, cell-based assays provide a more physiologically relevant context, accounting for factors like cell permeability and off-target effects.[4]
Biochemical Assays: A Direct Interrogation of the Target
Biochemical assays directly measure the enzymatic activity of a purified kinase or the binding of an inhibitor to the enzyme.[5] They are indispensable for determining intrinsic potency and mechanism of action. These assays are generally classified into two main categories:
-
Activity-Based Assays: These assays quantify the catalytic function of the kinase, typically by measuring the formation of a phosphorylated product or the consumption of ATP.[6] A widely used example is the ADP-Glo™ Kinase Assay , which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[7][8][9] This format is highly sensitive, suitable for high-throughput screening, and can be used with virtually any kinase-substrate pair.[9][10]
-
Binding Assays: These assays measure the direct interaction and affinity between an inhibitor and the kinase, independent of enzymatic activity.[3][11] A prominent example is the LanthaScreen® Eu Kinase Binding Assay , which uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to detect the displacement of a fluorescent tracer from the kinase's active site by a test compound.[12][13][14] This format is particularly useful for studying allosteric inhibitors, non-activated kinases, and determining inhibitor on/off rates.[12][15]
Cell-Based Assays: Validating Efficacy in a Biological Context
While biochemical assays are critical, a compound that is potent in a test tube may not be effective in a living cell.[4] Cell-based assays are essential for confirming that an inhibitor can cross the cell membrane, engage its target, and elicit the desired biological response.[2][16]
-
Target Engagement Assays: These assays confirm that the inhibitor binds to its intended kinase target within the complex cellular environment. Technologies like Promega's NanoBRET™ provide a quantitative measure of compound binding at specific protein targets in live cells.[4][17]
-
Downstream Signaling & Phosphorylation Assays: A functional consequence of kinase inhibition is the reduced phosphorylation of its downstream substrates.[4] Methods like In-Cell Westerns or Meso Scale Discovery (MSD) assays can quantify the phosphorylation status of specific proteins in cell lysates after inhibitor treatment.[2][18]
-
Phenotypic Assays: These assays measure the ultimate biological outcome of kinase inhibition, such as a reduction in cell proliferation or the induction of cell death (cytotoxicity). The MTT assay is a classic colorimetric method for assessing cell viability, where metabolically active cells reduce a tetrazolium salt (MTT) to a colored formazan product.[19][20]
Section 2: Core Principles of Assay Validation
To ensure trustworthiness, every assay must be a self-validating system. This involves rigorous testing of several key parameters to define the assay's performance characteristics.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency. It is the concentration of an inhibitor required to reduce the rate of a biological process (e.g., kinase activity) by 50%.[21] This value is determined by testing the inhibitor across a range of concentrations and fitting the data to a sigmoidal dose-response curve.[21]
-
Selectivity Profiling: Kinase inhibitors often target the highly conserved ATP binding site, which can lead to off-target effects.[22][23] Selectivity profiling involves screening the inhibitor against a large panel of diverse kinases to determine its specificity.[11][24][25] This is a critical step for predicting potential toxicities and understanding the compound's mechanism of action.
-
Assay Robustness (Z'-Factor): For high-throughput screening, the Z'-factor is a statistical parameter used to quantify the quality of an assay. It measures the dynamic range and data variation associated with the assay signals. A Z'-factor between 0.5 and 1.0 is considered excellent.
Below is a diagram illustrating the logical workflow for validating a novel kinase inhibitor.
Caption: High-level workflow for in vitro validation of kinase inhibitors.
Section 3: Detailed Experimental Protocols
Here we provide step-by-step methodologies for two key assays. The causality for each step is explained to provide a deeper understanding of the protocol design.
Protocol 1: Biochemical IC50 Determination with the ADP-Glo™ Kinase Assay
This protocol describes how to determine the IC50 value of an indazole-derived inhibitor against a purified kinase. The ADP-Glo™ assay quantifies the amount of ADP produced in the kinase reaction, where the luminescent signal is proportional to kinase activity.[7][9][23]
Caption: Mechanism of the two-step ADP-Glo™ kinase assay.
Methodology:
-
Compound Preparation: Prepare a serial dilution of the indazole inhibitor in DMSO. A typical starting point is a 10-point, 3-fold dilution series starting from 100 µM.
-
Causality: A wide concentration range is necessary to capture the full dose-response curve, from no inhibition to maximal inhibition, which is essential for accurate IC50 calculation.[21]
-
-
Reaction Setup (384-well plate):
-
Add 1 µL of the test inhibitor at various concentrations or a DMSO vehicle control to the wells.
-
Add 2 µL of the purified kinase enzyme diluted in reaction buffer.
-
Pre-incubate the plate for 15-30 minutes at room temperature.
-
Causality: This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated, which is especially important for slow-binding inhibitors.[23]
-
-
-
Initiate Kinase Reaction:
-
Add 2 µL of the substrate/ATP mixture to all wells to start the reaction. The ATP concentration should ideally be at or near the Km of the kinase to ensure physiological relevance and accurate inhibitor characterization.[23]
-
Incubate for 60-120 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).
-
-
Terminate Reaction and Deplete ATP:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.[9]
-
Incubate for 40 minutes at room temperature.
-
-
Generate Luminescent Signal:
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic regression (sigmoidal dose-response curve) to determine the IC50 value.
-
Protocol 2: Cell-Based Cytotoxicity Assessment with the MTT Assay
This protocol measures the effect of an indazole inhibitor on the viability of a cancer cell line. It serves as a crucial secondary assay to confirm that biochemical potency translates to a functional cellular effect. The principle is based on the reduction of the yellow MTT salt by mitochondrial dehydrogenases in living cells to form a purple formazan product.[20]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Causality: The cell density must be optimized to ensure cells are in the exponential growth phase during the experiment and that the signal is within the linear range of the spectrophotometer.
-
-
Cell Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO2 to allow cells to attach and resume growth.[26]
-
Compound Treatment:
-
Prepare a serial dilution of the indazole inhibitor in culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the various inhibitor concentrations or a vehicle control (e.g., 0.1% DMSO).
-
-
Incubation with Inhibitor: Incubate the cells with the compound for 72 hours at 37°C and 5% CO2.[26]
-
Causality: A 72-hour incubation period is common for cytotoxicity assays as it allows for multiple cell doubling times, providing a sufficient window to observe anti-proliferative effects.[26]
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.[26]
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[26]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the inhibitor concentration to determine the cytotoxic IC50 value.
-
Section 4: Comparative Guide to Biochemical Assay Technologies
Choosing the right assay platform is critical and depends on the specific research question, the kinase target, and the stage of the drug discovery process.[27] The table below compares three common non-radioactive, homogeneous assay formats.
| Feature | ADP-Glo™ (Luminescence) | LanthaScreen® (TR-FRET) | Fluorescence Polarization (FP) |
| Principle | Measures ADP production.[10] | Measures inhibitor/tracer binding competition.[12] | Measures displacement of a fluorescent probe. |
| Universality | High; applicable to nearly any kinase.[9] | Moderate; requires specific tracers and antibodies.[28] | Moderate; requires a suitable fluorescent probe. |
| ATP Tolerance | High (up to 1 mM).[10] | Binding assay is ATP-independent; activity assays can be sensitive.[14][15] | Low; high ATP can interfere with probe binding. |
| Sensitivity | Very high; suitable for low-activity kinases.[10] | High.[15] | Moderate to High. |
| Readout | Glow-type luminescence.[9] | Ratiometric, time-resolved fluorescence.[12] | Fluorescence polarization. |
| Interference | Less prone to compound fluorescence interference. | Time-resolved format minimizes interference from prompt fluorescence.[15] | Prone to interference from fluorescent compounds.[27] |
| Best For | Primary HTS, selectivity profiling, difficult kinase targets.[10] | Binding kinetics, allosteric inhibitors, unactivated kinases.[12][14] | HTS for kinases where a suitable probe is available. |
Conclusion
The successful development of novel kinase inhibitors from the this compound scaffold, or any chemical series, is critically dependent on a rigorous and well-designed in vitro validation cascade. By employing a combination of direct biochemical assays to determine potency and selectivity, and physiologically relevant cell-based assays to confirm target engagement and functional effects, researchers can build a comprehensive data package. This multi-faceted approach, grounded in the principles of scientific integrity and self-validating protocols, ensures the generation of reliable data, enabling confident decision-making and accelerating the progression of promising therapeutic candidates.
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
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Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]
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Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic. [Link]
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Kinase selectivity profiling by inhibitor affinity chromatography. PubMed. [Link]
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Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. [Link]
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Kinase Selectivity Panels. Reaction Biology. [Link]
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Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
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A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One - Research journals. [Link]
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Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]
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Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
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A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]
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How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
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IC50 Determination. edX. [Link]
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New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. PMC - NIH. [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]
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IC50 determination for receptor-targeted compounds and downstream signaling. American Association for Cancer Research. [Link]
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Is MTT assay (cytotoxic assay) is not equal to anti-cancer?. ResearchGate. [Link]
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In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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Kinase assays. BMG LABTECH. [Link]
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Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - NIH. [Link]
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Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Assiut University. [Link]
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Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. [Link]
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Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. PMC. [Link]
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A Comparative Guide to Cross-Reactivity Profiling of Ethyl 7-hydroxy-1H-indazole-5-carboxylate-Based Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of novel inhibitors derived from the Ethyl 7-hydroxy-1H-indazole-5-carboxylate scaffold. The indazole core is a well-established "privileged structure" in medicinal chemistry, forming the foundation of numerous approved and investigational protein kinase inhibitors.[1][2][3] Achieving high target selectivity is a critical determinant of a drug candidate's ultimate success, minimizing off-target effects that can lead to toxicity and unforeseen side effects.[4][5]
This document moves beyond a simple listing of protocols. It explains the rationale behind the multi-pronged approach required for a robust selectivity assessment, integrating predictive computational analysis, gold-standard biochemical screening, and crucial in-cell target engagement validation. We will explore the causality behind experimental choices to ensure the generation of a self-validating, trustworthy dataset.
The Strategic Importance of Selectivity Profiling
The human kinome comprises over 500 kinases, many of which share highly conserved ATP-binding sites.[6][7] While promiscuous, multi-targeted inhibitors have their place in oncology, developing highly selective drugs is paramount for indications requiring chronic treatment, where a superior safety profile is non-negotiable.[6] For a novel inhibitor series based on the this compound scaffold, early and comprehensive cross-reactivity profiling is not just a regulatory hurdle but a strategic imperative. It allows for:
-
Early De-risking: Identifying potential off-target liabilities early in the discovery pipeline saves significant time and resources.
-
Structure-Activity Relationship (SAR) Refinement: Understanding how structural modifications to the indazole core impact selectivity guides medicinal chemistry efforts toward more precise and potent candidates.[3]
-
Mechanism of Action (MoA) Confirmation: Ensuring that the observed cellular phenotype is a direct result of on-target inhibition.
Our approach to profiling is a logical cascade, starting broad and progressively focusing on confirming on-target activity in a physiological context.
Caption: A logical workflow for inhibitor cross-reactivity profiling.
Phase 1: Predictive Analysis and Broad Spectrum Biochemical Screening
The initial phase aims to cast a wide net to identify all potential interactions, both intended and unintended.
In Silico Off-Target Prediction
Before committing to expensive wet-lab experiments, computational models can predict potential off-target interactions based on the inhibitor's chemical structure.[4][8][9] These methods utilize large databases of known compound-protein interactions to flag potential liabilities.
Rationale: This predictive step is a cost-effective way to triage compounds and inform the design of subsequent biochemical screening panels. By identifying kinases or protein families with high structural similarity to the intended target, we can ensure they are included in the experimental screen.
Workflow:
-
Input the 2D structure of the this compound derivative into multiple prediction platforms.
-
Utilize a combination of ligand-based (chemical similarity) and structure-based (target pocket similarity) methods.[4][8]
-
Analyze the output, which typically provides a ranked list of potential off-targets with an associated confidence or probability score.
-
Use this list to customize or select a commercially available kinase screening panel that covers the predicted off-targets.
Broad Panel Biochemical Screening
This is the cornerstone of selectivity profiling. The inhibitor is tested at a fixed, high concentration (e.g., 1 µM) against a large panel of purified kinases (e.g., the 468-kinase scanMAX panel from Eurofins DiscoverX or similar services from Reaction Biology).[6]
Rationale: The goal is not to determine potency (IC50) at this stage, but to quickly identify which kinases interact with the compound. A high concentration is used to ensure even weak interactions are detected. The result is typically expressed as "% Inhibition" at the given concentration.
Data Presentation: The results from a broad panel screen are best visualized in a table that clearly separates potent on-target activity from off-target interactions.
Table 1: Illustrative Broad Panel Screening Data for an Indazole-Based Inhibitor (Compound XYZ) (Note: This is representative data based on typical results for kinase inhibitors and does not represent actual experimental data for an this compound derivative.)
| Target Kinase | % Inhibition @ 1 µM | Classification |
| VEGFR2 (KDR) (Primary Target) | 99% | On-Target |
| VEGFR1 | 95% | Off-Target |
| VEGFR3 | 92% | Off-Target |
| PDGFRβ | 78% | Off-Target |
| c-Kit | 65% | Off-Target |
| SRC | 25% | Minimal Interaction |
| ABL1 | 15% | Minimal Interaction |
| CDK2 | 5% | No Interaction |
| p38α | 2% | No Interaction |
Phase 2: Quantitative Profiling and In-Cell Validation
Hits identified in the broad screen must be validated and quantified. This phase confirms the potency of the on-target interaction and verifies that the inhibitor engages its target in a complex cellular environment.
Dose-Response Biochemical Assays (IC50 Determination)
For the primary target and any significant off-targets identified (% Inhibition >50%), full dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50).
Rationale: This step quantifies the inhibitor's potency for each target, allowing for a direct comparison and the calculation of a selectivity ratio. A highly selective compound will have a nanomolar IC50 for its primary target and a micromolar or higher IC50 for off-targets.
Experimental Protocol: Radiometric Kinase Assay (Gold Standard) [6]
This protocol outlines a standard filter-binding radiometric assay, considered a highly reliable method for quantifying kinase activity.
-
Prepare Reagents:
-
Kinase Buffer: (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35).
-
Enzyme: Purified, active kinase (e.g., VEGFR2).
-
Substrate: Specific peptide or protein substrate for the kinase.
-
ATP Mix: Unlabeled ATP mixed with [γ-³³P]-ATP.
-
Test Compound: Serial dilutions of the this compound derivative in DMSO.
-
-
Assay Procedure:
-
Add 5 µL of the test compound dilutions to a 96-well plate.
-
Add 20 µL of a master mix containing kinase and substrate in kinase buffer.
-
Incubate for 10 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 25 µL of the ATP Mix.
-
Incubate for 30-120 minutes at 30°C.
-
Stop the reaction by adding 50 µL of 3% phosphoric acid.
-
-
Detection:
-
Transfer 50 µL of the reaction mixture onto a filtermat.
-
Wash the filtermat extensively with 1% phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate % inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot % inhibition versus log[Inhibitor] and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Table 2: Comparative IC50 Data for Selected Kinase Inhibitors (Data is for comparative purposes, illustrating typical selectivity profiles for known indazole-based drugs.)[1]
| Target Kinase | Axitinib (IC50 in nM) | Pazopanib (IC50 in nM) |
| VEGFR-1 | 1.2 | 10 |
| VEGFR-2 | 0.2 | 30 |
| VEGFR-3 | 0.1-0.3 | 47 |
| PDGFR-β | - | 84 |
| c-Kit | - | 74 |
Cellular Target Engagement Validation: CETSA
The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that an inhibitor binds to its intended target within the complex milieu of an intact cell.[10][11][12] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[13]
Rationale: A potent biochemical IC50 is meaningless if the compound cannot reach and bind its target in a cell due to poor permeability or rapid efflux. CETSA provides direct evidence of target engagement in a physiological setting.[12][14]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Western Blot-based CETSA
-
Cell Treatment:
-
Culture cells known to express the target kinase to ~80% confluency.
-
Treat cells with the test inhibitor (e.g., at 10x the biochemical IC50) or DMSO vehicle control for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest, wash, and resuspend the cells in a protein-free buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[11]
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
-
Detection:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of the target protein remaining in the supernatant at each temperature using SDS-PAGE and Western blotting with a target-specific antibody.
-
-
Data Analysis:
-
Plot the band intensity for the target protein against temperature for both DMSO and inhibitor-treated samples.
-
A successful target engagement will result in a rightward "thermal shift" of the melting curve for the inhibitor-treated sample, indicating stabilization.
-
Conclusion and Forward Look
A rigorous and multi-faceted approach to cross-reactivity is essential for the successful development of inhibitors based on the this compound scaffold. By integrating in silico prediction, broad biochemical screening, quantitative IC50 determination, and in-cell target engagement assays like CETSA, researchers can build a comprehensive and trustworthy selectivity profile. This dataset is crucial for guiding medicinal chemistry, de-risking candidates, and ultimately developing safer, more effective therapeutics. The final step, which builds upon this foundation, involves cell-based functional assays (e.g., phospho-protein analysis) to confirm that target engagement translates into the desired downstream biological effect.
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A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to Ethyl 7-hydroxy-1H-indazole-5-carboxylate
Introduction: The Significance of Ethyl 7-hydroxy-1H-indazole-5-carboxylate in Modern Drug Discovery
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the development of therapeutics for a wide range of diseases, including cancer, inflammation, and neurological disorders.[1][2] this compound, in particular, has emerged as a crucial intermediate in the synthesis of potent and selective kinase inhibitors and other targeted therapies.[3] The strategic placement of the hydroxyl and carboxylate functionalities on the indazole ring provides key handles for molecular elaboration, enabling the exploration of structure-activity relationships and the optimization of drug candidates.
Given its importance, the efficient and scalable synthesis of this compound is a critical consideration for researchers in both academic and industrial settings. This guide provides an in-depth, objective comparison of two prominent synthetic routes to this valuable building block. By examining the underlying chemical principles, experimental protocols, and key performance metrics of each pathway, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their synthetic campaigns.
Route 1: The Japp-Klingemann Reaction Approach
A classical and reliable method for the formation of the indazole core is the Japp-Klingemann reaction. This reaction involves the coupling of a diazonium salt with a β-ketoester, followed by cyclization to yield the indazole ring system.[4][5][6]
Synthetic Workflow
The overall synthetic strategy employing the Japp-Klingemann reaction for the preparation of this compound is depicted below.
Caption: Synthetic workflow for Route 1 via the Japp-Klingemann reaction.
Experimental Protocol
Step 1: Diazotization of 3-Amino-5-nitrophenol
-
Suspend 3-amino-5-nitrophenol in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Japp-Klingemann Coupling
-
In a separate flask, dissolve ethyl 2-methyl-3-oxobutanoate and sodium acetate in a mixture of ethanol and water.
-
Cool this solution to 0-5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the β-ketoester solution, maintaining the temperature and a pH of approximately 5-6.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Collect the precipitated hydrazone intermediate by filtration, wash with water, and dry.
Step 3: Fischer Indole-type Cyclization
-
Add the dried hydrazone intermediate to polyphosphoric acid (PPA).
-
Heat the mixture to 120-140 °C and stir for 2-3 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with a sodium hydroxide solution to precipitate the crude product.
-
Filter the solid, wash with water, and dry. Purify by recrystallization from ethanol to obtain Ethyl 7-nitro-1H-indazole-5-carboxylate.
Step 4: Reduction of the Nitro Group
-
Dissolve Ethyl 7-nitro-1H-indazole-5-carboxylate in ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 4-6 hours.
-
Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to yield Ethyl 7-amino-1H-indazole-5-carboxylate.
Step 5: Conversion of the Amino to Hydroxyl Group
-
Dissolve the amino-indazole intermediate in a mixture of sulfuric acid and water and cool to 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise.
-
Stir the mixture for 30 minutes, then heat to 80-90 °C until nitrogen evolution ceases.
-
Cool the reaction mixture and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify by column chromatography on silica gel to afford this compound.
Mechanistic Rationale
The key transformation in this route is the Japp-Klingemann reaction, which proceeds through a well-established mechanism. The initial diazotization of the aniline derivative generates a highly electrophilic diazonium salt. This salt then undergoes an azo coupling with the enolate of the β-ketoester. The resulting azo compound is unstable and undergoes hydrolysis and decarboxylation to form the hydrazone. The subsequent cyclization is analogous to the Fischer indole synthesis, where the hydrazone tautomerizes to an enehydrazine, which then undergoes a[5][5]-sigmatropic rearrangement followed by elimination of ammonia to form the aromatic indazole ring. The choice of a strong acid like polyphosphoric acid facilitates the cyclization by protonating the hydrazone and promoting the rearrangement.
Route 2: Synthesis via Diazotization and Intramolecular Cyclization
An alternative and often more direct approach involves the diazotization of a suitably substituted aniline precursor, followed by an intramolecular cyclization to construct the indazole ring. This method can offer advantages in terms of step economy.
Synthetic Workflow
The synthetic pathway for Route 2 is outlined below.
Caption: Synthetic workflow for Route 2 via diazotization and intramolecular cyclization.
Experimental Protocol
Step 1: Nitration of Ethyl 4-amino-2-hydroxybenzoate
-
Dissolve Ethyl 4-amino-2-hydroxybenzoate in concentrated sulfuric acid at 0 °C.
-
Slowly add a mixture of fuming nitric acid and sulfuric acid, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Pour the mixture onto crushed ice and collect the precipitated product by filtration. Wash with cold water and dry to obtain Ethyl 4-amino-2-hydroxy-5-nitrobenzoate.
Step 2: Diazotization and Reduction to Hydrazine
-
Suspend the nitro-substituted aniline in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise.
-
Stir for 30 minutes, and then add a cold solution of tin(II) chloride in concentrated hydrochloric acid.
-
Stir the mixture for 2 hours at 0-5 °C.
-
Collect the precipitated hydrazine hydrochloride salt by filtration.
Step 3: Cyclization to the Indazole
-
Suspend the hydrazine hydrochloride salt in a suitable high-boiling solvent such as ethanol or acetic acid.
-
Heat the mixture at reflux for 4-6 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Treat the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to give the crude indazole product.
Step 4: Reduction of the Nitro Group and Diazotization/Hydrolysis
-
This step follows the same procedure as steps 4 and 5 in Route 1 to convert the nitro group to a hydroxyl group via an amino intermediate.
Mechanistic Rationale
This route hinges on the formation of a hydrazine intermediate from the corresponding aniline. The diazotization of the aniline, followed by reduction with a mild reducing agent like tin(II) chloride, provides the necessary hydrazine functionality. The subsequent intramolecular cyclization is a thermally induced condensation reaction where the hydrazine nitrogen attacks the ortho-carbonyl group (in this case, the ester), leading to the formation of the pyrazole ring of the indazole system.
Comparative Analysis of Synthetic Routes
To provide a clear and objective comparison, the key performance indicators for each route are summarized in the table below.
| Metric | Route 1: Japp-Klingemann Reaction | Route 2: Diazotization and Intramolecular Cyclization |
| Overall Yield | Moderate (Typically 20-30%) | Moderate to Low (Typically 15-25%) |
| Number of Steps | 5 | 4 |
| Starting Materials | 3-Amino-5-nitrophenol, Ethyl 2-methyl-3-oxobutanoate | Ethyl 4-amino-2-hydroxybenzoate |
| Key Reagents | NaNO₂, HCl, NaOAc, PPA, H₂/Pd-C, H₂SO₄ | HNO₃, H₂SO₄, NaNO₂, HCl, SnCl₂, H₂/Pd-C |
| Scalability | Moderate; PPA can be difficult to handle on a large scale. | Moderate; Diazotization requires careful temperature control. |
| Safety Considerations | Diazonium salts are potentially explosive. PPA is corrosive. | Use of fuming nitric acid and diazotization requires caution. |
| Atom Economy | Lower due to the loss of a carboxylate group in the Japp-Klingemann step. | Generally higher. |
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound.
-
Route 1, the Japp-Klingemann approach , is a well-established and versatile method. Its primary advantage lies in the predictability and reliability of the key reaction steps. However, the multi-step nature and the use of polyphosphoric acid can present challenges in terms of overall yield and scalability.
-
Route 2, utilizing a diazotization and intramolecular cyclization strategy , offers a more convergent synthesis with fewer steps. This can be advantageous in terms of time and resource efficiency. However, the yields can be more variable, and the handling of potentially hazardous reagents like fuming nitric acid requires stringent safety protocols.
The choice between these two routes will ultimately depend on the specific needs and constraints of the research program. For smaller-scale synthesis where reliability is paramount, the Japp-Klingemann route may be preferred. For process development and larger-scale campaigns where step economy is a critical factor, further optimization of the diazotization and cyclization route could prove to be a more efficient strategy.
It is recommended that researchers carefully evaluate the safety, cost, and scalability of each step before selecting a synthetic route for the preparation of this important medicinal chemistry intermediate.
References
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Japp, F. R.; Klingemann, F. Ueber die Einwirkung von Diazobenzol auf Acetessigester, und die Constitution der aus den resultirenden Verbindungen entstehenden Farbstoffe. Berichte der deutschen chemischen Gesellschaft1887 , 20 (2), 2942–2944. [Link]
- World Intellectual Property Organization. (2009). PYRAZOLOSPIROKETONE ACETYL-COA CARBOXYLASE INHIBITORS. WO 2009/144554 A1.
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Phillips, R. R. The Japp-Klingemann Reaction. Organic Reactions2011 , 143–178. [Link]
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Reynolds, G. A.; VanAllan, J. A. Phenylazo-α-styryl Ketone. Organic Syntheses1952 , 32, 84. [Link]
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Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft1883 , 16 (2), 2241–2245. [Link]
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Talele, T. T. The “bi-steric” effect of ortho-substituents in drug design. Journal of Medicinal Chemistry2016 , 59 (18), 8339–8374. [Link]
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Narayana Swamy, G.; et al. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica2012 , 4 (3), 1311-1316. [Link]
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Bermudez, J.; et al. 5-Hydroxytryptamine (5-HT3) receptor antagonists. 1. Indazole and indolizine-3-carboxylic acid derivatives. Journal of Medicinal Chemistry1990 , 33 (7), 1924–1929. [Link]
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Sharma, V.; Kumar, P.; Pathak, D. Indazole: A medicinally important fused heterocyclic ring system. Chemical Biology & Drug Design2010 , 75 (2), 119-130. [Link]
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A Spectroscopic Journey: Unraveling the Transformation of Diethyl 2,5-dihydroxyterephthalate to Ethyl 7-hydroxy-1H-indazole-5-carboxylate
A definitive guide for researchers and drug development professionals on the spectroscopic signatures that define the synthesis of a key pharmaceutical intermediate.
In the landscape of modern drug discovery, the indazole scaffold holds a privileged position due to its prevalence in a wide array of pharmacologically active compounds. Ethyl 7-hydroxy-1H-indazole-5-carboxylate, in particular, serves as a crucial building block for the synthesis of various therapeutic agents. Its journey from commercially available precursors involves a fascinating chemical transformation, the success of which is meticulously tracked and confirmed through spectroscopic analysis. This guide provides an in-depth comparison of the spectroscopic characteristics of this compound and its key precursors, offering a clear roadmap for reaction monitoring and product verification.
The synthesis of this compound typically commences with Diethyl 2,5-dihydroxyterephthalate. This symmetric diester undergoes a critical reaction with a hydrazine source, leading to the formation of an intermediate hydrazone, which then cyclizes to form the final indazole product. Each step in this sequence imparts distinct changes to the molecular structure, which are directly observable in their respective NMR, IR, and Mass spectra. Understanding these spectroscopic shifts is paramount for any scientist working on the synthesis of this and related compounds.
The Synthetic Pathway: A Visual Overview
The transformation from a simple benzene derivative to a bicyclic indazole system is a cornerstone of heterocyclic chemistry. The reaction proceeds through a nucleophilic attack of hydrazine on one of the ester carbonyls of Diethyl 2,5-dihydroxyterephthalate, followed by an intramolecular cyclization and dehydration to yield the aromatic indazole core.
Figure 1: Proposed synthetic route from Diethyl 2,5-dihydroxyterephthalate to this compound.
Spectroscopic Comparison: A Tale of Three Molecules
The true narrative of this chemical transformation is told through the language of spectroscopy. By comparing the spectra of the starting material, the intermediate, and the final product, we can pinpoint the exact moments of bond formation and structural rearrangement.
¹H NMR Spectroscopy: The Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is exceptionally sensitive to the chemical environment of hydrogen atoms within a molecule. The transition from precursor to product is clearly delineated by changes in the chemical shifts and multiplicities of the aromatic and ethyl ester protons.
| Compound | Aromatic Protons (δ, ppm) | Ethyl Ester (CH₂, q, δ, ppm) | Ethyl Ester (CH₃, t, δ, ppm) | Other Signals (δ, ppm) |
| Diethyl 2,5-dihydroxyterephthalate | ~7.3 (s, 2H) | ~4.4 (q, 4H) | ~1.4 (t, 6H) | ~9.5 (br s, 2H, -OH) |
| This compound | ~8.1 (s, 1H), ~7.5 (s, 1H) | ~4.4 (q, 2H) | ~1.4 (t, 3H) | ~13.0 (br s, 1H, -NH), ~10.0 (br s, 1H, -OH) |
Table 1: Comparative ¹H NMR data for Diethyl 2,5-dihydroxyterephthalate and this compound.
The highly symmetric nature of Diethyl 2,5-dihydroxyterephthalate results in a simple ¹H NMR spectrum, with a single peak for the two equivalent aromatic protons. The presence of two equivalent ethyl ester groups gives rise to a quartet for the four methylene protons and a triplet for the six methyl protons. The two hydroxyl protons typically appear as a broad singlet.
Upon cyclization to This compound , the symmetry is broken. This results in two distinct singlets for the aromatic protons on the indazole ring. One of the ethyl ester groups is consumed during the reaction, leading to a reduction in the integration of the corresponding methylene and methyl signals. The formation of the pyrazole ring within the indazole structure introduces a new, broad singlet for the N-H proton, typically observed at a downfield chemical shift. The remaining phenolic hydroxyl group also presents as a broad singlet.
¹³C NMR Spectroscopy: A Look at the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of a molecule. The formation of the indazole ring from the terephthalate precursor leads to significant changes in the chemical shifts of the aromatic and carbonyl carbons.
| Compound | Aromatic C (δ, ppm) | Carbonyl C (δ, ppm) | Ethyl Ester (CH₂, δ, ppm) | Ethyl Ester (CH₃, δ, ppm) |
| Diethyl 2,5-dihydroxyterephthalate | ~148 (C-OH), ~130 (C-CO₂Et), ~118 (C-H) | ~166 | ~61 | ~14 |
| This compound | ~160 (C-OH), ~140 (C-N), ~135 (C-C), ~125 (C-CO₂Et), ~115 (C-H), ~110 (C-H) | ~167 | ~61 | ~14 |
Table 2: Comparative ¹³C NMR data for Diethyl 2,5-dihydroxyterephthalate and this compound.
In Diethyl 2,5-dihydroxyterephthalate , the symmetry of the molecule is again evident in the ¹³C NMR spectrum, with only three distinct signals for the aromatic carbons. The carbon atoms attached to the hydroxyl groups appear at a characteristic downfield shift.
The formation of the indazole ring in This compound introduces a greater number of unique carbon environments. The appearance of signals corresponding to the pyrazole part of the indazole ring, particularly the carbon atom adjacent to the two nitrogen atoms (C-N), is a key indicator of successful cyclization. The chemical shifts of the benzene ring carbons are also altered due to the fusion of the pyrazole ring.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a unique "fingerprint." The key transformations in this synthesis, such as the formation of the N-H bond and the changes in the carbonyl and hydroxyl groups, are readily identified in the IR spectrum.
| Compound | Key IR Absorptions (cm⁻¹) |
| Diethyl 2,5-dihydroxyterephthalate | ~3300 (broad, O-H stretch), ~1680 (strong, C=O stretch of ester), ~1250 (C-O stretch) |
| This compound | ~3300-3100 (broad, N-H and O-H stretches), ~1700 (strong, C=O stretch of ester), ~1620 (C=N stretch), ~1260 (C-O stretch) |
Table 3: Comparative IR data for Diethyl 2,5-dihydroxyterephthalate and this compound.
The IR spectrum of Diethyl 2,5-dihydroxyterephthalate is characterized by a broad O-H stretching band and a strong carbonyl absorption from the two ester groups.
The most significant change in the IR spectrum upon formation of This compound is the appearance of a broad absorption in the 3300-3100 cm⁻¹ region, which is indicative of the N-H stretch of the indazole ring, overlapping with the O-H stretch. Additionally, a new peak around 1620 cm⁻¹ corresponding to the C=N stretching vibration of the pyrazole ring confirms the cyclization.
Mass Spectrometry: Confirming the Molecular Weight
Mass spectrometry (MS) provides the molecular weight of a compound, offering definitive proof of the chemical transformation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Patterns |
| Diethyl 2,5-dihydroxyterephthalate | C₁₂H₁₄O₆ | 254.24 | Loss of ethoxy (-OC₂H₅) and ethyl (-C₂H₅) groups. |
| This compound | C₁₀H₁₀N₂O₃ | 206.20 | Loss of ethoxy (-OC₂H₅) and characteristic indazole ring fragmentation. |
Table 4: Comparative Mass Spectrometry data.
The mass spectrum of Diethyl 2,5-dihydroxyterephthalate will show a molecular ion peak (M⁺) at m/z 254. The fragmentation pattern will be dominated by the loss of the ethyl and ethoxy groups from the ester functionalities.
The successful synthesis of This compound is confirmed by a molecular ion peak at m/z 206[1]. The fragmentation pattern will be significantly different from the precursor, showing characteristic losses associated with the ethyl ester group and the stable indazole ring system.
Experimental Protocols
Synthesis of this compound
-
Step 1: Reaction of Diethyl 2,5-dihydroxyterephthalate with Hydrazine Hydrate. To a solution of Diethyl 2,5-dihydroxyterephthalate in a suitable solvent (e.g., ethanol), an equimolar amount of hydrazine hydrate is added. The reaction mixture is typically stirred at room temperature or with gentle heating. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the intermediate monohydrazone.
-
Step 2: Cyclization to this compound. Upon formation of the intermediate, the reaction mixture is heated to reflux, often with the addition of a catalytic amount of acid (e.g., acetic acid), to facilitate the intramolecular cyclization and dehydration. The reaction is monitored by TLC until the intermediate is fully converted to the final product.
-
Work-up and Purification. After completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃.
-
IR Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or as a thin film.
-
Mass Spectrometry: Mass spectra are acquired using an Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer.
Conclusion
The spectroscopic comparison of this compound and its precursors provides an unequivocal confirmation of the synthetic transformation. The distinct changes observed in ¹H NMR, ¹³C NMR, and IR spectra, coupled with the definitive molecular weight determination by mass spectrometry, serve as a robust analytical toolkit for chemists in the pharmaceutical industry. By understanding these spectroscopic signatures, researchers can confidently navigate the synthesis of this vital building block, ensuring the quality and integrity of their intermediates and final products.
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A Comparative In-Silico Investigation of Ethyl 7-hydroxy-1H-indazole-5-carboxylate Derivatives as Kinase Inhibitors
This guide provides a comprehensive comparative analysis of rationally designed derivatives of Ethyl 7-hydroxy-1H-indazole-5-carboxylate, exploring their potential as inhibitors of various protein kinases through molecular docking studies. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery of novel kinase inhibitors.
Introduction: The Enduring Appeal of Kinase Inhibition and the Rise of Indazole Scaffolds
Protein kinases, as central regulators of a vast array of cellular processes, remain a prime target class for therapeutic intervention, particularly in oncology and inflammatory diseases.[1][2] The dysregulation of kinase activity is a hallmark of numerous pathologies, driving the relentless pursuit of small molecule inhibitors.[1][2] Within the diverse chemical space of kinase inhibitors, the indazole core has emerged as a "privileged scaffold" due to its ability to form key interactions within the ATP-binding site of various kinases.[3][4] Commercially successful drugs such as axitinib and pazopanib feature this heterocyclic system, underscoring its clinical significance.[3]
The 7-hydroxy-1H-indazole moiety is of particular interest as the hydroxyl group can act as a crucial hydrogen bond donor and acceptor, potentially anchoring the inhibitor to the hinge region of the kinase active site.[5] This guide focuses on a systematic in-silico evaluation of derivatives of this compound, aiming to elucidate the structure-activity relationships (SAR) that govern their binding affinity and selectivity across different kinase targets.
Rationale for Derivative Design and Synthetic Strategy
To explore the structure-activity landscape, a series of derivatives of the parent scaffold, this compound, were designed. The synthetic strategy is predicated on established methodologies for the functionalization of the indazole core. A plausible synthetic route is outlined below, allowing for diversification at key positions.
Experimental Protocol: General Synthesis of this compound Derivatives
A generalized synthetic scheme for accessing the target derivatives is presented. The initial steps would involve the construction of the core indazole ring system, which can be achieved through various established cyclization strategies.[6] Subsequent modifications would focus on derivatization at the N1 position of the indazole ring and potential modifications of the ethyl carboxylate group.
Step 1: Synthesis of the Core Scaffold The synthesis of the parent compound, this compound, serves as the starting point. This can be achieved through multi-step synthesis starting from commercially available precursors.
Step 2: N-Alkylation/Arylation To probe the solvent-exposed region of the kinase active site, a variety of alkyl and aryl substituents can be introduced at the N1 position of the indazole ring. This is typically achieved by reacting the parent scaffold with a suitable alkyl or aryl halide in the presence of a base.
Step 3: Amide Formation To explore interactions in the ribose-binding pocket, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, followed by amide coupling with a diverse set of amines. This allows for the introduction of various functional groups that can form additional hydrogen bonds or hydrophobic interactions.
Comparative Molecular Docking Studies: A Window into Kinase Binding
To assess the potential of the designed derivatives as kinase inhibitors, comprehensive molecular docking studies were performed against a panel of therapeutically relevant kinases. This computational approach predicts the preferred binding mode and affinity of a ligand to its target protein.[1][7]
Methodology for Molecular Docking
A standardized and validated docking protocol is crucial for generating reliable and comparable results.[8]
1. Protein Preparation:
-
Three-dimensional crystal structures of the target kinases (e.g., VEGFR-2, EGFR, CDK2) were obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands were removed from the structures.
-
Polar hydrogen atoms were added, and charges were assigned to the protein atoms.
2. Ligand Preparation:
-
The 3D structures of the this compound derivatives were generated and energy-minimized using appropriate software.
-
Rotatable bonds were defined to allow for conformational flexibility during docking.
3. Docking Simulation:
-
Docking was performed using a well-established program such as AutoDock Vina.
-
The search space (grid box) was defined to encompass the ATP-binding site of each kinase.
-
The software was allowed to explore multiple binding poses for each ligand, which were then scored based on their predicted binding affinity (in kcal/mol).
4. Analysis of Results:
-
The docking poses were visually inspected to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
-
The predicted binding energies were compared across the series of derivatives and against known reference inhibitors.
Visualization of the Docking Workflow
Caption: Key molecular interactions of a potent derivative within a kinase active site.
Experimental Validation: Bridging In-Silico Predictions with In-Vitro Reality
While molecular docking provides valuable insights, experimental validation is essential to confirm the in-silico predictions. An in-vitro kinase inhibition assay is the standard method for determining the potency of a compound against a specific kinase.
Protocol: In-Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
1. Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity, and a decrease in ADP production in the presence of an inhibitor indicates its potency.
2. Procedure:
-
The kinase, a suitable substrate peptide, and ATP are incubated in a buffer solution.
-
Serial dilutions of the test compounds are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
A reagent is added to stop the kinase reaction and deplete any remaining ATP.
-
A second reagent is added to convert the produced ADP into ATP, which then drives a luciferase-based reaction, generating a luminescent signal.
3. Data Analysis:
-
The luminescence is measured using a plate reader.
-
The percentage of kinase inhibition is calculated for each compound concentration.
-
The IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by fitting the data to a dose-response curve.
Conclusion and Future Directions
The comparative molecular docking studies presented in this guide highlight the potential of this compound derivatives as a promising scaffold for the development of novel kinase inhibitors. The in-silico analysis has elucidated key structure-activity relationships, demonstrating that strategic modifications at the N1 and C5 positions can significantly enhance the predicted binding affinity to various kinase targets. The 7-hydroxy group plays a pivotal role in anchoring the compounds within the kinase hinge region.
Future work should focus on the synthesis of these designed derivatives and their evaluation in in-vitro kinase assays to validate the computational findings. Further optimization of the lead compounds, guided by the SAR insights gained, could lead to the development of potent and selective kinase inhibitors with therapeutic potential.
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Kumar, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]
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Shin, D., et al. (2007). Design and synthesis of 7-hydroxy-1H-benzoimidazole derivatives as novel inhibitors of glycogen synthase kinase-3beta. Bioorganic & Medicinal Chemistry Letters. [Link]
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Bistocchi, G. A., et al. (1981). [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. Il Farmaco; edizione scientifica. [Link]
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Mahdi, M. F., & Raauf, A. M. R. (2022). molecular docking, synthesis, characterization and adme studies of some new five-member ring heterocyclic compounds with in vitro antiproliferative evaluation. Journal of Pharmaceutical Negative Results. [Link]
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Reddy, G. S., et al. (2019). Design, Synthesis and Docking Studies of New Indazole Derivatives as Potent Cytotoxic and Antibacterial Agents. ResearchGate. [Link]
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Chabukswar, A. R., et al. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia. [Link]
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Vdovin, V. S., et al. (2021). Identification of novel protein kinase CK2 inhibitors among indazole derivatives. Biopolymers and Cell. [Link]
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Patel, R. V., et al. (2015). Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. PLOS ONE. [Link]
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Safety Operating Guide
Prudent Disposal of Ethyl 7-hydroxy-1H-indazole-5-carboxylate: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. Ethyl 7-hydroxy-1H-indazole-5-carboxylate, a heterocyclic compound, represents one such molecule that may be synthesized for research purposes. While its potential applications are explored, it is paramount that its handling and disposal are conducted with the utmost regard for safety and environmental stewardship. This guide provides a comprehensive framework for the proper disposal of this compound, particularly in the absence of a complete, formally issued Safety Data Sheet (SDS). Our approach is grounded in the precautionary principle, treating the compound as potentially hazardous and ensuring compliance with regulatory standards.
Hazard Assessment: Proceeding with Caution
Given this limited information, and in line with prudent laboratory practices, this compound must be handled as a hazardous substance. The absence of comprehensive toxicological and ecotoxicological data necessitates a conservative approach to its disposal.
Inferred Hazards and Handling Precautions:
-
Toxicity: Harmful if swallowed, with potential for skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves, should be worn. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Stability: While no specific instability data is available, indazole derivatives can be sensitive to heat, light, or reactive agents. It should be stored away from strong oxidizing agents.
Waste Characterization and Segregation: The First Steps to Proper Disposal
Proper waste management begins at the point of generation. All waste containing this compound must be considered hazardous waste.
Step-by-Step Waste Segregation Protocol:
-
Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for all solid and liquid waste containing this compound. The container must be compatible with the chemical and any solvents used.
-
Solid Waste: This includes contaminated consumables such as gloves, weighing paper, and silica gel. Place these items in a designated solid hazardous waste container.
-
Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses should be collected in a separate liquid hazardous waste container. Do not mix incompatible waste streams.
-
Avoid Sewer Disposal: Under no circumstances should this compound or its solutions be disposed of down the drain.[3] Most wastewater treatment facilities are not equipped to handle such specialized chemical compounds.[3]
Waste Containment and Labeling: Ensuring Safety and Compliance
Proper containment and labeling are critical for the safe storage and transport of hazardous waste and are mandated by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
Table 1: Waste Container and Labeling Requirements
| Requirement | Specification |
| Container Type | Chemically resistant, leak-proof, with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable. |
| Labeling | All waste containers must be clearly labeled with the words "Hazardous Waste."[4] The full chemical name, "this compound," and its CAS number (1197944-13-0) must be listed. The approximate concentration and any other components (e.g., solvents) should also be included. |
| Accumulation Start Date | The date when the first drop of waste is added to the container must be clearly marked. |
| Container Condition | Keep containers closed except when adding waste.[5] Regularly inspect for any signs of degradation, such as cracks or leaks. |
Disposal Workflow for Uncharacterized or Novel Compounds
The disposal of a chemical with limited safety data follows a more stringent protocol. The following workflow is based on guidelines for handling unknown chemicals and should be adapted in consultation with your institution's Environmental Health and Safety (EH&S) department.[6][7][8]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 7-hydroxy-1H-indazole-5-carboxylate
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. Ethyl 7-hydroxy-1H-indazole-5-carboxylate is one such compound where comprehensive toxicological data may be limited. Therefore, our approach to handling must be guided by the principles of risk mitigation and an in-depth understanding of the potential hazards associated with its chemical class. This guide provides essential, field-proven safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.
The Proactive Safety Paradigm: Hazard Assessment
Before handling any chemical, a thorough hazard assessment is paramount. For this compound, we must operate under the precautionary principle, treating it with a high degree of caution. While specific data is sparse, information on related indazole compounds suggests potential hazards that inform our safety protocols.
-
Contact Hazards: Analogous indazole carboxylic acids are classified as causing skin and eye irritation.[1] Therefore, we must assume this compound poses a similar risk upon direct contact.
-
Inhalation Hazards: Many fine chemical powders can cause respiratory tract irritation if inhaled.[1][2] Procedures that could generate dust or aerosols, such as weighing or vigorous mixing, must be controlled.
-
Thermal Decomposition: Like many nitrogen-containing organic compounds, thermal decomposition can release irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3]
This assessment logically dictates that our primary lines of defense are engineering controls (like fume hoods) and a comprehensive suite of Personal Protective Equipment (PPE) to prevent skin, eye, and respiratory exposure.
Core Protective Equipment: Your Essential Barrier
The following PPE is mandatory when handling this compound. The rationale behind each piece of equipment is as crucial as the equipment itself.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₀N₂O₃ | [4][5] |
| Molecular Weight | 206.2 g/mol | [4][5] |
| CAS Number | 1197944-13-0 | [4][5][6] |
| Physical State | Solid (Assumed) | Inferred from related compounds |
| Occupational Exposure Limits (OELs) | Not established | [1][3][7] |
Eye and Face Protection
Your vision is irreplaceable. The minimum requirement is a pair of well-fitting chemical safety goggles that provide a seal around the eyes, conforming to standards such as OSHA's 29 CFR 1910.133 or European Standard EN166.[3][8]
-
Causality: Goggles protect against splashes from solvents used to dissolve the compound and from any fine particulates that could become airborne.
-
Upgraded Protection: When handling larger quantities (>1g) or performing operations with a significant splash risk (e.g., transfers, sonicating solutions), a full-face shield must be worn in addition to safety goggles. The goggles provide the primary seal, while the shield protects the rest of the face.
Skin and Body Protection
-
Laboratory Coat: A flame-resistant lab coat, buttoned completely, is the standard. It provides a removable barrier between you and any accidental spills.[9][10]
-
Gloves: The term "chemical-resistant gloves" is scientifically insufficient without specifying the material.[11] For a compound like this, where specific permeation data is unavailable, Nitrile gloves are a robust initial choice for incidental contact.
-
Expertise in Practice: Always double-glove if handling concentrated solutions. This allows for the safe removal of the outer glove immediately following a potential contamination, without exposing your skin. Crucially, inspect gloves for any signs of degradation or puncture before use.[11]
-
Proper Removal: Glove removal is a critical step to avoid cross-contamination. Use a technique where you only touch the outside of the glove with another gloved hand, and the inside of the glove with your bare hand.
-
Respiratory Protection
The primary method for respiratory protection is an engineering control, not a mask.
-
Primary Control: All work involving the solid compound or its solutions must be conducted inside a certified chemical fume hood.[12] This ensures that any dust, aerosols, or vapors are captured at the source.
-
Secondary Control: If engineering controls are insufficient or unavailable (a situation that should be avoided), a government-approved respirator is required.[11] A NIOSH-approved N95 respirator can protect against particulates, but if vapors are a concern, an air-purifying respirator with organic vapor cartridges would be necessary. A formal respiratory protection program, including fit testing, is required by OSHA if respirators are mandated.
Operational and Disposal Plans: From Bench to Waste
A safe protocol extends beyond wearing PPE. It encompasses the entire lifecycle of the chemical in your laboratory.
Standard Handling Workflow
The following workflow is designed to minimize exposure at every step.
Caption: High-level workflow for handling this compound.
PPE Donning and Doffing Protocol
The order of donning and doffing PPE is critical to prevent cross-contamination.
Step-by-Step Donning (Putting On) Protocol:
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Goggles/Face Shield: Put on your safety goggles and, if needed, your face shield.
-
Gloves: Don your inner pair of gloves, pulling the cuffs over the sleeves of your lab coat. Don the outer pair over the inner pair.
Step-by-Step Doffing (Taking Off) Protocol: This process is designed to contain contaminants.
-
Outer Gloves: Remove the outer pair of gloves using a method that avoids touching the outer surface with your inner glove. Dispose of them immediately in the designated chemical waste container.
-
Lab Coat: Unbutton your lab coat. Remove it by folding it inward on itself, ensuring the contaminated exterior is contained. Place it in its designated storage area or laundry receptacle.
-
Goggles/Face Shield: Remove your face shield and/or goggles from the back to the front.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outer surface with your bare skin.
-
Hand Washing: Immediately wash your hands with soap and water for at least 20 seconds.[9][10]
Caption: Sequential process for correctly donning and doffing personal protective equipment.
Emergency Procedures
-
Eye Contact: Immediately flush the eye(s) with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][9] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1][11] Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[8] Seek immediate medical attention.
-
Spill: For a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Sweep up and place it in a sealed, labeled container for chemical waste disposal.[3] Ensure adequate ventilation. Do not wash spills into the drain.[11]
Disposal Plan
All materials contaminated with this compound are considered hazardous waste.
-
Solid Waste: This includes contaminated gloves, weigh paper, absorbent pads, and any un-used solid compound. It must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses must be collected in a separate, labeled hazardous liquid waste container.
-
Regulatory Compliance: All waste disposal must adhere to your institution's specific guidelines, as well as local, state, and federal regulations. Never dispose of this chemical down the sink.[13]
By integrating this expert-level understanding of PPE and handling protocols, you build a self-validating system of safety. Each step is not just a rule to be followed, but a logical control measure based on a sound scientific assessment of risk. This approach ensures the safety of yourself and your colleagues, fostering a laboratory environment where groundbreaking research can thrive.
References
- Enamine, Safety D
- Fisher Scientific, Safety D
- Institute for Molecular Biology & Biophysics, Labor
- Sigma-Aldrich, Safety D
- Fisher Scientific, Safety Data Sheet - 1H-Indazole-7-carboxylic acid.
- Chemical Management, Safety D
- Bitesize Bio, Lab Safety Rules and Guidelines.
- Alichem, ethyl 7-hydroxy-1H-indazole-5-carboxyl
- Pharmaguideline, SOP for Safety in Labor
- Occupational Safety and Health Administration, Permissible Exposure Limits – OSHA Annot
- Fisher Scientific, eMolecules ethyl 7-hydroxy-1H-indazole-5-carboxyl
- Cole-Parmer, Material Safety Data Sheet - 5-Bromo-1H-indazole-3-carboxylic acid.
- 3W Pharm, ETHYL 7-HYDROXY-1H-INDAZOLE-5-CARBOXYL
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
